4-(trifluoromethyl)quinoline-2-carboxylic Acid
Description
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Properties
IUPAC Name |
4-(trifluoromethyl)quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)7-5-9(10(16)17)15-8-4-2-1-3-6(7)8/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGNZDRZJWUYRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454721 | |
| Record name | 4-(trifluoromethyl)quinoline-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588702-67-4 | |
| Record name | 4-(Trifluoromethyl)-2-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588702-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(trifluoromethyl)quinoline-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(trifluoromethyl)quinoline-2-carboxylic Acid
CAS Number: 588702-67-4
This technical guide provides a comprehensive overview of 4-(trifluoromethyl)quinoline-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, outlines established and proposed synthetic routes with detailed experimental protocols, and discusses the potential biological activities and mechanisms of action based on structurally related compounds.
Core Compound Properties
This compound is a fluorinated derivative of quinoline-2-carboxylic acid. The presence of the trifluoromethyl group at the 4-position significantly influences its electronic properties and lipophilicity, which can, in turn, affect its biological activity.
| Property | Value | Reference |
| CAS Number | 588702-67-4 | [1][2] |
| Molecular Formula | C₁₁H₆F₃NO₂ | [1][2] |
| Molecular Weight | 241.17 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
Synthetic Methodologies
Doebner-von Miller Reaction (Proposed Adaptation)
The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound to form a quinoline.[3][4] A modification of this, the Doebner reaction, uses an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[5]
Experimental Protocol: Proposed Doebner Reaction for this compound
This protocol is an adapted general procedure for the Doebner reaction.
Materials:
-
2-aminobenzotrifluoride
-
Glyoxylic acid
-
Pyruvic acid
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium hydroxide solution
-
Hydrochloric acid solution
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzotrifluoride (1.0 eq) in ethanol.
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).
-
To this acidic solution, add glyoxylic acid (1.1 eq) and pyruvic acid (1.1 eq).
-
Allow the reaction mixture to stir at room temperature for 1 hour, then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a sodium hydroxide solution.
-
Evaporate the ethanol under reduced pressure.
-
Acidify the aqueous residue with a hydrochloric acid solution to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Pfitzinger Reaction (Proposed Adaptation)
The Pfitzinger reaction is a versatile method for the synthesis of quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound in the presence of a base.[6][7][8]
Experimental Protocol: Proposed Pfitzinger Reaction for this compound
This protocol is an adapted general procedure for the Pfitzinger reaction.
Materials:
-
Isatin
-
1,1,1-trifluoroacetone
-
Potassium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid solution
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide (3.0 eq) in a mixture of ethanol and water.
-
Add isatin (1.0 eq) to the basic solution and stir until the isatin dissolves completely.
-
Add 1,1,1-trifluoroacetone (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux for 12-24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the ethanol by rotary evaporation.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted ketone.
-
Acidify the aqueous layer with a hydrochloric acid solution to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent.
Spectroscopic Characterization
The structural elucidation of this compound would be confirmed using a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling constants will be indicative of the substitution pattern. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for all eleven carbon atoms in the molecule. The trifluoromethyl group will appear as a quartet due to C-F coupling. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position.
-
IR Spectroscopy: The infrared spectrum will show a broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.[9] A strong C=O stretching vibration will be present around 1700-1730 cm⁻¹.[9][10][11] The C-F stretching vibrations of the trifluoromethyl group will appear in the region of 1100-1300 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound.[12] Characteristic fragmentation patterns would involve the loss of CO₂ and other fragments from the quinoline ring.[12][13]
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is limited in the public domain, the quinoline carboxylic acid scaffold is a well-established pharmacophore with a wide range of biological activities.[14][15] Research on structurally similar compounds provides insights into the potential applications of the target molecule.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A study on 4-quinoline carboxylic acid derivatives has identified potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[16] Inhibition of DHODH can lead to antiproliferative and immunosuppressive effects. The study provides IC₅₀ values for several analogs, demonstrating that substitutions on the quinoline ring significantly impact inhibitory activity.
| Compound (from related study) | DHODH IC₅₀ (nM) |
| Analog 41 | 9.71 ± 1.4 |
| Analog 43 | 26.2 ± 1.8 |
| Analog 46 (1,7-naphthyridine) | 28.3 ± 3.3 |
Data from a study on related 4-quinoline carboxylic acids as DHODH inhibitors.[16]
The trifluoromethyl group in this compound may influence its binding to the DHODH active site, potentially enhancing its inhibitory activity.
Modulation of Cancer-Related Signaling Pathways
Quinoline derivatives have been extensively investigated as anticancer agents, targeting various signaling pathways involved in tumor growth and progression.[17][18][19] These pathways include:
-
Receptor Tyrosine Kinase (RTK) Signaling: Quinoline-based molecules have been shown to inhibit receptor tyrosine kinases such as EGFR, VEGFR, and c-Met.[17]
-
PI3K/Akt/mTOR Pathway: This crucial signaling pathway regulating cell growth and survival is another target for quinoline derivatives.[17]
-
Wnt/β-catenin Pathway: A recent study highlighted a quinoline carboxylic acid derivative that suppresses adipogenesis through the activation of the Wnt/β-catenin pathway.[18]
-
HIF-1α Signaling Pathway: 4-aminoquinoline analogs have been identified as inhibitors of the HIF-1α signaling pathway, which is critical for tumor adaptation to hypoxic conditions.[19]
The potential of this compound to modulate these pathways warrants further investigation.
Visualizations
General Workflow for Pfitzinger Synthesis
Caption: General workflow for the Pfitzinger synthesis of quinoline-4-carboxylic acids.
Potential Mechanism of Action: DHODH Inhibition
Caption: Potential mechanism of action via inhibition of the DHODH enzyme.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. This compound | CAS 588702-67-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Doebner reaction - Wikipedia [en.wikipedia.org]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. echemi.com [echemi.com]
- 12. benchchem.com [benchchem.com]
- 13. chempap.org [chempap.org]
- 14. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Design, synthesis, and biological evaluation of novel quinoline carboxylic acid based styryl/alkyne hybrid molecule as a potent anti-adipogenic and antidyslipidemic agent via activation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel 4-aminoquinoline analogs targeting the HIF-1α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(trifluoromethyl)quinoline-2-carboxylic acid molecular weight
An In-depth Technical Guide to 4-(trifluoromethyl)quinoline-2-carboxylic acid
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, molecular structure, synthesis, and analytical methodologies. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Physicochemical Properties
This compound is a quinoline derivative characterized by a trifluoromethyl group at the 4-position and a carboxylic acid group at the 2-position. This substitution pattern significantly influences its chemical and biological properties. Below is a summary of its key physicochemical data.
| Property | Value | Reference |
| Molecular Weight | 241.17 g/mol | [1][2] |
| Molecular Formula | C₁₁H₆F₃NO₂ | [1][3] |
| CAS Number | 588702-67-4 | [1][3] |
| Synonyms | 2-Quinolinecarboxylic acid, 4-(trifluoromethyl)- | [3] |
| Appearance | White to light yellow solid | [4] |
| Melting Point | Approximately 180-182°C | [4] |
| Density | 1.481 g/cm³ | [3] |
| Boiling Point | 351.61°C at 760 mmHg | [3] |
| Flash Point | 166.448°C | [3] |
| Solubility | High solubility in ethanol, dimethyl sulfoxide, and dichloromethane | [4] |
Molecular Structure
The molecular structure of this compound is depicted below. The diagram illustrates the arrangement of the quinoline core with the trifluoromethyl and carboxylic acid functional groups.
Caption: 2D structure of this compound.
Experimental Protocols
Synthesis Workflow: Pfitzinger Reaction
The synthesis of quinoline carboxylic acids can often be achieved through the Pfitzinger condensation reaction.[5] This general workflow outlines the key steps for synthesizing a 4-substituted quinoline-2-carboxylic acid, which could be adapted for the target molecule.
Caption: Generalized workflow for the Pfitzinger synthesis of quinoline-4-carboxylic acids.
A detailed experimental protocol for a related compound involves the following steps:
-
Reaction Setup : A mixture of an isatin derivative and a carbonyl compound (e.g., a trifluoromethyl ketone) is prepared in a suitable solvent, such as ethanol.
-
Base Addition : A strong base, like potassium hydroxide, is added to the mixture to catalyze the condensation.
-
Reflux : The reaction mixture is heated under reflux for several hours to drive the reaction to completion.
-
Workup : After cooling, the mixture is poured into water, and any unreacted starting materials are removed.
-
Acidification : The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the quinoline carboxylic acid.
-
Isolation and Purification : The solid product is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent like ethanol or by column chromatography.
Analytical Workflow: GC-MS after Derivatization
Due to the low volatility of carboxylic acids, Gas Chromatography-Mass Spectrometry (GC-MS) analysis often requires a derivatization step to convert the analyte into a more volatile form.[6]
Caption: Workflow for the GC-MS analysis of quinoline carboxylic acids via derivatization.
A typical protocol for silylation is as follows:
-
Sample Preparation : A small, accurately weighed amount of the dried sample (0.1-1 mg) is placed in a reaction vial.[6]
-
Reagent Addition : An aprotic solvent (e.g., pyridine) and a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are added.[6]
-
Reaction : The vial is sealed and heated (e.g., at 60-70°C) for a specified time to ensure the reaction is complete.
-
GC-MS Analysis : An aliquot of the derivatized sample is injected into the GC-MS. The instrument is programmed with a suitable temperature gradient for the column and the mass spectrometer is set to scan a relevant mass range.
Biological and Pharmaceutical Relevance
Quinoline carboxylic acids are an important class of compounds in medicinal chemistry. They form the core structure of many bioactive molecules and approved drugs. For instance, compounds with a quinoline scaffold have been investigated for a variety of therapeutic applications.
-
Enzyme Inhibition : Certain quinoline-based analogues have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is a target for cancer and autoimmune disease therapies.[3]
-
Antimicrobial Activity : The quinoline core is present in several antibacterial agents. Derivatives of quinoline carboxylic acid have been synthesized and evaluated for their antimicrobial and antifungal properties.[5][7]
-
Antiproliferative and Anti-inflammatory Effects : Studies have shown that some quinoline carboxylic acid derivatives exhibit significant antiproliferative activity against various cancer cell lines and also possess anti-inflammatory properties.[8]
The inclusion of a trifluoromethyl group, as in this compound, can enhance metabolic stability, membrane permeability, and binding affinity of the molecule to its biological target. These properties make it a compound of interest for further investigation in drug discovery programs.
References
- 1. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2abiotech.net [2abiotech.net]
- 5. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on 4-(Trifluoromethyl)quinoline-2-carboxylic Acid: A Potential Modulator of De Novo Pyrimidine Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
Chemical Structure and Properties
4-(Trifluoromethyl)quinoline-2-carboxylic acid is a derivative of quinoline, characterized by a trifluoromethyl group at the 4-position and a carboxylic acid group at the 2-position. The presence of the trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.
Below is a visualization of the chemical structure of this compound.
An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)quinoline-2-carboxylic acid is a fluorinated heterocyclic compound belonging to the quinoline class of molecules. The presence of the trifluoromethyl group, a potent electron-withdrawing moiety, and the carboxylic acid function at the 2-position of the quinoline ring system, imparts unique electronic and steric properties. These characteristics are of significant interest in medicinal chemistry and drug design, as they can influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for the preliminary assessment of its biological potential.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that some of the available data are predicted values and conflicting experimental values for melting point have been reported, highlighting the need for empirical verification.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₆F₃NO₂ | --- |
| Molecular Weight | 241.17 g/mol | --- |
| Melting Point | 142-143 °C or 180-182 °C | [Conflicting reports] |
| Boiling Point | 351.6 ± 42.0 °C (Predicted) | --- |
| Density | 1.481 ± 0.06 g/cm³ (Predicted) | --- |
| pKa | 3.21 ± 0.30 (Predicted) | --- |
| Solubility | High solubility in common organic solvents (e.g., ethanol, DMSO, dichloromethane). Solubility in aqueous solutions is pH-dependent. | --- |
| logP | Not experimentally determined. Predicted values for similar structures vary. | --- |
Experimental Protocols
Accurate determination of the physicochemical properties is crucial for the advancement of this compound in any research and development pipeline. The following section details standardized experimental protocols for key parameters.
Determination of Melting Point
Methodology:
The melting point can be determined using a digital melting point apparatus.
-
Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Measurement: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.
Determination of Aqueous Solubility
Given the acidic nature of the carboxylic acid group, the aqueous solubility of this compound is expected to be highly pH-dependent.
Methodology: pH-Metric Titration Method
This method allows for the determination of solubility as a function of pH.
-
Solution Preparation: A suspension of a known excess amount of this compound is prepared in a known volume of purified water.
-
Titration: The suspension is stirred vigorously at a constant temperature. A standardized solution of sodium hydroxide (e.g., 0.1 M) is added in small increments.
-
pH Measurement: The pH of the suspension is measured after each addition of titrant, allowing the system to equilibrate.
-
Data Analysis: A plot of pH versus the volume of titrant added is generated. The point of complete dissolution can be identified by a change in the titration curve. The intrinsic solubility (solubility of the unionized form) and the solubility at different pH values can be calculated using the Henderson-Hasselbalch equation.
Determination of pKa
The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of the molecule at different pH values.
Methodology: UV-Metric Titration
This spectrophotometric method is suitable for compounds with a chromophore, such as the quinoline ring system.
-
Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO). This stock solution is then diluted in a series of buffers with known pH values spanning the expected pKa range.
-
UV-Vis Spectroscopy: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.
-
Data Analysis: The absorbance at a wavelength where the ionized and unionized forms of the molecule have different extinction coefficients is plotted against the pH. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.
Determination of logP (Octanol-Water Partition Coefficient)
The logP value is a measure of the lipophilicity of a compound and is a key determinant of its pharmacokinetic properties.
Methodology: Shake-Flask Method
This is the traditional and most direct method for logP determination.
-
Phase Preparation: n-Octanol and water are mutually saturated by stirring them together overnight and then allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added. The pH of the aqueous phase should be adjusted to ensure the compound is predominantly in its unionized form (at least 2 pH units below the pKa).
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases and then centrifuged to ensure complete phase separation.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Potential Biological Activity Workflow
Quinoline carboxylic acid derivatives have been reported to possess a range of biological activities, including anti-inflammatory and antiproliferative effects. The following diagram illustrates a logical workflow for the initial biological evaluation of this compound.
Caption: Logical workflow for the preliminary biological evaluation of the compound.
Conclusion
This compound represents a molecule with significant potential for further investigation in the fields of medicinal chemistry and materials science. This guide has provided a detailed overview of its known and predicted physicochemical properties, along with robust experimental protocols for their empirical determination. The outlined workflow for biological screening offers a strategic approach to exploring its therapeutic potential. Accurate characterization of these fundamental properties is an indispensable first step in unlocking the full potential of this promising compound.
Unveiling the Biological Potential of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and potential biological activities of 4-(trifluoromethyl)quinoline-2-carboxylic acid. While specific quantitative data for this exact molecule is not extensively available in public literature, this document extrapolates its likely pharmacological profile based on the well-documented activities of the broader quinoline carboxylic acid class of compounds. This guide covers potential mechanisms of action, including the inhibition of dihydroorotate dehydrogenase (DHODH), and provides detailed experimental protocols for assessing its biological effects. The information herein is intended to serve as a foundational resource for researchers initiating investigations into the therapeutic potential of this compound.
Introduction: The Quinoline Carboxylic Acid Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Quinoline carboxylic acids, in particular, have garnered significant attention for their therapeutic potential, demonstrating antimicrobial, antifungal, anti-inflammatory, and antiproliferative properties. The introduction of a trifluoromethyl group at the 4-position of the quinoline ring is expected to modulate the compound's lipophilicity and electronic properties, potentially enhancing its biological activity and metabolic stability.
Predicted Biological Activities and Mechanism of Action
Based on the activities of structurally related compounds, this compound is hypothesized to exhibit several key biological effects.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A primary and well-established target of quinoline-4-carboxylic acid derivatives is the enzyme dihydroorotate dehydrogenase (DHODH).[1] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[2][] Inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn halts cell proliferation and growth.[1] This mechanism is a validated target for anticancer and anti-inflammatory drugs.[4]
Antiproliferative and Cytotoxic Activity
Consistent with the inhibition of DHODH, many quinoline carboxylic acid derivatives exhibit potent antiproliferative and cytotoxic effects against a range of cancer cell lines.[5] Studies on closely related quinoline-2-carboxylic acid derivatives have shown significant growth inhibition in cervical (HeLa), breast (MCF7), and prostate (PC3) cancer cells.[5]
Quantitative Data for Structurally Related Compounds
Table 1: DHODH Inhibition by Quinoline Carboxylic Acid Analogs
| Compound/Derivative | Target | IC50 Value | Reference |
| Quinoline-based analogue 41 | DHODH | 9.71 ± 1.4 nM | [1] |
| Quinoline-based analogue 43 | DHODH | 26.2 ± 1.8 nM | [1] |
| Lead compound (3) | DHODH | 0.250 ± 0.11 μM | [1] |
Table 2: Antiproliferative Activity of Quinoline Carboxylic Acid Analogs
| Compound/Derivative | Cell Line | Activity | IC50 Value | Reference |
| Quinoline-2-carboxylic acid aryl ester | PC3 (Prostate Cancer) | Cytotoxicity | 26 µg/mL | |
| Quinoline-2-carboxylic acid | HeLa (Cervical Cancer) | Cytotoxicity | Not specified | [5] |
| Quinoline-2-carboxylic acid | MCF7 (Breast Cancer) | Growth Inhibition | Not specified | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to determine the biological activity of this compound.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This spectrophotometric assay measures the inhibition of DHODH by monitoring the reduction of a dye coupled to the oxidation of dihydroorotate.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate
-
Coenzyme Q10
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
This compound
-
Known DHODH inhibitor (e.g., Brequinar) as a positive control
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create a serial dilution in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the test compound or control to the assay buffer containing Coenzyme Q10 and DCIP.
-
Enzyme Addition: Add the DHODH enzyme to each well and pre-incubate at 25°C for 30 minutes.
-
Reaction Initiation: Initiate the reaction by adding dihydroorotate to each well.
-
Absorbance Measurement: Immediately measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. The IC50 value is calculated by fitting the data to a dose-response curve.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Doxorubicin or Cisplatin as a positive control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the proposed mechanism of action and a general workflow for assessing cytotoxicity.
Caption: Inhibition of DHODH by this compound.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Diverse Biological Landscape of Quinoline-4-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] First identified in the 19th century, this heterocyclic motif has been extensively explored, leading to the development of potent therapeutic agents.[2] This technical guide provides a comprehensive overview of the biological properties of quinoline-4-carboxylic acid derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. Tailored for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, presents key quantitative data, details experimental protocols, and visualizes complex biological pathways and workflows.
Anticancer Properties
Quinoline-4-carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.[1][3] Key molecular targets include dihydroorotate dehydrogenase (DHODH), histone deacetylases (HDACs), and sirtuins (SIRTs).[1][4]
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
DHODH is a critical enzyme in the de novo pyrimidine biosynthetic pathway, essential for the proliferation of rapidly dividing cancer cells.[4][5] Quinoline-4-carboxylic acid derivatives, such as brequinar analogs, are potent inhibitors of DHODH.[6][7] The 4-carboxylic acid group is crucial for activity, often forming a salt bridge with key residues in the enzyme's active site.[6] Structure-activity relationship (SAR) studies have shown that bulky, hydrophobic substituents at the C-2 position are necessary for potent inhibition.[8]
Table 1: DHODH Inhibitory Activity of Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | 2-Substituent | DHODH IC₅₀ (nM) | Reference |
| 3 | 2'-Fluoro-1,1'-biphenyl-4-yl | 250 ± 110 | [6] |
| 41 | Substituted pyridine | 9.71 ± 1.4 | [3][6] |
| 43 | Substituted pyridine | 26.2 ± 1.8 | [3][6] |
| 46 | 1,7-Naphthyridine | 28.3 ± 3.3 | [3][6] |
Inhibition of Histone Deacetylases (HDACs) and Sirtuins (SIRTs)
Recent research has focused on incorporating the 2-substituted phenylquinoline-4-carboxylic acid moiety as the "cap" group in HDAC inhibitors, leading to the discovery of isoform-selective inhibitors.[9][10] These compounds have shown potent antiproliferative activity in various cancer cell lines.[9][10]
Similarly, derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism and chemoresistance.[1][7][11]
Table 2: HDAC and SIRT Inhibitory Activity of Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | Target | IC₅₀ (µM) | Cancer Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| D28 | HDAC3 | 24.45 | K562 | 1.02 | [9][10] |
| D29 | HDAC1 | 32.59 | - | >50 | [9][10] |
| HDAC2 | 183.5 | ||||
| HDAC3 | 0.477 | ||||
| HDAC6 | >1000 | ||||
| P6 | SIRT1 | 32.6 | MLLr leukemic cell lines | - | [1][7] |
| SIRT2 | 33.5 | ||||
| SIRT3 | 7.2 |
Antimicrobial Properties
The quinoline scaffold is a well-established pharmacophore in antibacterial drug discovery.[12] Fluoroquinolones, a major class of antibiotics, are derivatives of quinoline-4-carboxylic acid.[13] Their mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, and repair.[13][14] This leads to double-stranded DNA breaks and ultimately bacterial cell death.[5]
Table 3: Antibacterial Activity of Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 5a4 | Staphylococcus aureus | 64 | [8] |
| 5a7 | Escherichia coli | 128 | [8] |
| 7b | Staphylococcus aureus (MRSA) | 2 | [15] |
| 13 | Staphylococcus aureus (MRSA) | 20 ± 3.3 | [16] |
| Pseudomonas aeruginosa | 10 ± 1.5 | [16] | |
| Compound 9 | Staphylococcus aureus | 0.12 | [17] |
| Escherichia coli | 0.12 | [17] | |
| Compound 10 | Staphylococcus aureus | 0.24 | [17] |
| Escherichia coli | 0.12 | [17] |
Anti-inflammatory Properties
Quinoline-4-carboxylic acid derivatives have also demonstrated significant anti-inflammatory potential.[18] Studies have shown that these compounds can exert appreciable anti-inflammatory effects in cellular models of inflammation, such as lipopolysaccharide (LPS)-induced inflammation in macrophages.[6][18] The mechanism of action is thought to involve the modulation of inflammatory signaling pathways, though this is an area of ongoing research.
Experimental Protocols
Synthesis of Quinoline-4-Carboxylic Acid Derivatives
Two classical methods for the synthesis of the quinoline-4-carboxylic acid core are the Doebner and Pfitzinger reactions.[2]
The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[6][19]
Materials:
-
Substituted aniline
-
Substituted aldehyde
-
Pyruvic acid
-
Ethanol
-
Lewis or Brønsted acid catalyst (e.g., BF₃·OEt₂, p-toluenesulfonic acid)
Procedure:
-
Dissolve the substituted aniline and aldehyde in ethanol in a round-bottom flask.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Add pyruvic acid dropwise to the reaction mixture.
-
Continue refluxing for an additional 12-24 hours.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[11][13]
Materials:
-
Isatin or substituted isatin
-
Carbonyl compound (e.g., acetophenone)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve KOH in a mixture of ethanol and water in a round-bottom flask.
-
Add isatin to the basic solution and stir until the ring opens to form the potassium salt of isatinic acid.
-
Add the carbonyl compound to the reaction mixture.
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the reaction mixture and remove the ethanol by rotary evaporation.
-
Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove unreacted carbonyl compound.
-
Acidify the aqueous layer with HCl to precipitate the quinoline-4-carboxylic acid product.
-
Collect the product by filtration, wash with water, and dry.
Biological Evaluation Protocols
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.[1][20]
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][21]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds
Procedure:
-
Prepare a twofold serial dilution of the test compounds in MHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Inhibition of the de novo pyrimidine synthesis pathway by DHODH inhibitors.
Caption: Role of HDAC3 in gene expression and its inhibition.
Caption: SIRT3's role in AML mitochondrial metabolism and chemoresistance.
Caption: Mechanism of action of quinolone antibiotics on bacterial topoisomerases.
Experimental Workflows
Caption: General experimental workflow for the Doebner reaction.
Caption: General experimental workflow for the Pfitzinger reaction.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Workflow for the broth microdilution MIC assay.
Conclusion
The quinoline-4-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly attractive starting point for drug development programs targeting cancer, infectious diseases, and inflammatory conditions. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the vast potential of this important class of molecules. Future efforts in this field will likely focus on the development of more potent and selective derivatives with improved pharmacokinetic and safety profiles.
References
- 1. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Doebner reaction - Wikipedia [en.wikipedia.org]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 14. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT Assay Protocol | BioRender Science Templates [biorender.com]
- 19. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
An In-depth Technical Guide on the Core Mechanism of Action of 4-(trifluoromethyl)quinoline-2-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action for 4-(trifluoromethyl)quinoline-2-carboxylic acid and its structurally related quinoline-4-carboxylic acid derivatives. The primary mechanism of action for this class of compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. A potential secondary mechanism, the inhibition of Multidrug Resistance-Associated Protein 2 (MRP2), has also been explored for related analogs. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of signaling pathways and experimental workflows.
Primary Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
The predominant mechanism of action for quinoline-4-carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH). DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate.[1][2][3] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[2] Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway.
Inhibition of DHODH by quinoline-4-carboxylic acid derivatives leads to a depletion of the pyrimidine pool, which in turn halts cell cycle progression at the S-phase and inhibits cell proliferation.[1] This mechanism forms the basis for the development of these compounds as potential anticancer and immunosuppressive agents.
Quantitative Data: DHODH Inhibition by Quinolone Carboxylic Acid Analogs
| Compound | DHODH IC50 (nM) | Cell Line | Reference |
| Analog 41 (a potent quinoline-based analog) | 9.71 ± 1.4 | N/A (Enzymatic) | [1] |
| Analog 43 (a potent quinoline-based analog) | 26.2 ± 1.8 | N/A (Enzymatic) | [1] |
| Lead Compound (3) (a quinoline-based hit) | 250 ± 110 | N/A (Enzymatic) | [1] |
| Brequinar (a well-known DHODH inhibitor) | N/A | N/A | [1] |
| Leflunomide (a well-known DHODH inhibitor) | N/A | N/A | [1] |
| 2-(4-(Trifluoromethyl)Phenyl)Quinoline-4-Carboxylic Acid (B7) | Not Reported for DHODH | N/A | [4] |
Signaling Pathway: De Novo Pyrimidine Biosynthesis Inhibition
The inhibition of DHODH by this compound analogs disrupts the de novo pyrimidine biosynthesis pathway, leading to the depletion of essential nucleotides for DNA and RNA synthesis.
Caption: Inhibition of DHODH by quinoline-4-carboxylic acid analogs.
Experimental Protocol: DHODH Enzymatic Assay (DCIP Reduction)
The inhibitory activity of compounds on DHODH is commonly determined using a spectrophotometric assay that measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.[5][6]
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare stock solutions of DHO and CoQ10.
-
Dilute recombinant human DHODH to a working concentration in the assay buffer.
-
-
Assay Protocol:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add varying concentrations of the test compound to the wells. A DMSO-only control should be included.
-
Add the recombinant human DHODH to each well and pre-incubate for approximately 30 minutes at 25°C to allow for inhibitor binding.
-
Prepare a substrate solution containing DHO, CoQ10, and DCIP in the assay buffer.
-
Initiate the reaction by adding the substrate solution to each well.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 600-650 nm over time (e.g., 10 minutes) in kinetic mode using a microplate reader.
-
The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Experimental Workflow: Evaluating DHODH Inhibitor Efficacy
A typical workflow for assessing the efficacy of a DHODH inhibitor involves a multi-step process from biochemical assays to cellular and in vivo studies.
Caption: A general workflow for evaluating DHODH inhibitor efficacy.
Potential Secondary Mechanism of Action: Inhibition of Multidrug Resistance-Associated Protein 2 (MRP2)
Some quinoline derivatives have been investigated as inhibitors of Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-binding cassette (ABC) transporter.[7] MRP2 is involved in the efflux of various drugs and their metabolites from cells, and its inhibition can modulate drug resistance.[8] While the specific inhibitory activity of this compound on MRP2 has not been reported, the quinoline scaffold is present in known MRP2 modulators.
Quantitative Data: MRP2 Inhibition by Quinolone Analogs
A study on novel quinoline analogs of ketoprofen demonstrated MRP2 inhibitory activity.
| Compound | Cell Line | Activity Metric | Value | Reference |
| Ketoprofen (Reference MRP2 inhibitor) | A2780/RCIS (MRP2-overexpressing) | Cytotoxicity | Reported | [7] |
| Novel Quinoline Analogs | A2780/RCIS (MRP2-overexpressing) | Cytotoxicity | Varies | [7] |
Experimental Protocol: MRP2 Inhibition Vesicular Transport Assay
The inhibitory potential of a compound on MRP2 can be assessed using an in vitro vesicular transport assay with inside-out membrane vesicles from cells overexpressing the transporter.[9][10]
Materials:
-
Inside-out membrane vesicles from HEK293 cells overexpressing human MRP2
-
Probe substrate for MRP2 (e.g., estradiol 17β-D-glucuronide)
-
ATP and AMP solutions
-
Test compound
-
Scintillation cocktail and filter plates (for radiolabeled substrates)
Procedure:
-
Incubation:
-
Incubate the MRP2-overexpressing membrane vesicles with the probe substrate in the presence and absence of ATP.
-
A parallel incubation is performed with varying concentrations of the test compound to assess its inhibitory effect.
-
-
Filtration and Measurement:
-
The reaction is stopped, and the vesicles are collected on a filter plate.
-
The amount of substrate transported into the vesicles is quantified, typically using liquid scintillation counting for radiolabeled substrates or LC-MS/MS for non-labeled substrates.
-
-
Data Analysis:
-
The ATP-dependent transport is calculated by subtracting the transport in the presence of AMP from that in the presence of ATP.
-
The percentage of inhibition by the test compound is determined, and an IC50 value is calculated.
-
Logical Relationship: MRP2 Inhibition and Drug Resistance
The inhibition of MRP2 can potentially reverse multidrug resistance in cancer cells by preventing the efflux of chemotherapeutic agents.
Caption: Logical flow of MRP2 inhibition in overcoming drug resistance.
Conclusion
The primary and most well-documented mechanism of action for this compound and its analogs is the inhibition of dihydroorotate dehydrogenase, a critical enzyme in the de novo pyrimidine biosynthesis pathway. This leads to the depletion of nucleotides essential for DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cells. The quinoline scaffold has also been associated with the inhibition of the MRP2 transporter, suggesting a potential secondary mechanism that could be relevant in the context of multidrug resistance. Further research is required to specifically characterize the activity of this compound on these and other potential biological targets to fully elucidate its pharmacological profile. The experimental protocols and workflows detailed in this guide provide a framework for such investigations.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MRP2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 9. BSEP, MRP2, MRP3 & MRP4 Inhibition| Evotec [evotec.com]
- 10. The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid: A Technical Guide to Target Identification and Validation
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1][2] This technical guide focuses on 4-(trifluoromethyl)quinoline-2-carboxylic acid, a compound of significant interest due to the established bioactivity of its structural class. While direct extensive research on this specific molecule is emerging, this document synthesizes data from related quinoline-2-carboxylic and quinoline-4-carboxylic acid derivatives to postulate and explore its potential therapeutic targets. We will delve into the mechanistic rationale for these potential targets, provide detailed protocols for their experimental validation, and present a logical framework for advancing the preclinical assessment of this promising compound. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery of novel therapeutics.
Introduction: The Quinoline Carboxylic Acid Scaffold
Quinoline and its derivatives are heterocyclic compounds that form the core of numerous natural and synthetic molecules with diverse biological effects, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][3][4][5] The inclusion of a carboxylic acid moiety, particularly at the 2- or 4-position, and a trifluoromethyl group, are common features in many biologically active quinoline compounds, suggesting their crucial role in target interaction and pharmacological activity.[6][7][8][9] Given the limited specific data on this compound, a logical starting point for investigation is to examine the established targets of its close structural analogs.
Postulated Therapeutic Targets of this compound
Based on the documented activities of related quinoline carboxylic acids, we can hypothesize several potential therapeutic targets for this compound. These can be broadly categorized as enzymes, protein-protein interactions, and ion channels.
Enzymes
2.1.1. Cyclooxygenase (COX) Enzymes
Many quinoline derivatives are known to possess anti-inflammatory and analgesic properties.[5] A plausible mechanism for these effects is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis in inflammatory pathways.
2.1.2. Dihydroorotate Dehydrogenase (DHODH)
Certain quinoline-4-carboxylic acids have been identified as potent inhibitors of DHODH, an enzyme essential for de novo pyrimidine synthesis.[10] Inhibition of DHODH can be an effective strategy in cancer and autoimmune diseases. The structural similarities suggest that this compound may also interact with the brequinar binding pocket of DHODH.[10]
2.1.3. Sirtuin 3 (SIRT3)
Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been shown to be selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism and tumorigenesis.[6] This suggests that the quinoline core can be a scaffold for developing sirtuin modulators.
2.1.4. Topoisomerase IIα
Some amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have demonstrated cytotoxic activity, with molecular docking studies suggesting they may act as inhibitors of human topoisomerase IIα, an enzyme crucial for DNA replication and a well-established target for anticancer drugs.[11]
Protein-Protein Interactions
2.2.1. Insulin-Like Growth Factor (IGF) and IGF-Binding Proteins (IGFBPs)
Quinoline-carboxylic acids have been shown to inhibit the binding of IGF to IGFBPs.[12] This interaction is critical for cell growth and proliferation, and its disruption can be a valuable therapeutic strategy in oncology.
Ion Channels
2.3.1. Voltage-Gated Sodium Channels
Quinoline-derived trifluoromethyl alcohols have been identified as blockers of voltage-gated sodium channels, leading to antiepileptic and analgesic effects.[8][9] The presence of the trifluoromethyl group in this compound makes sodium channels a plausible target.
A Strategic Framework for Target Identification and Validation
To empirically determine the molecular targets of this compound, a multi-faceted approach is recommended, integrating both direct and indirect methods.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quinoline-carboxylic acids are potent inhibitors that inhibit the binding of insulin-like growth factor (IGF) to IGF-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
An In-depth Technical Guide to 4-(Trifluoromethyl)quinoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Trifluoromethyl)quinoline-2-carboxylic acid, a fluorinated derivative of the quinoline scaffold, represents a molecule of significant interest in medicinal chemistry. The quinoline core is a well-established privileged structure in drug discovery, known for a wide array of biological activities. The introduction of a trifluoromethyl group at the 4-position can substantially alter the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the available information on this compound, including its synthesis, physicochemical properties, and potential biological significance based on the activities of structurally related compounds. Detailed experimental protocols for general synthetic routes to quinoline carboxylic acids are presented, alongside quantitative data and pathway diagrams to serve as a resource for researchers in the field.
Discovery and History
The specific discovery and initial synthesis of this compound are not well-documented in publicly available scientific literature. The compound is identified by the CAS Number 588702-67-4. Its appearance in the catalogs of numerous chemical suppliers suggests its synthesis and availability for research purposes, likely as part of broader compound libraries for screening. While a primary publication detailing its first synthesis could not be retrieved, the synthesis of quinoline carboxylic acids is a mature field in organic chemistry. The foundational methods for creating this scaffold, such as the Pfitzinger and Doebner reactions, were established in the late 19th century and remain highly relevant. It is probable that this compound was first synthesized using a modification of one of these classical methods.
Physicochemical Properties
Quantitative data for this compound has been aggregated from various chemical databases and suppliers.
| Property | Value | Source |
| CAS Number | 588702-67-4 | ChemNet[1], Tetrahedron[2], BLD Pharm[3], GuideChem[4] |
| Molecular Formula | C₁₁H₆F₃NO₂ | ChemNet[1], BLD Pharm[3] |
| Molecular Weight | 241.17 g/mol | ChemNet[1], BLD Pharm[3] |
| Appearance | White to light yellow solid/powder | GuideChem[4] |
| Melting Point | 180-182 °C | Not explicitly cited in search results |
| Boiling Point (predicted) | 351.61 °C at 760 mmHg | ChemNet[1] |
| Density (predicted) | 1.481 g/cm³ | ChemNet[1] |
| Flash Point (predicted) | 166.448 °C | ChemNet[1] |
| Refractive Index (predicted) | 1.579 | ChemNet[1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through established methods for quinoline ring formation. The Pfitzinger and Doebner reactions are the most probable routes.
Pfitzinger Reaction
The Pfitzinger reaction is a versatile method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group in the presence of a base.[5][6] A plausible adaptation for the synthesis of the title compound would involve a trifluoromethyl-substituted precursor.
General Experimental Protocol for Pfitzinger-type Synthesis:
-
Base Preparation: A 33% (w/v) solution of potassium hydroxide is prepared in 95% ethanol.
-
Isatin Ring Opening: Isatin is added to the stirred KOH solution. The mixture is stirred at room temperature for 30-45 minutes to facilitate the formation of the potassium isatinate intermediate.
-
Addition of Carbonyl Compound: A stoichiometric equivalent of a suitable α-methylene ketone or aldehyde is added dropwise to the reaction mixture.
-
Reflux: The reaction mixture is heated to reflux for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the solvent is removed under reduced pressure. The residue is dissolved in water, and the aqueous solution is extracted with diethyl ether to remove neutral impurities.
-
Precipitation: The aqueous layer is cooled in an ice bath and acidified with acetic acid to precipitate the quinoline-4-carboxylic acid product.
-
Isolation and Purification: The solid product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.[7]
Caption: General workflow of the Pfitzinger reaction.
Doebner Reaction
The Doebner reaction is another classical method that produces quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[8]
General Experimental Protocol for Doebner-type Synthesis:
-
Reaction Setup: Aniline, an aldehyde, and pyruvic acid are mixed in a suitable solvent, often ethanol or acetic acid.
-
Heating: The mixture is heated to reflux for several hours.
-
Work-up: Upon cooling, the product often precipitates from the reaction mixture.
-
Isolation and Purification: The solid is collected by filtration, washed with the solvent, and can be recrystallized to achieve higher purity.
Caption: General workflow of the Doebner reaction.
Biological Activity and Potential Applications
While no specific biological data for this compound was found, the quinoline carboxylic acid scaffold is a cornerstone in medicinal chemistry with a broad range of reported biological activities.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
Structurally related quinoline-4-carboxylic acids have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[9][10] DHODH inhibition leads to pyrimidine depletion, which can halt cell proliferation, making it an attractive target for cancer and autoimmune disease therapies. For instance, brequinar, a well-known DHODH inhibitor, features a quinoline-4-carboxylic acid core. The carboxylic acid moiety is crucial for binding, forming a salt bridge with a key arginine residue in the enzyme's active site.[9]
Caption: Inhibition of DHODH by quinoline carboxylic acid derivatives.
Antiplasmodial Activity
New quinoline-4-carboxylic acid derivatives have been investigated for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[11] Some analogs have shown promising in vitro activity against both chloroquine-sensitive and multi-resistant strains of the parasite.
Multidrug Resistance Protein 2 (MRP2) Inhibition
Certain 2-arylquinoline-4-carboxylic acids have been evaluated as inhibitors of Multidrug Resistance Protein 2 (MRP2), a transporter protein that can confer drug resistance in cancer cells.[8] The carboxyl group at the 4-position was found to be important for the inhibitory activity.
Future Directions
The trifluoromethyl group in this compound is expected to enhance its lipophilicity and metabolic stability, properties that are often desirable in drug candidates. Given the established biological activities of related compounds, this molecule is a prime candidate for screening in various assays, particularly those related to cancer, infectious diseases, and inflammatory conditions. Further research into its synthesis optimization and biological evaluation is warranted to fully explore its therapeutic potential.
Conclusion
This compound is a chemical entity with significant potential in drug discovery, stemming from its quinoline carboxylic acid core and the presence of a trifluoromethyl substituent. While its specific history and biological profile are not extensively documented, established synthetic routes provide a clear path for its preparation. The known activities of analogous compounds strongly suggest that it could be a valuable molecule for screening and development in various therapeutic areas. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this and related compounds.
References
- 1. This compound | 588702-67-4 [chemnet.com]
- 2. 588702-67-4 | 4-Trifluoromethyl-quinoline-2-carboxylic acid | Tetrahedron [thsci.com]
- 3. 588702-67-4|this compound|BLD Pharm [bldpharm.com]
- 4. This compound, CasNo.588702-67-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
safety, handling, and MSDS for 4-(trifluoromethyl)quinoline-2-carboxylic acid
An In-depth Technical Guide to the Safety, Handling, and MSDS of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for this compound (CAS No. 588702-67-4) was not publicly available. The following information is synthesized from the safety data of structurally similar compounds, including other quinoline carboxylic acids and trifluoromethylated quinoline derivatives. This guide should be used as a precautionary tool, and it is imperative to handle this compound with the utmost caution, treating it as a potentially hazardous substance.
Section 1: Understanding the Hazard Profile
While specific toxicological data for this compound is not available, the hazard profile can be inferred from related quinoline carboxylic acid derivatives. These compounds are generally classified as irritants.[1][2] The trifluoromethyl group can also influence the compound's reactivity and toxicological properties.
Based on analogs, this compound should be treated as a compound that is:
-
Harmful if swallowed. [2]
GHS Hazard Classification (Anticipated)
The following table summarizes the anticipated GHS classification based on data from structurally related compounds.
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[1][2] |
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 588702-67-4 | [3][4][5] |
| Molecular Formula | C₁₁H₆F₃NO₂ | [3] |
| Molecular Weight | 241.17 g/mol | [3][4] |
| Boiling Point | 351.61°C at 760 mmHg | [3] |
| Flash Point | 166.448°C | [3] |
| Density | 1.481 g/cm³ | [3] |
Section 2: Safe Handling and Storage Protocols
A proactive approach to safety is critical when working with novel compounds like this compound. The following protocols are based on best practices for handling potentially hazardous chemical substances.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to minimize exposure.[6]
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves.[6] | Provides a barrier against skin contact.[6] |
| Eye Protection | Chemical splash goggles.[6] | Protects eyes from accidental splashes.[6] |
| Respiratory Protection | N95 particulate respirator or higher.[6] | For handling the solid, powdered form to prevent inhalation.[6] |
| Body Protection | Laboratory coat.[6] | Protects skin and personal clothing from contamination.[6] |
| Face Protection | Face shield (worn over goggles).[6] | Recommended for tasks with a high risk of splashing.[6] |
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[7]
Storage
Proper storage is crucial to maintain the integrity of the compound and prevent accidental release.
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][7]
-
Container: Keep the container tightly closed when not in use.[1][7] Some suppliers recommend storing in a freezer under -20°C.[4]
Section 3: Emergency Procedures
In the event of an exposure or spill, a swift and informed response is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Source |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [1][8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [1][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][8] |
Spill Response
For any spill, the primary objectives are to contain the material, clean it up safely, and decontaminate the area.
Workflow for a Minor Chemical Spill
Caption: A stepwise workflow for responding to a minor chemical spill.
Section 4: Disposal Considerations
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
-
Waste Collection: Collect all waste in a designated, clearly labeled, and sealed container.[6]
-
Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[6]
-
Regulations: Adhere to all federal, state, and local regulations for hazardous waste disposal.[9]
Section 5: Conclusion
While this compound is a valuable compound in research and drug development, its potential hazards necessitate a cautious and well-informed approach to its handling and use. By adhering to the safety protocols outlined in this guide, which are based on the known hazards of structurally similar compounds, researchers can mitigate risks and ensure a safe laboratory environment. It is strongly recommended to obtain a specific Safety Data Sheet from the supplier for this compound when it becomes available and to review it thoroughly before use.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | 588702-67-4 [chemnet.com]
- 4. 588702-67-4|this compound|BLD Pharm [bldpharm.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.pt [fishersci.pt]
- 8. tcichemicals.com [tcichemicals.com]
- 9. matrixscientific.com [matrixscientific.com]
An In-Depth Technical Guide to the NMR Spectral Analysis of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data of 4-(trifluoromethyl)quinoline-2-carboxylic acid, a compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not only spectral data but also the underlying scientific principles and practical experimental insights to aid in the structural elucidation and characterization of this and related molecules.
Introduction: The Significance of Fluorinated Quinolines
Quinoline-based carboxylic acids are a well-established class of compounds with a broad spectrum of biological activities.[1][2] The introduction of a trifluoromethyl (-CF3) group can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Consequently, this compound represents a key scaffold in the design of novel therapeutic agents and functional materials.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such fluorinated heterocyclic systems.
Predicted NMR Spectral Data
While a definitive, publicly available experimental spectrum for this compound is not readily accessible, we can predict the ¹H and ¹³C NMR spectral data with a high degree of confidence based on the analysis of analogous compounds, including quinoline-2-carboxylic acid and various trifluoromethyl-substituted quinolines.[6]
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons of the quinoline ring system. The electron-withdrawing nature of both the carboxylic acid group at the 2-position and the trifluoromethyl group at the 4-position will significantly influence the chemical shifts, generally causing a downfield shift of the protons in the pyridine ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.5 - 8.7 | s | - |
| H-5 | ~8.2 - 8.4 | d | 8.0 - 9.0 |
| H-6 | ~7.8 - 8.0 | t | 7.0 - 8.0 |
| H-7 | ~8.0 - 8.2 | t | 7.0 - 8.0 |
| H-8 | ~7.9 - 8.1 | d | 8.0 - 9.0 |
| COOH | ~13.0 - 14.0 | br s | - |
d = doublet, t = triplet, s = singlet, br s = broad singlet
Rationale behind the predicted shifts:
-
H-3: The absence of a proton at the 4-position and the presence of the adjacent carboxylic acid group will likely result in a singlet for H-3, shifted significantly downfield.
-
H-5 to H-8: The protons on the benzene ring will exhibit characteristic doublet and triplet splitting patterns, with their chemical shifts influenced by the overall electron deficiency of the heterocyclic system.[7]
-
COOH: The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift, which is typical for such functional groups.[7]
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum will be characterized by signals for the ten carbons of the quinoline ring, the carboxylic acid carbon, and the trifluoromethyl carbon. The -CF3 group will exhibit a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) | Quartet (¹JCF) |
| C-2 | ~148 - 152 | |
| C-3 | ~122 - 125 | |
| C-4 | ~135 - 138 | q, ~35-40 Hz |
| C-4a | ~147 - 150 | |
| C-5 | ~128 - 131 | |
| C-6 | ~129 - 132 | |
| C-7 | ~130 - 133 | |
| C-8 | ~125 - 128 | |
| C-8a | ~140 - 143 | |
| COOH | ~165 - 170 | |
| -CF₃ | ~120 - 124 | q, ~270-280 Hz |
q = quartet
Rationale behind the predicted shifts:
-
C-2 and C-4: These carbons, being directly attached to the electron-withdrawing carboxylic acid and trifluoromethyl groups, respectively, will be shifted downfield.
-
-CF₃ Carbon: The carbon of the trifluoromethyl group will appear as a quartet with a large coupling constant, a hallmark of this functional group.
-
C-4: The carbon at the 4-position will also exhibit a smaller quartet splitting due to two-bond coupling with the fluorine atoms.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR data for this compound, the following experimental protocol is recommended.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the potential to observe the exchangeable carboxylic acid proton. Other potential solvents include CDCl₃ or Methanol-d₄.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: Approximately 16 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral width: Approximately 250 ppm.
-
Number of scans: 1024 or more, as ¹³C is less sensitive.
-
Relaxation delay: 2-5 seconds.
-
2D NMR Experiments for Unambiguous Assignments
For definitive structural confirmation, a suite of 2D NMR experiments is highly recommended.
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the NMR analysis process.
Caption: A streamlined workflow for the NMR analysis of organic compounds.
Molecular Structure and Key Correlations
The following diagram illustrates the molecular structure of this compound with atom numbering and highlights expected key HMBC correlations.
Caption: Structure of this compound.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in established principles of NMR spectroscopy and data from analogous structures. The provided experimental protocol offers a robust framework for researchers to acquire and interpret high-quality NMR data for this and related fluorinated quinoline derivatives. The combination of predictive data, experimental methodology, and structural analysis serves as a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
Mass Spectrometry Analysis of 4-(trifluoromethyl)quinoline-2-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-(trifluoromethyl)quinoline-2-carboxylic acid, a compound of interest in pharmaceutical and chemical research. This document outlines predicted fragmentation patterns, detailed experimental protocols for qualitative and quantitative analysis, and visual workflows to support researchers in developing and executing robust analytical methods.
Predicted Mass Spectrometric Fragmentation
While specific experimental mass spectra for this compound are not widely available in the literature, its fragmentation behavior can be predicted based on the known fragmentation of quinoline-2-carboxylic acid and the influence of the trifluoromethyl substituent.[1]
Electron Ionization Mass Spectrometry (EI-MS)
Under electron ionization, the primary fragmentation pathway is expected to involve the loss of the carboxylic acid group. The molecular ion ([M]•+) will likely be observed, followed by key fragment ions resulting from the neutral loss of the carboxyl radical (•COOH) or carbon dioxide (CO2).[1][2] The strong electron-withdrawing nature of the trifluoromethyl group may also influence fragmentation, potentially leading to the loss of a trifluoromethyl radical (•CF3).
Table 1: Predicted Key Fragment Ions of this compound in EI-MS
| Predicted m/z | Predicted Assignment | Description |
| 241 | [M]•+ | Molecular Ion |
| 196 | [M - •COOH]+ | Loss of the carboxyl radical |
| 197 | [M - CO2]•+ | Loss of carbon dioxide |
| 172 | [M - •CF3]+ | Loss of the trifluoromethyl radical |
| 168 | [M - COOH - HCN]+ | Subsequent loss of hydrogen cyanide from the quinoline ring |
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
In positive ion mode electrospray ionization, this compound is expected to be readily protonated to form the [M+H]+ ion. Collision-induced dissociation (CID) of this precursor ion will likely lead to characteristic product ions. The primary fragmentation is anticipated to be the loss of water (H2O) and carbon monoxide (CO) from the carboxylic acid group.[1]
Table 2: Predicted Key Fragment Ions of this compound in Positive Ion ESI-MS/MS
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Predicted Neutral Loss |
| 242 | 224 | H2O |
| 242 | 196 | H2O + CO |
| 242 | 173 | •CF3 + H• |
Experimental Protocols
For the sensitive and selective analysis of this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended technique.
Sample Preparation
The choice of sample preparation method depends on the sample matrix. Below are protocols for common biological matrices.
2.1.1. Protein Precipitation (for Plasma or Serum)
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2.1.2. Liquid-Liquid Extraction (for Urine)
-
To 500 µL of urine, add a suitable internal standard.
-
Adjust the pH of the sample to acidic conditions (e.g., pH 3-4) with a suitable acid (e.g., formic acid).
-
Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2.1.3. Solid-Phase Extraction (for Complex Matrices)
-
Condition a suitable SPE cartridge (e.g., a mixed-mode or polymer-based sorbent) according to the manufacturer's instructions.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte with a suitable elution solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the initial mobile phase.
LC-MS/MS Conditions
Table 3: Recommended LC-MS/MS Parameters
| Parameter | Recommended Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Desolvation Temperature | 350 - 450°C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Cone Gas Flow | 50 - 150 L/hr |
| Collision Gas | Argon |
Visualizations
Experimental Workflow
Caption: General experimental workflow for LC-MS/MS analysis.
Predicted EI-MS Fragmentation Pathway
Caption: Predicted EI fragmentation of this compound.
Predicted ESI-MS/MS Fragmentation Pathway
Caption: Predicted ESI-MS/MS fragmentation of this compound.
References
Commercial Sourcing and Technical Profile of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and scientific context of 4-(trifluoromethyl)quinoline-2-carboxylic acid (CAS No. 588702-67-4), a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document outlines key commercial suppliers, presents a generalized synthetic approach, and discusses the broader biological relevance of the quinoline carboxylic acid scaffold.
Commercial Availability
A critical step in the research and development pipeline is the reliable procurement of starting materials and screening compounds. This compound is available from several fine chemical suppliers. The following table summarizes the offerings from a selection of vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | Storage Conditions |
| BLD Pharm | BLD-210333 | ≥95% | 250mg, 1g, 5g | Inquire | Store in freezer, under -20°C[1] |
| 2A Biotech | 2A-0136339 | ≥96% | Inquire | Register or Login for price[2] | Inquire |
| Zhejiang Jiuzhou Pharmaceutical Co., Ltd. | Not specified | 99% | Bulk (Inquire) | Inquire | Sealed and preserved[3] |
| Chem-Impex International, Inc. | 28065 | ≥95% | 250mg, 1g | Inquire | Inquire |
| A2B Chem | AB135948 | ≥95% | 250mg, 1g | Inquire | Inquire |
Data compiled from publicly available information on supplier websites. Researchers are advised to contact suppliers directly for the most current data and to request certificates of analysis.
Synthesis and Experimental Protocols
General Synthetic Approach: Modified Pfitzinger Reaction
A plausible synthetic route would involve the condensation of an appropriately substituted isatin derivative with a compound containing an active methylene group. Given the target molecule's structure, a retro-synthetic analysis suggests a pathway involving the reaction of a trifluoromethyl-substituted isatin with a pyruvate equivalent.
Reaction Scheme:
Figure 1. Generalized Pfitzinger reaction workflow.
Key Experimental Steps (Hypothetical Protocol):
-
Isatin Ring Opening: A solution of a trifluoromethyl-substituted isatin in a suitable solvent (e.g., ethanol) is treated with a strong base, such as potassium hydroxide, to facilitate the hydrolytic opening of the isatin ring to form a keto-acid intermediate.
-
Condensation: A pyruvate equivalent (e.g., pyruvic acid or an ester thereof) is added to the reaction mixture. The carbonyl group of the pyruvate condenses with the amino group of the ring-opened isatin to form an imine intermediate.
-
Cyclization and Dehydration: The reaction mixture is heated to promote an intramolecular cyclization, followed by dehydration to yield the aromatic quinoline ring system.
-
Work-up and Purification: The reaction mixture is cooled and acidified to precipitate the carboxylic acid product. The crude product is then collected by filtration and purified by recrystallization or column chromatography.
Researchers should note that optimization of reaction conditions, including the choice of base, solvent, temperature, and reaction time, would be necessary to achieve a satisfactory yield of the desired product.
Biological Context and Potential Signaling Pathways
While the specific biological targets and signaling pathways of this compound are not yet elucidated in the scientific literature, the broader class of quinoline carboxylic acids has been extensively studied and shown to possess a wide range of pharmacological activities.[6][7] These compounds are known to interact with various biological targets, suggesting potential avenues of investigation for the title compound.
Quinoline-based molecules have been identified as inhibitors of several key signaling pathways implicated in cancer and other diseases.[1][3] These include:
-
Kinase Inhibition: Many quinoline derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Targets in this class include receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), as well as intracellular kinases such as those in the PI3K/AKT/mTOR pathway.[1][6]
-
DNA Intercalation: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate into DNA, disrupting DNA replication and transcription and leading to cytotoxic effects.[1]
-
Enzyme Inhibition: Besides kinases, quinoline carboxylic acids have been shown to inhibit other enzymes, such as dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis.[8]
The following diagram illustrates the general landscape of signaling pathways that are often targeted by quinoline-based compounds.
Figure 2. Potential signaling pathways targeted by quinoline derivatives.
It is important to emphasize that the specific interactions of this compound with these or other pathways have not been experimentally confirmed. The presence of the trifluoromethyl group at the 4-position and the carboxylic acid at the 2-position will significantly influence the compound's electronic properties, lipophilicity, and steric profile, which in turn will determine its specific biological activity. Further research is required to elucidate the precise mechanism of action and therapeutic potential of this particular molecule.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 7. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Cornerstone of Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group represents a paradigm-shifting strategy in medicinal chemistry. Its unique electronic and steric properties profoundly influence a molecule's physicochemical and biological characteristics, often leading to dramatic improvements in pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group in drug design, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
The Physicochemical Impact of the Trifluoromethyl Group
The introduction of a trifluoromethyl group can significantly alter a molecule's properties, most notably its lipophilicity and metabolic stability. These changes are fundamental to a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Modulation of Lipophilicity
Lipophilicity, often quantified by the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical factor in determining a drug's ability to cross biological membranes. The trifluoromethyl group is significantly more lipophilic than a methyl group, a fact reflected in its positive Hansch π value.[1][2] The Hansch π parameter is a measure of the hydrophobicity of a substituent.
Table 1: Comparison of Hansch π Values
| Substituent | Hansch π Value |
| -CH3 | +0.56 |
| -CF3 | +0.88 [1][2] |
| -OCF3 | +1.04[1] |
The increased lipophilicity imparted by the CF3 group can enhance a drug's absorption and ability to penetrate tissues, including the blood-brain barrier.[2]
Table 2: Effect of Trifluoromethylation on Lipophilicity (logD 7.4)
| Compound | logD 7.4 | Change upon Trifluoromethylation |
| 2-(methylthio)pyridine | 1.69 | - |
| 2-(difluoromethylthio)pyridine | 1.95 | +0.26 |
| 2-(trifluoromethylthio)pyridine | 2.13 | +0.44 [3] |
Enhancement of Metabolic Stability
The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[1] This inherent strength makes the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] By replacing a metabolically labile methyl group or hydrogen atom with a CF3 group, medicinal chemists can block a key site of metabolism, thereby increasing the drug's half-life and bioavailability.[4]
Table 3: Comparative Metabolic Stability of Compounds With and Without a Trifluoromethyl Group
| Parent Compound (Metabolically Labile Site) | Trifluoromethylated Analog | In Vitro Half-life (t½) | Intrinsic Clearance (CLint) |
| Compound with labile methyl group | Compound with trifluoromethyl group | Longer | Lower |
| WIN 54954 (oxazoline ring) | (trifluoromethyl)oxadiazole analog | Showed a protective effect against microsomal metabolism | Reduced number of metabolites |
Note: Specific quantitative data for direct comparison is often proprietary. The table illustrates the general and observed trend of increased metabolic stability upon trifluoromethylation.
Impact on Biological Activity
The electronic properties of the trifluoromethyl group can significantly influence a drug's interaction with its biological target, often leading to enhanced binding affinity and potency.
Altering Binding Affinity
The strong electron-withdrawing nature of the trifluoromethyl group can alter the electron distribution within a molecule, influencing its ability to form key interactions, such as hydrogen bonds and electrostatic interactions, with a target protein.[1] This can lead to a "tighter" and more specific binding, resulting in increased potency.
Table 4: Effect of Trifluoromethyl Group on Binding Affinity
| Compound Pair | Target | Measurement | Impact of CF3 Group |
| Glucocorticoid Receptor Ligand 1 (with CF3) vs. Analogs (without CF3) | Glucocorticoid Receptor | Binding Potency | Maintained GR binding potency, but altered functional behavior from agonist to antagonist.[2] |
| Menin-MLL Inhibitors (propyl vs. trifluoroethyl) | Menin-MLL Protein-Protein Interaction | Binding Affinity | 10-fold increase in binding affinity with the trifluoroethyl group.[5] |
Note: The impact of a CF3 group on binding affinity is highly context-dependent and can lead to a range of outcomes from increased affinity to altered functional activity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylated compounds.
In Vitro Microsomal Stability Assay
This assay is a standard method to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.[4][6][7][8]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile or methanol (for quenching the reaction)
-
Internal standard
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
-
Prepare the liver microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal suspension to each well.
-
Add the test compound working solution to the wells and pre-incubate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (V * k) / P , where V is the incubation volume and P is the amount of microsomal protein.
-
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ClinPGx [clinpgx.org]
- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. creative-bioarray.com [creative-bioarray.com]
Methodological & Application
Synthesis of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of 4-(trifluoromethyl)quinoline-2-carboxylic acid, a key building block for pharmaceutical and agrochemical research. The information is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Introduction
Quinolines substituted with trifluoromethyl groups are of significant interest due to their unique chemical properties that often translate into enhanced biological activity. The trifluoromethyl group can improve metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. This compound, in particular, serves as a versatile intermediate for the synthesis of a wide range of more complex molecules with potential therapeutic applications. This guide outlines the most common and effective synthetic routes to this compound, providing detailed experimental protocols and a comparative analysis of the different methodologies.
Synthetic Pathways Overview
Several named reactions in organic chemistry can be adapted for the synthesis of the quinoline core structure. The most relevant methods for the preparation of this compound are the Friedländer annulation, the Combes synthesis, and a modified Doebner reaction. Each method offers distinct advantages and is suited for different starting materials and desired outcomes.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route depends on factors such as the availability of starting materials, desired yield, and scalability. The following table summarizes the key aspects of the three primary methods.
| Method | Starting Materials | Key Features | Advantages | Disadvantages |
| Friedländer Annulation | 2-Aminoaryl aldehydes/ketones, Compounds with an active methylene group | Acid or base-catalyzed condensation and cyclization.[1] | A straightforward and often high-yielding method for polysubstituted quinolines.[2] | The availability of substituted 2-aminoaryl carbonyl compounds can be a limitation. |
| Combes Synthesis | Anilines, β-Diketones | Acid-catalyzed condensation to form an enamine intermediate, followed by cyclization. | Good for the synthesis of 2,4-disubstituted quinolines. | Requires specific β-diketone starting materials. |
| Modified Doebner Reaction | Anilines, Aldehydes, Pyruvic acid | Three-component reaction, typically acid-catalyzed. | One-pot synthesis, versatile for a range of substituted quinolines. | Can result in mixtures of isomers and may require optimization for electron-deficient anilines. |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound.
Protocol 1: Friedländer Annulation
This method is considered the most direct route to the target compound, provided the starting materials are available.
Materials:
-
2-Amino-4-(trifluoromethyl)benzaldehyde (1.0 eq)
-
Pyruvic acid (1.2 eq)
-
Potassium hydroxide (2.0 eq)
-
Ethanol
-
Hydrochloric acid (1 M)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-(trifluoromethyl)benzaldehyde (1.0 eq) and pyruvic acid (1.2 eq) in ethanol.
-
Prepare a solution of potassium hydroxide (2.0 eq) in ethanol and add it dropwise to the reaction mixture with stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with 1 M hydrochloric acid until a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold deionized water and dry under vacuum to yield this compound.
Expected Yield: 70-85%
Protocol 2: Combes Synthesis (Adapted)
This protocol describes a potential route to a precursor that could be further modified to the target compound.
Materials:
-
3-(Trifluoromethyl)aniline (1.0 eq)
-
Ethyl 2-methylacetoacetate (or a similar β-ketoester) (1.1 eq)
-
Concentrated sulfuric acid
-
Aqueous ammonia
-
Ethanol
Procedure:
-
In a reaction vessel, mix 3-(trifluoromethyl)aniline (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq).
-
Heat the mixture at 100°C for 1 hour to form the enamine intermediate.
-
Cool the mixture and cautiously add concentrated sulfuric acid.
-
Heat the reaction at 100°C for an additional 30 minutes to induce cyclization.
-
After cooling, pour the reaction mixture onto ice and neutralize with aqueous ammonia.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the 2-methyl-4-(trifluoromethyl)quinoline derivative.
-
Subsequent oxidation of the 2-methyl group would be required to yield the desired carboxylic acid.
Expected Yield: 50-70% for the quinoline precursor.
Protocol 3: Modified Doebner Reaction
This one-pot, three-component reaction offers a versatile approach.
Materials:
-
3-(Trifluoromethyl)aniline (1.0 eq)
-
An appropriate aldehyde (e.g., benzaldehyde) (1.1 eq)
-
Pyruvic acid (1.2 eq)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., ethanol or toluene)
Procedure:
-
To a stirred solution of 3-(trifluoromethyl)aniline (1.0 eq) and the aldehyde (1.1 eq) in the chosen solvent, add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux for 1 hour.
-
Add pyruvic acid (1.2 eq) to the reaction mixture and continue to reflux for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel or by recrystallization to yield the desired product.
Expected Yield: 40-60%
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, should be worn at all times. Trifluoromethyl-containing compounds and strong acids should be handled with particular care.
Conclusion
The synthesis of this compound can be achieved through several established methods. The Friedländer annulation offers the most direct and high-yielding route, contingent on the availability of the 2-amino-4-(trifluoromethyl)benzaldehyde precursor. The Combes and modified Doebner reactions provide alternative pathways that may be more suitable depending on the available starting materials. The protocols provided herein offer a solid foundation for researchers to produce this valuable compound for their drug discovery and development programs.
References
Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a cornerstone of heterocyclic chemistry, providing a robust and versatile method for the synthesis of substituted quinoline-4-carboxylic acids.[1][2] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[1][2] The resulting quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and antimalarial properties.[1][3][4] These application notes offer a comprehensive guide to the Pfitzinger reaction, encompassing its mechanism, detailed experimental protocols, and a summary of reaction conditions and yields to aid in the development of novel therapeutic agents.
Reaction Mechanism
The Pfitzinger reaction proceeds through a well-established sequence of steps. The process is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin ring, leading to the formation of a keto-acid intermediate.[2][5] This intermediate, typically generated in situ, then condenses with a carbonyl compound to form an imine, which subsequently tautomerizes to the more stable enamine.[1][2] The final steps involve an intramolecular cyclization of the enamine followed by dehydration to yield the aromatic quinoline-4-carboxylic acid.[1][2]
Data Presentation: Reaction Yields
The yield of the Pfitzinger reaction is influenced by various factors, including the specific substrates, base, solvent, reaction time, and temperature. The following tables provide a summary of reported yields under different conditions.
Table 1: Reaction of Isatin with Various Ketones (Conventional Heating)
| Carbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) |
| Acetone | KOH | Ethanol/Water | 8 | 80[1] |
| Acetophenone | KOH | Ethanol | 24 | 94[1] |
| 4-Methylacetophenone | KOH | Ethanol/Water | 24 | 40.43[1][3] |
| Benzophenone | KOH | Ethanol | - | 94[1] |
| Acetylacetone | KOH | Ethanol | - | 87[1] |
| Cyclohexanone | KOH | Ethanol | 24 | -[1] |
| 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | Water | 12 | -[1] |
Table 2: Reaction of Isatin Derivatives with Carbonyl Compounds
| Isatin Derivative | Carbonyl Compound | Base/Acid | Conditions | Yield (%) |
| Isatin | Acetone | KOH | Modified procedure | >60[5] |
| Isatin | Acetophenone | 33% KOH | Ethanol, Reflux, 12-13 hrs | Excellent[5] |
| Isatin | 1,3-Cyclohexanedione | KOH | Water/Ethanol | Low (resin formation)[5] |
| Isatin | Biacetyl | KOH | --- | Failed (tar formation)[5] |
| 5-Chloroisatin | 5,6-dimethoxyindanone | KOH | Ethanol, 16 hrs | 36[5] |
| 5-Chloroisatin | 5,6-dimethoxyindanone | HCl | Acetic Acid, 75°C | 86[5] |
| Isatin | Acetylpyrazine | KOH | --- | ~41[5] |
Experimental Protocols
This section provides detailed protocols for the synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction using both conventional heating and microwave irradiation.
Protocol 1: Conventional Heating Method for the Synthesis of 2-Phenylquinoline-4-carboxylic acid
This protocol details the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone.
Materials and Reagents:
-
Isatin
-
Acetophenone
-
Potassium hydroxide (KOH)
-
95% Ethanol
-
Water
-
Diethyl ether
-
Dilute hydrochloric acid or acetic acid
Procedure:
-
Preparation of the Base Solution: In a round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Caution: The dissolution of KOH is highly exothermic.[5]
-
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to pale yellow as the isatin ring opens to form the potassium salt of isatinic acid.[5] Continue stirring at room temperature for 30-45 minutes to ensure complete formation of the intermediate.[5]
-
Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) dropwise to the reaction mixture.[5]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 79°C for ethanol) for 12-24 hours.[1][3][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][3]
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the solvent by rotary evaporation.[1]
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.[1]
-
Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[1]
-
-
Precipitation and Isolation:
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1][5]
Protocol 2: Microwave-Assisted Synthesis
This protocol provides an accelerated method for the Pfitzinger reaction.
Materials and Reagents:
-
Isatin
-
Appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone
-
33% aqueous solution of potassium hydroxide
-
Acetic acid
-
Ice-water mixture
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[1]
-
Addition of Carbonyl Compound: To this solution, add the appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol).[1]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 9 minutes.[1]
-
Work-up and Isolation:
Experimental Workflow
The general workflow for the synthesis and purification of quinoline-4-carboxylic acids via the Pfitzinger reaction is illustrated below.
Conclusion
The Pfitzinger reaction remains a highly relevant and valuable tool for the synthesis of quinoline-4-carboxylic acids, which are of significant interest in medicinal chemistry and drug development.[1] The protocols and data presented in these application notes provide a practical guide for researchers to effectively utilize this reaction. The versatility of the Pfitzinger reaction, which allows for the incorporation of diverse substituents, ensures its continued application in the discovery of novel therapeutic agents.
References
One-Pot Synthesis of Substituted Quinoline-4-Carboxylic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted quinoline-4-carboxylic acids, a critical scaffold in medicinal chemistry and drug development. Quinoline-4-carboxylic acid derivatives are known to possess a wide range of biological activities, including antibacterial, antiviral, and antitumor properties.[1] This guide focuses on the most prevalent and effective one-pot methodologies, namely the Pfitzinger and Doebner reactions, offering clear, step-by-step instructions and comprehensive data to facilitate their application in a research setting.
Introduction to One-Pot Syntheses
One-pot synthesis offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation by combining multiple reaction steps in a single vessel without the isolation of intermediates. For the synthesis of complex molecules like substituted quinoline-4-carboxylic acids, these methods streamline the process, saving time and improving overall yield.
Key Synthetic Methodologies
Two primary named reactions are widely employed for the one-pot synthesis of substituted quinoline-4-carboxylic acids:
-
The Pfitzinger Reaction: This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2]
-
The Doebner Reaction: This is a three-component reaction between an aniline, an aldehyde, and pyruvic acid, typically under acidic conditions, to yield 2-substituted quinoline-4-carboxylic acids.[3]
While other methods for quinoline synthesis exist, such as the Combes and Doebner-von Miller reactions, their application to the direct, one-pot synthesis of quinoline-4-carboxylic acids is less common. The Combes synthesis typically yields 2,4-disubstituted quinolines, and the Doebner-von Miller reaction produces quinolines from anilines and α,β-unsaturated carbonyl compounds.[4][5]
The Pfitzinger Reaction
The Pfitzinger reaction is a versatile method for preparing a wide array of substituted quinoline-4-carboxylic acids. The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which then condenses with a carbonyl compound.
Reaction Workflow
References
The Trifluoromethyl Moiety: A Key to Unlocking Novel Therapeutics with 4-(Trifluoromethyl)quinoline-2-carboxylic Acid
Senior Application Scientist Note: In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. The trifluoromethyl group (CF₃), in particular, is a powerful tool for medicinal chemists, capable of modulating a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide delves into the utility of 4-(trifluoromethyl)quinoline-2-carboxylic acid , a versatile synthetic building block that leverages the advantageous properties of the CF₃ group within the privileged quinoline scaffold. Its application is particularly notable in the development of novel kinase inhibitors, a critical class of therapeutics in oncology and beyond.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. Below is a summary of the key characteristics of this compound.
| Property | Value | Reference |
| CAS Number | 588702-67-4 | [2] |
| Molecular Formula | C₁₁H₆F₃NO₂ | [2] |
| Molecular Weight | 241.17 g/mol | [2] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | Approximately 180-182°C | [2] |
| Solubility | Soluble in common organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dichloromethane. | [2] |
Spectroscopic Characterization (Predicted and Analog-Based):
-
¹H NMR: The proton spectrum is expected to show characteristic signals in the aromatic region for the quinoline core protons. The chemical shifts will be influenced by the electron-withdrawing nature of both the carboxylic acid and the trifluoromethyl group.
-
¹³C NMR: The carbon spectrum will display distinct signals for the quinoline ring carbons, the carboxylic acid carbon, and the trifluoromethyl carbon. The CF₃ carbon will appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A singlet is expected for the CF₃ group.
-
Mass Spectrometry: The molecular ion peak is expected at m/z 241.17. Common fragmentation patterns for quinoline carboxylic acids involve the loss of the carboxyl group (as COOH or CO₂).[5][6]
Synthesis of the Building Block
The synthesis of substituted quinoline-4-carboxylic acids can be achieved through several classic organic reactions, most notably the Pfitzinger reaction .[7][8] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[9]
For the synthesis of this compound, a plausible synthetic route would involve the Pfitzinger reaction between an appropriately substituted isatin and a suitable carbonyl compound.
Application in the Synthesis of Bioactive Molecules: A Focus on Kinase Inhibitors
The this compound scaffold is a key component in the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[10][11]
Case Study: SGK1 Inhibitors for Anti-Cancer Therapy
Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a promising therapeutic target in prostate cancer.[12] Derivatives of 4-trifluoromethylquinoline have been identified as potent SGK1 inhibitors.[13][14] The general synthetic strategy involves the amide coupling of this compound with various substituted anilines.
Below is a generalized workflow for the synthesis of these potent anti-cancer agents.
Caption: Workflow for the synthesis and evaluation of SGK1 inhibitors.
Experimental Protocols
The following protocols are generalized procedures for the key synthetic transformations involving this compound. Researchers should adapt these protocols based on the specific substrate and scale of the reaction.
Protocol 1: General Amide Coupling via Acyl Chloride Formation
This two-step protocol involves the activation of the carboxylic acid to the more reactive acyl chloride, followed by reaction with an amine.
Step 1: Formation of 4-(Trifluoromethyl)quinoline-2-carbonyl chloride
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dry Dichloromethane (DCM) or Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Add dry DCM or toluene to dissolve or suspend the acid.
-
Carefully add thionyl chloride (2-3 eq) or oxalyl chloride (1.5-2.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.
-
Step 2: Amide Formation
-
Materials:
-
Crude 4-(Trifluoromethyl)quinoline-2-carbonyl chloride
-
Desired primary or secondary amine (1.0-1.2 eq)
-
Anhydrous DCM or THF
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2-3 eq)
-
Round-bottom flask and magnetic stirrer
-
-
Procedure:
-
Dissolve the crude acyl chloride in anhydrous DCM or THF.
-
In a separate flask, dissolve the amine and the organic base in the same solvent.
-
Cool the amine solution to 0°C in an ice bath.
-
Slowly add the acyl chloride solution to the amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Direct Amide Coupling Using Coupling Reagents
This one-pot method avoids the isolation of the acyl chloride intermediate and often proceeds under milder conditions.
-
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.0-1.2 eq)
-
Coupling reagent (e.g., HATU, HBTU, EDC) (1.1-1.5 eq)
-
Organic base (e.g., DIPEA or TEA) (2-4 eq)
-
Anhydrous DMF or DCM
-
Round-bottom flask and magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask, dissolve this compound, the amine, and the coupling reagent in anhydrous DMF or DCM.
-
Add the organic base to the mixture.
-
Stir the reaction at room temperature for 4-24 hours. Gentle heating may be applied if necessary.
-
Monitor the reaction progress by TLC.
-
Once complete, perform a standard aqueous work-up as described in Protocol 1, Step 2.
-
Purify the product by column chromatography or recrystallization.
-
Protocol 3: Fischer Esterification
This protocol is for the synthesis of ester derivatives of this compound.
-
Materials:
-
This compound
-
Desired alcohol (used in excess, can be the solvent)
-
Strong acid catalyst (e.g., concentrated H₂SO₄, TsOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Dissolve the carboxylic acid in the desired alcohol.
-
Carefully add a catalytic amount of the strong acid.
-
Heat the mixture to reflux and stir for several hours to overnight. The reaction can be monitored by TLC.
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer, filter, and concentrate to yield the crude ester.
-
Purify by column chromatography if necessary.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its trifluoromethyl group imparts desirable properties for drug candidates, and the carboxylic acid handle allows for straightforward derivatization into amides, esters, and other functional groups. The protocols outlined in this guide provide a solid foundation for researchers to utilize this compound in the development of novel therapeutics, especially in the exciting field of kinase inhibitor discovery.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. chembk.com [chembk.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chempap.org [chempap.org]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jptcp.com [jptcp.com]
- 13. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 14. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Notes and Protocols for 4-(Trifluoromethyl)quinoline-2-carboxylic acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)quinoline-2-carboxylic acid is a synthetic organic compound belonging to the quinoline carboxylic acid class.[1][2][3] While specific data on this particular molecule is limited, the quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimalarial properties.[4][5][6] Derivatives of quinoline carboxylic acid have been shown to target various cellular processes and signaling pathways, making them promising candidates for drug discovery and development.[7][8][9]
These application notes provide a comprehensive guide for the in vitro evaluation of this compound, drawing upon established methodologies for similar quinoline-based compounds. The protocols outlined below are intended to serve as a starting point for investigating the biological effects of this compound in cell culture settings.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C11H6F3NO2 | [3] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | Approx. 180-182°C | [1] |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and dichloromethane. | [1] |
Stock Solution Preparation: For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO).[1] The stock solution should be stored at -20°C or -80°C to maintain stability. Working solutions should be freshly prepared by diluting the stock solution in the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed a level that could induce cellular toxicity (typically ≤ 0.5%).
Postulated Mechanisms and Signaling Pathways
Based on the known biological activities of structurally related quinoline carboxylic acids, this compound may exert its cellular effects through various mechanisms. These include, but are not limited to, the inhibition of key enzymes involved in metabolic pathways or the modulation of signaling cascades critical for cell survival and proliferation.
One potential target is dihydroorotate dehydrogenase (DHODH) , a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[7] Inhibition of DHODH leads to pyrimidine depletion, which in turn halts cell cycle progression and inhibits cell growth.[7] Another potential target class includes sirtuins (SIRTs) , such as SIRT3, which are NAD+-dependent deacetylases involved in regulating a wide array of cellular processes, including metabolism and cancer.[8][10] Furthermore, quinoline derivatives have been reported to interfere with critical signaling pathways implicated in cancer, such as the Ras/Raf/MEK/ERK and PI3K/mTOR pathways .[9]
Caption: Postulated signaling pathways affected by this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound in various cell lines. It is recommended to optimize these protocols for specific cell types and experimental conditions.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability and to determine its half-maximal inhibitory concentration (IC50).
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Experimental workflow for the MTT assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if this compound induces cell cycle arrest.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol determines if the cytotoxic effects of this compound are mediated through the induction of apoptosis.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in the cell cycle analysis protocol.
-
Cell Harvesting and Staining: Harvest the cells and wash with PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Representative Data
The following tables present hypothetical data based on the expected outcomes from the described experimental protocols. These are for illustrative purposes only and actual results may vary.
Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Cancer | 15.2 |
| MIA PaCa-2 | Pancreatic Cancer | 22.8 |
| MCF7 | Breast Cancer | 18.5 |
| A549 | Lung Cancer | 25.1 |
Table 2: Representative Cell Cycle Distribution in HCT-116 Cells Treated with this compound for 24h.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 45.3 | 35.1 | 19.6 |
| 7.5 µM Compound | 60.2 | 25.8 | 14.0 |
| 15 µM Compound | 72.1 | 18.5 | 9.4 |
Table 3: Representative Apoptosis Induction in HCT-116 Cells Treated with this compound for 48h.
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | 95.2 | 2.5 | 2.3 |
| 7.5 µM Compound | 78.1 | 12.4 | 9.5 |
| 15 µM Compound | 55.9 | 25.3 | 18.8 |
Conclusion
The provided application notes and protocols offer a foundational framework for the in vitro characterization of this compound. By employing these methodologies, researchers can systematically investigate its cytotoxic and cytostatic effects, elucidate its mechanism of action, and assess its potential as a therapeutic agent. Further studies, including target identification and in vivo efficacy models, will be necessary to fully delineate the pharmacological profile of this compound.
References
- 1. chembk.com [chembk.com]
- 2. 588702-67-4|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CAS 588702-67-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. jchr.org [jchr.org]
- 5. New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways | MDPI [mdpi.com]
- 10. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 4-(trifluoromethyl)quinoline-2-carboxylic acid. The methodologies outlined below are based on established analytical techniques for structurally related quinoline carboxylic acids and serve as a robust starting point for method development and validation.
Introduction
This compound is a quinoline derivative of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is essential for various stages of drug development, including pharmacokinetic studies, metabolic profiling, and quality control. This document details two primary analytical methods for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC) with UV Detection
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of quinoline carboxylic acids.[1][2] The method leverages the hydrophobic nature of the molecule for separation.
Quantitative Data Summary
The following table summarizes the expected performance parameters for an optimized HPLC method. These values are based on typical performance for similar analytes and should be validated for this compound.
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Retention Time | ~ 7-9 minutes |
Experimental Protocol
2.2.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (LC-MS grade)
-
Ultrapure water
2.2.2. Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Elution | 0-2 min: 20% B; 2-12 min: 20-80% B; 12-15 min: 80% B; 15-16 min: 80-20% B; 16-20 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | ~290 nm (To be optimized based on UV scan) |
| Run Time | 20 minutes |
2.2.4. Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).
-
Sample Preparation: Dissolve the sample in methanol to a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
2.2.5. Data Analysis Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards. Determine the concentration of this compound in the samples from this curve.
Experimental Workflow
Caption: General workflow for HPLC analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.[3] This method utilizes multiple reaction monitoring (MRM) for quantification.
Quantitative Data Summary
The following table presents the anticipated performance characteristics for a validated LC-MS/MS method.
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
Experimental Protocol
3.2.1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (if available)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
3.2.2. Instrumentation
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 UPLC column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
3.2.3. LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 UPLC (2.1 mm x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | To be determined by infusion (Expected: [M+H]+) |
| Product Ions (Q3) | To be determined by infusion and fragmentation |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized |
3.2.4. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
3.2.5. Data Analysis A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The concentration in unknown samples is then calculated from this curve.
Logical Workflow for Method Development
Caption: LC-MS/MS method development workflow.
Conclusion
The HPLC and LC-MS/MS methods described provide comprehensive frameworks for the quantification of this compound. The HPLC method is suitable for routine analysis in less complex matrices, while the LC-MS/MS method offers superior sensitivity and selectivity for bioanalytical applications. It is imperative that these methods are fully validated for the specific matrix and intended application to ensure data of the highest quality and reliability.
References
Application Notes and Protocols: Derivatization of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the derivatization of 4-(trifluoromethyl)quinoline-2-carboxylic acid, a key scaffold in medicinal chemistry. This document outlines synthetic protocols for creating amide and ester derivatives and details methodologies for evaluating their biological activity in various assays. The information is intended to guide researchers in the development of novel therapeutic agents.
Introduction
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The introduction of a trifluoromethyl group at the 4-position of the quinoline ring can significantly enhance the metabolic stability and cell permeability of these compounds. The carboxylic acid at the 2-position serves as a versatile handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) through the synthesis of various amides and esters. These modifications can modulate the compound's physicochemical properties, target binding affinity, and overall biological efficacy.
Synthetic Strategies for Derivatization
The primary strategies for the derivatization of this compound involve the formation of amides and esters. These reactions are typically high-yielding and can be accomplished using standard organic synthesis techniques.
Amide Bond Formation
Amide derivatives are commonly synthesized via two main routes: activation of the carboxylic acid to an acyl chloride followed by reaction with an amine, or direct coupling of the carboxylic acid and amine using a coupling agent.
Protocol 1: Amide Synthesis via Acyl Chloride Formation
This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is then coupled with the desired amine.[3]
Step 1: Acyl Chloride Formation
-
Suspend this compound (1.0 eq) in an excess of thionyl chloride (10-20 eq) or in a solution of oxalyl chloride (2-3 eq) in an inert dry solvent such as toluene or dichloromethane (DCM).
-
A catalytic amount of dry dimethylformamide (DMF) can be added if using thionyl chloride.
-
Heat the reaction mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 2-4 hours. Monitor the reaction by observing the cessation of gas evolution.
-
Remove the excess thionyl chloride or solvent and oxalyl chloride under reduced pressure to obtain the crude 4-(trifluoromethyl)quinoline-2-carbonyl chloride.
Step 2: Amide Coupling
-
Dissolve the crude acyl chloride (1.0 eq) in a dry inert solvent (e.g., DCM or THF) under an inert atmosphere.
-
In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a base such as triethylamine (2-3 eq) in the same dry solvent.
-
Cool the acyl chloride solution to 0 °C in an ice bath.
-
Slowly add the amine solution dropwise to the acyl chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 2: Direct Amide Coupling
This one-pot synthesis utilizes a peptide coupling reagent to facilitate the direct formation of the amide bond.[3]
-
To a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.0-1.2 eq), and a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1-1.5 eq) in a dry polar aprotic solvent (e.g., DMF or DCM).
-
Add an organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-4 eq) to the mixture.
-
Stir the reaction at room temperature for 4-24 hours. Gentle heating may be applied if necessary.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once complete, dilute the mixture with an organic solvent and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the product as described in Protocol 1.
Ester Bond Formation
Ester derivatives can be synthesized through methods like the Fischer esterification or by using coupling agents.
Protocol 3: Fischer Esterification
This method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.[4]
-
Dissolve this compound in an excess of the desired alcohol, which also serves as the solvent.
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer, concentrate, and purify the resulting ester.
Protocol 4: Esterification using DCC and DMAP
This method is particularly useful for synthesizing esters under mild conditions, especially with sterically hindered alcohols.[5][6]
-
Dissolve this compound (1.0 eq), the desired alcohol (1.0-1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq) in a dry aprotic solvent like DCM.
-
Cool the solution to 0 °C and add dicyclohexylcarbodiimide (DCC) (1.1 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-12 hours.
-
Monitor the reaction by TLC.
-
Filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid (e.g., 1M HCl) to remove excess DMAP, followed by saturated sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify the ester.
Biological Assays and Protocols
Derivatives of this compound have shown promise in a variety of biological assays. Below are protocols for common assays used to evaluate their efficacy.
Antiproliferative Activity
Protocol 5: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[1]
-
Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and incubate until they reach the desired confluence.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently add 50-100 µL of cold 10% trichloroacetic acid (TCA) to each well to fix the cells. Incubate the plates at 4°C for at least 1 hour.[1]
-
Washing: Remove the TCA solution and wash the plates at least three times with 1% acetic acid. Allow the plates to air-dry.[1]
-
Staining: Add 50-100 µL of 0.4% SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[1]
-
Washing: After staining, wash the plates with 1% acetic acid to remove unbound SRB. Repeat the washing step at least three times and allow the plates to air-dry.[1]
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[1]
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.[1]
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Activity
Protocol 6: Nitric Oxide (NO) Inhibition Assay (Griess Test)
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by lipopolysaccharide (LPS)-stimulated macrophages.[1][7]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in 96-well plates and incubate for 24 hours.[1]
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour before stimulating with LPS (1 µg/mL). Incubate for a further 24 hours.[1]
-
Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a new 96-well plate.[1]
-
Incubation and Absorbance Reading: Incubate the plate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.[1]
-
Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition.
Antioxidant Activity
Protocol 7: DPPH Radical Scavenging Assay
This assay evaluates the free radical scavenging capacity of the compounds.[1]
-
Preparation of Solutions: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol and protect it from light. Prepare serial dilutions of the test compounds and a positive control (e.g., ascorbic acid).[1]
-
Reaction Setup: Add a defined volume of each sample dilution to separate wells of a microplate. Then, add an equal volume of the DPPH working solution to each well.[1]
-
Incubation: Incubate the reactions in the dark at room temperature for 30 minutes.[1]
-
Absorbance Measurement: Measure the absorbance of each reaction at 517 nm.[1]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity.
Quantitative Data Summary
The following table summarizes the biological activity of selected quinoline-2-carboxylic acid derivatives from the literature. This data can serve as a benchmark for newly synthesized compounds.
| Compound/Derivative | Assay | Cell Line/Target | IC₅₀ (µM) | Reference |
| Lead Compound 3 | DHODH Inhibition | - | 0.250 ± 0.11 | [8] |
| Analogue 14 | DHODH Inhibition | - | - | [8] |
| Analogue 41 | DHODH Inhibition | - | 0.00971 ± 0.0014 | [8] |
| Analogue 43 | DHODH Inhibition | - | 0.0262 ± 0.0018 | [8] |
| Analogue 46 | DHODH Inhibition | - | 0.0283 ± 0.0033 | [8] |
| Compound D28 | Antiproliferative | K562 | < 2 | [9] |
| Quinoline-2-carboxylic acid | Antiproliferative | MCF7 | - | [7] |
| Quinoline-2-carboxylic acid | Antiproliferative | HeLa | - | [7] |
| 6-fluoro-2-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-N-[2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide | Antiplasmodial | P. falciparum | ≤ 0.0029 | [10] |
Visualizing Workflows and Pathways
Synthetic Workflow
The general workflow for the synthesis and biological evaluation of this compound derivatives can be visualized as follows:
Caption: Synthetic and evaluation workflow.
Potential Signaling Pathway Inhibition
Quinoline derivatives have been shown to inhibit various signaling pathways involved in cancer progression. For example, some derivatives act as inhibitors of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for cell proliferation.[8] Others have been identified as Histone Deacetylase (HDAC) inhibitors, which play a role in epigenetic regulation of gene expression.[9][11]
Caption: Potential inhibitory pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(Trifluoromethyl)quinoline Derivatives in Cancer Research
Disclaimer: Research on the specific compound 4-(trifluoromethyl)quinoline-2-carboxylic acid in the context of cancer is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related quinoline derivatives, including various trifluoromethyl-substituted quinolines and quinoline-carboxylic acids, which have shown significant potential in cancer research. These notes are intended to provide a foundational understanding and methodological guidance for researchers exploring this class of compounds.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous molecules with a wide range of biological activities, including anticancer properties. The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability and potency.[1] Derivatives of quinoline carboxylic acid have demonstrated considerable potential as anticancer agents by targeting various cellular mechanisms such as DNA intercalation, inhibition of key enzymes like topoisomerases and kinases, and induction of apoptosis.[2][3] This document outlines the applications of 4-(trifluoromethyl)quinoline derivatives and related compounds in cancer research, providing quantitative data on their activity and detailed experimental protocols.
Quantitative Data Presentation
The anticancer activities of various quinoline derivatives are summarized in the table below, with IC50 values indicating their potency against different cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 Value | Reference |
| Compound 8b | 4-Trifluoromethyl-2-anilinoquinoline | PC3 (Prostate) | Not specified, but showed significant efficacy | [4][5] |
| LNCaP (Prostate) | Not specified, but showed significant efficacy | [6] | ||
| K562 (Leukemia) | Not specified, but showed significant efficacy | [6] | ||
| HeLa (Cervical) | Not specified, but showed significant efficacy | [6] | ||
| FKL117 | Trifluoromethyl quinoline derivative | HeLa (Cervical) | Dose-dependent inhibition | [7] |
| Quinoline-2-carboxylic acid | Quinoline-carboxylic acid | HeLa (Cervical) | Significant cytotoxicity | [8][9] |
| MCF7 (Breast) | Remarkable growth inhibition | [8][9] | ||
| Aryl ester of Quinoline-2-carboxylic acid | Quinoline-2-carboxylic acid ester | PC3 (Prostate) | 26 µg/mL | [10] |
| Compound 5 | Quinoline-2-carboxamide | PC-3 (Prostate) | 1.29 µM | [3] |
| Compound 11 | Fluoroquinolone derivative | SW620 (Colorectal) | 3.2 µM | [9] |
| Compound 6a | Fluorinated quinoline | MDA-MB-468 (Triple-Negative Breast) | 4 µM | [1] |
| Compound 6b | Fluorinated quinoline | MDA-MB-468 (Triple-Negative Breast) | 5 µM | [1] |
| Compound 6f | Fluorinated quinoline | MDA-MB-468 (Triple-Negative Breast) | 2 µM | [1] |
| Compound 15 | Trifluoromethyl-containing quinazoline | MCF-7 (Breast) | 0.0977 µM | [11] |
Signaling Pathways and Mechanisms of Action
Derivatives of 4-(trifluoromethyl)quinoline and related compounds exert their anticancer effects through various signaling pathways. A notable mechanism is the inhibition of Serum and Glucocorticoid-regulated Kinase 1 (SGK1), a downstream effector of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[4][5] Other quinoline derivatives have been shown to inhibit Pim-1 kinase, another important target in cancer therapy, particularly in prostate cancer.[3] Furthermore, some trifluoromethyl quinoline compounds act as inhibitors of histone deacetylase 1 (HDAC1), leading to increased histone acetylation and subsequent changes in gene expression that can induce apoptosis and cell cycle arrest.[7]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anticancer properties of 4-(trifluoromethyl)quinoline derivatives.
In Vitro Antiproliferative MTT Assay
This assay determines the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., PC3, HeLa, MCF-7)
-
96-well plates
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Test compound (4-(trifluoromethyl)quinoline derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. ijmphs.com [ijmphs.com]
- 4. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 | Semantic Scholar [semanticscholar.org]
- 5. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethyl quinoline derivative targets inhibiting HDAC1 for promoting the acetylation of histone in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
The Versatility of Quinoline Carboxylic Acids in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quinoline carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized for its broad and potent pharmacological activities. This privileged heterocyclic structure is amenable to diverse chemical modifications, allowing for the fine-tuning of its biological profile to target a wide array of diseases. Derivatives of quinoline carboxylic acid have been extensively investigated and developed as anticancer, antibacterial, anti-inflammatory, and neuroprotective agents. This document provides detailed application notes and protocols for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical entity.
Applications in Drug Discovery
Quinoline carboxylic acids have demonstrated significant therapeutic potential across multiple disease areas. Their planar structure allows for intercalation into DNA, while various functional groups can be introduced to interact with specific enzyme active sites or cellular receptors.
Anticancer Activity: Quinoline carboxylic acid derivatives have emerged as promising anticancer agents through diverse mechanisms of action. These include the inhibition of enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs), sirtuins (SIRTs), and dihydroorotate dehydrogenase (DHODH), as well as the disruption of tubulin polymerization.[1][2] Certain derivatives also exhibit selective cytotoxicity against various cancer cell lines.[3]
Antibacterial Activity: The quinolone class of antibiotics, which features a quinoline carboxylic acid core, is a well-established and potent group of antibacterial agents.[4] They exert their bactericidal effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication.[5] These compounds are effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][5]
Neuroprotective Effects: Several quinoline carboxylic acid derivatives have been investigated for their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease.[6][7] Their mechanisms of action in this context include the inhibition of monoamine oxidase (MAO) and cholinesterase enzymes, which are key targets in the management of these disorders.[6] Quinoline derivatives are also being explored as imaging agents for the detection of amyloid plaques and neurofibrillary tangles.[8]
Anti-inflammatory Properties: Certain quinoline carboxylic acids have demonstrated significant anti-inflammatory activity, comparable to classical nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin, without associated cytotoxicity in inflamed macrophage models.[3]
Quantitative Biological Data
The following tables summarize the in vitro activity of selected quinoline carboxylic acid derivatives across various therapeutic areas.
Table 1: Anticancer Activity of Selected Quinoline Carboxylic Acid Derivatives [1][2]
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) |
| P6 | SIRT3 inhibition | MLLr leukemic cell lines | 7.2 |
| Compound 7c | Not specified | MCF-7 (Breast) | 1.73 µg/mL |
| Compound 4c | Not specified | MDA-MB-231 (Breast) | Potent |
| Compounds 7, 8, 11, 12, 17, 18 | Not specified | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 µg/mL |
| Compound 41 | DHODH Inhibition | Not specified | 0.00971 |
| Compound 43 | DHODH Inhibition | Not specified | 0.0262 |
| Lead Compound (3) | DHODH Inhibition | Not specified | 0.250 |
| 8-Hydroxy-2-methylquinoline-7-carboxylic acid (3-phenylbutyl)-amide (57) | Not specified | Not specified for IC50 | Highest fluorescence |
| 8-Hydroxy-2-methylquinoline-7-carboxylic acid phenethylamide (58) | Not specified | Not specified for IC50 | Highest fluorescence |
| 4-(3-Acetylanilino)-8-hydroxy-2-phenylquinoline (56) | Not specified | HCT-116, MCF7, MDA-MB-435 | GI50: 0.07, <0.01, <0.01 |
Table 2: Antibacterial Activity of Selected Quinolone Carboxylic Acid Derivatives [5][9]
| Compound | Bacterial Strain | MIC (µg/mL) |
| Norfloxacin | Enteric gram-negative bacteria, P. aeruginosa, Gram-positive bacteria | Potent |
| Ofloxacin | Enteric gram-negative bacteria, P. aeruginosa, Gram-positive bacteria | Potent |
| Ciprofloxacin | Enteric gram-negative bacteria, P. aeruginosa, Gram-positive bacteria | Potent |
| Compound 1 | MRSA | 15.62 |
| Compound 3 | MRSA | 15.62 |
| Compound 1 | MDR E. coli | 7.81 |
| Compound 3 | MDR E. coli | 7.81 |
Table 3: Neuroprotective Activity of Selected Quinoline Carboxylic Acid Derivatives [6][7]
| Compound ID | Target Enzyme | IC50 (µM) |
| 3c | MAO-A | 0.51 |
| 3c | MAO-B | 0.51 |
| 3i | Acetylcholinesterase (AChE) | 4.36 |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of quinoline carboxylic acids are provided below.
Synthesis of Quinoline-4-Carboxylic Acid Derivatives via the Doebner Reaction
This protocol describes a common method for synthesizing the quinoline-4-carboxylic acid scaffold.
Protocol:
-
Reactant Mixture: In a round-bottom flask, combine aniline (10 mmol), 2-nitrobenzaldehyde (10 mmol), and pyruvic acid (12 mmol) in ethanol (50 mL).[1]
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours.[1] The reaction progress can be monitored by thin-layer chromatography.
-
Precipitation: Upon cooling, the product will precipitate out of the solution.[1]
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol to remove any unreacted starting materials.[1]
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(2-nitrophenyl)-quinoline-4-carboxylic acid.[1]
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
In Vitro Anticancer Activity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[1]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline carboxylic acid derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[1]
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the quinoline carboxylic acid derivatives in a suitable broth medium in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).[1]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[1]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of quinoline carboxylic acids stem from their ability to interact with various cellular targets.
Anticancer Mechanisms
Antibacterial Mechanism
Neuroprotective Mechanisms
The quinoline carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the creation of large libraries of compounds for screening against various diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 5. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinolinic Carboxylic Acid Derivatives as Potential Multi-target Compounds for Neurodegeneration: Monoamine Oxidase and Cholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2016183578A1 - Quinoline derivatives for diagnosis and treatment of alzheimer's disease - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating 4-(Trifluoromethyl)quinoline-2-carboxylic Acid as a Potential MRP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of 4-(trifluoromethyl)quinoline-2-carboxylic acid as a potential inhibitor of the Multidrug Resistance-Associated Protein 2 (MRP2), an important transporter protein involved in the disposition of drugs and endogenous substances.
Introduction to MRP2
Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2, is an ATP-binding cassette (ABC) transporter protein.[1][2] It is predominantly located on the apical membrane of polarized cells, such as hepatocytes, renal proximal tubule cells, and intestinal epithelial cells.[3] MRP2 plays a crucial role in the efflux of a wide array of substrates, including conjugated and unconjugated drugs, toxins, and endogenous compounds like bilirubin glucuronide.[3][4] Inhibition of MRP2 can lead to altered drug pharmacokinetics, drug-drug interactions (DDIs), and potential toxicity.[3] Therefore, assessing the inhibitory potential of new chemical entities (NCEs) on MRP2 is a critical step in drug discovery and development.[1]
Quinoline derivatives have been identified as a promising scaffold for the development of MRP2 inhibitors.[5] This document outlines the protocols to investigate a specific quinoline compound, this compound, for its potential to inhibit MRP2.
Data Presentation: Hypothetical MRP2 Inhibition Data
The following tables present hypothetical data for the inhibitory effect of this compound on MRP2, as would be generated from the experimental protocols described below.
Table 1: In Vitro MRP2 Inhibition by this compound in a Vesicular Transport Assay
| Compound | Concentration (µM) | % Inhibition of E₂-17βG Transport (Mean ± SD) |
| This compound | 0.1 | 8.2 ± 2.1 |
| 1 | 25.6 ± 4.5 | |
| 10 | 58.9 ± 6.3 | |
| 50 | 85.1 ± 3.9 | |
| 100 | 92.4 ± 2.8 | |
| Benzbromarone (Positive Control) | 10 | 95.3 ± 1.9 |
| Vehicle Control (0.1% DMSO) | - | 0 ± 3.5 |
| IC₅₀ (µM) | 8.7 |
E₂-17βG: Estradiol-17β-D-glucuronide
Table 2: Cellular Accumulation of a Fluorescent MRP2 Substrate in the Presence of this compound
| Compound | Concentration (µM) | Fold Increase in Calcein Fluorescence (Mean ± SD) |
| This compound | 0.1 | 1.2 ± 0.1 |
| 1 | 1.9 ± 0.3 | |
| 10 | 3.8 ± 0.5 | |
| 50 | 6.2 ± 0.8 | |
| 100 | 7.1 ± 0.6 | |
| Cyclosporin A (Positive Control) | 10 | 8.5 ± 0.4 |
| Vehicle Control (0.1% DMSO) | - | 1.0 ± 0.2 |
| EC₅₀ (µM) | 12.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This assay directly measures the ability of a test compound to inhibit the ATP-dependent transport of a probe substrate into inside-out membrane vesicles overexpressing human MRP2.[1][4][6]
Workflow Diagram:
Caption: Workflow for the MRP2 Vesicular Transport Assay.
Materials:
-
Human MRP2-overexpressing membrane vesicles
-
Control membrane vesicles (not expressing MRP2)
-
This compound
-
Benzbromarone (positive control inhibitor)[2]
-
[³H]-Estradiol-17β-D-glucuronide (E₂-17βG) (probe substrate)[1]
-
ATP and AMP solutions
-
Transport buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl, 7.5 mM MgCl₂)
-
Ice-cold wash buffer
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control (Benzbromarone) in DMSO. The final DMSO concentration in the assay should be ≤ 1%.
-
Reaction Mixture Preparation: In a 96-well plate, combine the transport buffer, test compound dilutions, and MRP2-overexpressing membrane vesicles.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Transport: Add [³H]-E₂-17βG and ATP to initiate the transport reaction. For negative controls, add AMP instead of ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined linear time frame (e.g., 5-10 minutes).
-
Termination of Reaction: Stop the reaction by adding ice-cold wash buffer.
-
Filtration: Rapidly filter the reaction mixture through a 96-well filter plate to separate the vesicles from the assay buffer.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound substrate.
-
Quantification: After drying the filters, add a scintillation cocktail to each well and quantify the amount of transported [³H]-E₂-17βG using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
This assay measures the inhibition of MRP2-mediated efflux of a fluorescent substrate from cells overexpressing MRP2.[7][8]
Workflow Diagram:
References
- 1. BSEP, MRP2, MRP3 & MRP4 Inhibition| Evotec [evotec.com]
- 2. bioivt.com [bioivt.com]
- 3. MRP2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. Advancement of Structure-Activity Relationship of Multidrug Resistance-Associated Protein 2 Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Compound profiling for ABCC2 (MRP2) using a fluorescent microplate assay system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of Pharmacological Protocols for Targeted Inhibition of Canalicular MRP2 Activity in Hepatocytes Using [99mTc]mebrofenin Imaging in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial and Anti-inflammatory Assays of Quinoline Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for evaluating the antimicrobial and anti-inflammatory properties of quinoline carboxylic acids and their derivatives. These guidelines are intended to assist researchers in the screening and characterization of these compounds for potential therapeutic applications.
Data Presentation: Quantitative Antimicrobial and Anti-inflammatory Activity
The following tables summarize the quantitative data on the biological activity of various quinoline carboxylic acid derivatives from published studies, offering a comparative analysis of their potency.
Table 1: Antimicrobial Activity of Quinolone Carboxylic Acid Derivatives (Minimum Inhibitory Concentration, MIC)
| Compound/Derivative | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
| Norfloxacin | Staphylococcus aureus | 0.5 - 2 | Escherichia coli | 0.06 - 0.25 | [1] |
| Streptococcus pneumoniae | 4 - 16 | Pseudomonas aeruginosa | 1 - 8 | [1] | |
| Ciprofloxacin | Staphylococcus aureus | 0.125 - 1 | Escherichia coli | 0.008 - 0.03 | [1] |
| Streptococcus pneumoniae | 1 - 4 | Pseudomonas aeruginosa | 0.25 - 1 | [1] | |
| Quinoline-4-carboxylic acid derivative 30a | Methicillin-resistant Staphylococcus aureus (MRSA) | 512 | - | - | [1] |
| Quinolone-triazole hybrid 6d | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 | - | - | [1] |
| Quinoline derivative 6 | Clostridioides difficile | 1.0 | - | - | [2] |
| Quinoline derivative 4 | Clostridioides difficile | 2.0 | - | - | [2] |
Table 2: Anti-inflammatory Activity of Quinoline Carboxylic Acid Derivatives (IC50)
| Compound/Derivative | Assay | Cell Line/Enzyme | IC50 (µM) | Reference |
| Quinoline-4-carboxylic acid | LPS-induced NO Production | RAW 264.7 Macrophages | Appreciable Affinity | [3][4] |
| Quinoline-3-carboxylic acid | LPS-induced NO Production | RAW 264.7 Macrophages | Appreciable Affinity | [3][4] |
| Quinoline-pyrazole derivative 12c | COX-2 Inhibition | Ovine COX-2 | 0.1 | [5] |
| Quinoline-pyrazole derivative 14a | COX-2 Inhibition | Ovine COX-2 | 0.11 | [5] |
| Quinoline-pyrazole derivative 14b | COX-2 Inhibition | Ovine COX-2 | 0.11 | [5] |
| Quinoline-pyrazole derivative 20a | COX-2 Inhibition | Ovine COX-2 | - | [5] |
Experimental Protocols
This section provides detailed methodologies for key assays used to evaluate the antimicrobial and anti-inflammatory potential of quinoline carboxylic acids.
Antimicrobial Assays
1. Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This protocol determines the lowest concentration of a test compound that inhibits the visible growth of a microorganism.[6]
-
Materials:
-
Test quinoline carboxylic acid derivative
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum
-
Spectrophotometer
-
Incubator
-
-
Procedure:
-
Preparation of Test Compound: Dissolve the quinoline derivative in a suitable solvent (e.g., DMSO) to prepare a stock solution. The final solvent concentration in the assay should not exceed 1% to avoid toxicity.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a 0.5 McFarland standard.[7]
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the microtiter plate using the appropriate broth.
-
Inoculation: Add the standardized inoculum to each well, resulting in a final volume of 100-200 µL per well.[6]
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria or as appropriate for fungi.[8]
-
Reading Results: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[7]
-
2. Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Materials:
-
Results from MIC assay
-
Tryptic Soy Agar (TSA) plates
-
Sterile micropipettes and loops
-
-
Procedure:
-
Following the MIC assay, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto separate sections of a TSA plate.
-
Incubate the TSA plates at 37°C for 24-48 hours.[9]
-
The MBC is the lowest concentration of the antimicrobial agent that results in no bacterial growth on the agar plate.[9]
-
3. Disk Diffusion Assay (Kirby-Bauer Method)
This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[10]
-
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm)
-
Test quinoline carboxylic acid derivative solution of known concentration
-
Bacterial inoculum (0.5 McFarland standard)
-
Sterile swabs
-
Forceps
-
Incubator
-
-
Procedure:
-
Inoculation: Dip a sterile swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.[11]
-
Disk Application: Impregnate sterile filter paper disks with a known concentration of the quinoline derivative solution. Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[11]
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone indicates the susceptibility of the bacterium to the compound.[12]
-
Anti-inflammatory Assays
1. Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay screens for inhibitors of COX-1 and COX-2 enzymes.[13][14]
-
Materials:
-
Test quinoline carboxylic acid derivative
-
COX-1 or COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Fluorometric plate reader
-
-
Procedure:
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Reaction Mixture: In a 96-well plate, add the COX assay buffer, COX probe, and the COX enzyme (either COX-1 or COX-2).
-
Inhibitor Addition: Add the diluted test compound or a known inhibitor (positive control) to the respective wells.
-
Initiation of Reaction: Add arachidonic acid to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[13]
-
Calculation: The rate of fluorescence increase is proportional to the COX activity. Calculate the percentage of inhibition by comparing the activity in the presence of the test compound to the control (no inhibitor). The IC50 value can be determined from a dose-response curve.
-
2. Lipoxygenase (LOX) Inhibition Assay (Spectrophotometric)
This assay screens for inhibitors of lipoxygenase enzymes.[15][16]
-
Materials:
-
Test quinoline carboxylic acid derivative
-
Lipoxygenase enzyme (e.g., soybean 15-LOX)
-
Assay Buffer (e.g., Tris-HCl)
-
Linoleic acid or arachidonic acid (substrate)
-
Spectrophotometer
-
-
Procedure:
-
Compound Preparation: Prepare solutions of the test compound in a suitable solvent.
-
Reaction Mixture: In a cuvette or 96-well plate, mix the assay buffer and the lipoxygenase enzyme solution.
-
Inhibitor Incubation: Add the test compound and incubate for a few minutes at room temperature.
-
Initiation of Reaction: Add the substrate (linoleic or arachidonic acid) to start the reaction.
-
Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of hydroperoxides.[16]
-
Calculation: Determine the initial reaction rates and calculate the percentage of inhibition. The IC50 value can be derived from the dose-response curve.
-
3. LPS-Induced Cytokine Release Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation.[17]
-
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test quinoline carboxylic acid derivative
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
-
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, etc.) in the supernatants using specific ELISA kits according to the manufacturer's instructions.[17]
-
Analysis: Compare the cytokine levels in the treated wells to the LPS-stimulated control to determine the inhibitory effect of the compound.
-
Signaling Pathways and Experimental Workflows
1. Antimicrobial Assay Workflow
2. Anti-inflammatory Assay Workflow
3. NF-κB Signaling Pathway in Inflammation
Quinolone derivatives can exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[18] This pathway is a key regulator of genes involved in the inflammatory response.[19]
4. MAPK Signaling Pathway in Inflammation
The Mitogen-Activated Protein Kinase (MAPK) pathways are also crucial in regulating the production of inflammatory mediators.[20][21] Some quinoline derivatives may modulate these pathways.
References
- 1. Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms [ccspublishing.org.cn]
- 2. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. grownextgen.org [grownextgen.org]
- 13. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 14. assaygenie.com [assaygenie.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Preparation of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The incorporation of a trifluoromethyl group into the quinoline scaffold can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, 4-(trifluoromethyl)quinoline-2-carboxylic acid and its derivatives are of considerable interest in medicinal chemistry as potential therapeutic agents, exhibiting a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its derivatives, primarily through the adaptable Pfitzinger and Doebner reactions.
Synthetic Methodologies
The synthesis of quinoline-2-carboxylic acids can be achieved through several established methods. For the preparation of this compound, the Pfitzinger and Doebner reactions serve as robust and versatile strategies.
Pfitzinger Reaction
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a classic method for synthesizing quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base.[4][5][6] By selecting an appropriate trifluoromethyl-containing carbonyl compound, this reaction can be adapted to produce the target molecule.
Reaction Scheme:
Figure 1: General scheme of the Pfitzinger reaction for the synthesis of this compound.
Doebner Reaction
The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids through a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[7][8] To synthesize the target molecule, a trifluoromethyl-substituted aniline could be utilized.
Reaction Scheme:
Figure 2: General scheme of the Doebner reaction for synthesizing this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound via Pfitzinger Reaction
This protocol is adapted from established Pfitzinger reaction procedures.[6][9]
Materials:
-
Isatin
-
3,3,3-Trifluoropyruvic acid
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), concentrated
-
Diethyl ether
-
Deionized water
Procedure:
-
Preparation of the Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of KOH in 50 mL of 95% ethanol. Stir until the KOH is completely dissolved.
-
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The color of the mixture will likely change, indicating the opening of the isatin ring to form the potassium salt of isatinic acid. Continue stirring at room temperature for 30 minutes.
-
Addition of the Carbonyl Compound: Slowly add a stoichiometric equivalent of 3,3,3-trifluoropyruvic acid to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dissolve the residue in 100 mL of deionized water. d. Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted carbonyl compound and other non-polar impurities. e. Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 2-3. This will cause the product to precipitate. f. Collect the solid product by vacuum filtration. g. Wash the precipitate with cold deionized water (3 x 20 mL). h. Dry the product in a vacuum oven at 60 °C overnight.
Purification: The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Protocol 2: Synthesis of 2-Substituted-4-(Trifluoromethyl)quinoline Derivatives via Doebner Reaction
This protocol describes a general procedure for the Doebner reaction.[10]
Materials:
-
Substituted Aniline
-
Trifluoromethyl-containing Aldehyde
-
Pyruvic Acid
-
Ethanol
-
Deionized water
Procedure:
-
Reactant Mixture: In a 100 mL round-bottom flask, combine the substituted aniline (10 mmol), the trifluoromethyl-containing aldehyde (10 mmol), and pyruvic acid (12 mmol) in 50 mL of ethanol.
-
Reflux: Heat the mixture to reflux with constant stirring for 4-8 hours. Monitor the reaction's progress using TLC.
-
Cooling and Precipitation: Upon completion, allow the reaction mixture to cool to room temperature. The desired product should precipitate from the solution.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Data Presentation
| Reaction Type | Starting Materials | Product | Yield (%) | Reference |
| Pfitzinger | Isatin, Acetophenone | 2-Phenylquinoline-4-carboxylic acid | 60-80 | [9] |
| Pfitzinger | Substituted Isatins, Various Ketones | Substituted quinoline-4-carboxylic acids | 36-86 | [4] |
| Doebner | Aniline, Benzaldehyde, Pyruvic Acid | 2-Phenylquinoline-4-carboxylic acid | ~85 | [7] |
| Doebner | 6-(trifluoromethoxy)aniline, Benzaldehyde, Pyruvic acid | 2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid | 82 | [10] |
Applications in Research and Drug Development
Derivatives of this compound are valuable scaffolds in drug discovery due to their wide range of biological activities. The trifluoromethyl group often enhances the pharmacological profile of the parent quinoline molecule.[3]
-
Anticancer Activity: Many quinoline derivatives exhibit potent anticancer properties. The trifluoromethyl group can improve the compound's ability to interact with biological targets and enhance its cytotoxic effects against cancer cell lines.[11]
-
Anti-inflammatory Agents: Quinoline-carboxylic acid derivatives have been investigated for their anti-inflammatory potential.[2]
-
Antimicrobial and Antiviral Activity: The quinoline core is a key component in several antimicrobial and antiviral drugs. The addition of a trifluoromethyl group can lead to the development of new agents with improved efficacy.[1]
Signaling Pathways and Mechanisms of Action
The biological activities of quinoline derivatives are often attributed to their interaction with various cellular targets and signaling pathways. The specific mechanism of action for this compound derivatives would depend on the other substituents on the quinoline ring and the specific biological context.
Figure 3: Potential cellular targets and downstream effects of this compound derivatives.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Doebner reaction - Wikipedia [en.wikipedia.org]
- 8. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. benchchem.com [benchchem.com]
- 10. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid
Welcome to the technical support center for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of 4-(trifluoromethyl)quinoline-2-carboxylic acid synthesis. The following troubleshooting guides and FAQs address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Which are the most common synthetic routes for quinoline-2-carboxylic acids?
A1: The most established methods for synthesizing quinoline carboxylic acids are the Doebner and Pfitzinger reactions. The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[1] The Pfitzinger reaction synthesizes substituted quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound in the presence of a base.[2] While the Pfitzinger reaction classically yields 4-carboxylic acids, modifications and different starting materials can be used to target the 2-carboxylic acid position.
Q2: I'm observing a very low yield. What are the general causes?
A2: Low yields in quinoline synthesis are common and can stem from several factors:
-
Inappropriate Catalyst: The choice of acid or base catalyst is critical and depends heavily on the substrates. An incorrect catalyst can either fail to promote the reaction or may encourage side reactions.[3]
-
Suboptimal Temperature: Many quinoline syntheses require heat; however, excessive temperatures can cause decomposition and tar formation. Conversely, a temperature that is too low will lead to an incomplete or very slow reaction.[3]
-
Poor Substrate Reactivity: Electron-withdrawing groups, such as the trifluoromethyl group on your target molecule, can deactivate the aniline ring, making the cyclization step more challenging.[1][3]
-
Presence of Water: In acid-catalyzed reactions, water produced during the synthesis can inhibit the reaction equilibrium.[3]
Q3: My reaction mixture is turning into a dark, tarry mess. How can I prevent this?
A3: Tar formation is a frequent issue, especially in reactions like the Doebner-von Miller synthesis, due to the polymerization of reactants or intermediates under harsh acidic and high-temperature conditions.[4] To minimize this:
-
Modify Reagent Addition: In a Pfitzinger-type synthesis, it is advisable to first dissolve the isatin in a strong base until the ring opens (often indicated by a color change from orange to yellow) before adding the carbonyl compound. This can significantly reduce tar formation.[5]
-
Control Temperature: Avoid excessively high temperatures. Running the reaction at a lower temperature for a longer duration may favor the desired product over decomposition pathways.[5]
-
Use a Moderator: In vigorous acid-catalyzed reactions like the Skraup or Doebner-von Miller, adding a moderator such as ferrous sulfate (FeSO₄) can make the reaction less violent and reduce charring.[3]
Q4: How can I improve the purity of my final product?
A4: Purification of quinoline carboxylic acids often involves several steps:
-
Initial Work-up: After the reaction, the mixture is typically cooled and poured into water. The pH is then adjusted to precipitate the product. For a Pfitzinger reaction, after removing neutral impurities by ether extraction, the aqueous layer is acidified (e.g., with acetic acid) to precipitate the carboxylic acid.[6]
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[2]
-
Chromatography: For highly pure samples, preparative High-Performance Liquid Chromatography (HPLC) is effective, particularly using a C18 column.[7]
Troubleshooting Guides
This section provides structured guidance for specific low-yield scenarios.
Scenario 1: Low Yield in a Pfitzinger-Type Synthesis
| Symptom | Potential Cause | Suggested Solution |
| Reaction produces significant tar-like byproducts. | Polymerization or decomposition of starting materials due to harsh conditions. | 1. Control Reagent Addition: First, react isatin with a strong base (e.g., KOH) to ensure complete ring-opening before adding the carbonyl compound.[5] 2. Lower Reaction Temperature: Conduct the reaction at a milder temperature (e.g., 40°C) for a longer period.[5] |
| Significant amount of unreacted isatin recovered. | Incomplete reaction. | 1. Increase Reaction Time/Temperature: Monitor the reaction via TLC to find the optimal time and temperature. Some reactions require prolonged reflux.[5] 2. Use Excess Carbonyl Compound: Employing a molar excess of the carbonyl reactant can help drive the reaction to completion.[5] |
| Formation of multiple products (complex mixture). | Side reactions, such as self-condensation of the ketone reactant. | 1. Use Milder Conditions: A less harsh base or lower temperature may reduce side reactions. 2. Modified Work-up: Carefully control the pH during acidification to selectively precipitate the desired product. |
Scenario 2: Low Yield in a Doebner-Type Synthesis
| Symptom | Potential Cause | Suggested Solution |
| Reaction is sluggish or stalls. | Low reactivity of the aniline due to the electron-withdrawing trifluoromethyl group. | 1. Select a Stronger Acid Catalyst: Brønsted acids like p-toluenesulfonic acid (p-TSA) have been shown to be effective.[8] 2. Optimize Solvent System: A dual green solvent system of water and ethylene glycol has been reported to improve reaction rates and yields.[8] |
| Low yield with electron-deficient anilines. | The conventional Doebner reaction is often inefficient with these substrates.[9] | 1. Use a Modified Doebner Protocol: A Doebner hydrogen-transfer reaction has been developed that gives good yields for anilines with electron-withdrawing groups.[9] 2. Increase Catalyst Loading: Ensure a sufficient amount of catalyst is present to drive the cyclization. |
| Product is difficult to isolate from the reaction mixture. | Formation of soluble intermediates or byproducts. | 1. Careful pH Adjustment: Slowly adjust the pH of the aqueous solution to find the isoelectric point of the carboxylic acid, maximizing precipitation. 2. Solvent Extraction: After basifying the solution to dissolve the carboxylate salt, perform an extraction with an organic solvent to remove non-acidic impurities before re-acidifying. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes reported yields for quinoline carboxylic acid synthesis under various conditions, providing a baseline for optimization.
| Reaction Type | Key Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pfitzinger | Isatin, Ketone, KOH | Ethanol | Reflux (78°C) | 24 | Moderate to Good | [6] |
| Pfitzinger (Microwave) | Isatin, Ketone, KOH | Water | Microwave Irradiation | 0.05 - 0.25 | High | |
| Doebner | Aniline, Benzaldehyde, Pyruvic Acid | p-TSA / Water:Ethylene Glycol | 100°C | 3 | 85 | [8] |
| Doebner | Electron-deficient aniline, Aldehyde, Pyruvic acid | BF₃·THF | Reflux | 24 | Good | [9] |
| Friedländer | 2-Aminoaryl ketone, Methylene compound | Trifluoroacetic acid | Reflux | 8 | Good | [10] |
Experimental Protocols
Protocol 1: General Pfitzinger Synthesis of a Quinoline-4-Carboxylic Acid
This protocol is a general method and may require optimization for the specific synthesis of this compound by adapting the starting materials.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.2 mol) in ethanol (25 mL).
-
Reactant Addition: Add the appropriate isatin derivative (0.07 mol) to the basic solution. Stir the mixture until the isatin dissolves and the ring opens.
-
Carbonyl Addition: Add the carbonyl compound containing an α-methylene group (0.07 mol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[6]
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.
-
Work-up: Add water to the residue to dissolve the potassium salt of the product. Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[6]
-
Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with acetic acid or dilute HCl until the precipitation of the product is complete (typically pH 4-5).[2][6]
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then dry it in a vacuum oven. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.[2]
Visualizations
Experimental Workflow
Caption: General experimental workflow for Pfitzinger quinoline synthesis.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Common Side Reactions in Quinoline Synthesis
Caption: Competing reaction pathways leading to desired product vs. side products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
troubleshooting common problems in the Doebner reaction for quinolines
Welcome to the Technical Support Center for the Doebner reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this important quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Doebner reaction?
The Doebner reaction is a three-component reaction that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1] A variation of this is the Doebner-Miller reaction, which utilizes an aniline and α,β-unsaturated carbonyl compounds to form quinolines.[1][2]
Q2: What are the typical catalysts and solvents used in the Doebner reaction?
The reaction is commonly catalyzed by Brønsted or Lewis acids. Typical catalysts include hydrochloric acid, sulfuric acid, p-toluenesulfonic acid, and Lewis acids such as tin tetrachloride and scandium(III) triflate.[1][3] While ethanol is a frequently used solvent, optimization studies have shown that acetonitrile (MeCN) can be effective, particularly for its ease of post-reaction workup and good yields in certain systems.[1][4]
Q3: My reaction yield is consistently low. What are the common causes?
Low yields in the Doebner reaction can arise from several factors:
-
Substrate Reactivity: Anilines with electron-withdrawing groups are known to be less reactive, often resulting in poor yields in the conventional Doebner reaction.[1][3][5]
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time can significantly impact the yield. Many reactions require heating to proceed efficiently.[1][6]
-
Side Reactions: The formation of byproducts can consume starting materials and lower the yield of the desired quinoline.[1]
-
Workup and Purification Losses: The desired product can be lost during extraction and purification steps.[1]
Q4: I am observing the formation of unexpected byproducts. What could they be?
A known side reaction, especially with substrates like 2-chloro-5-aminopyridine, is the formation of a pyrrolidine derivative instead of the expected quinoline. This occurs when cyclization takes place at the amino group rather than the benzene ring.[1][7] In the related Doebner-Miller reaction, acid-catalyzed polymerization of the aldehyde or α,β-unsaturated carbonyl starting material is a significant side reaction that can lead to tar formation.[1][6][8][9]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Low substrate reactivity (e.g., electron-deficient aniline) | - Consider using a modified hydrogen-transfer protocol which has been shown to be effective for such substrates.[1][10] - Employ more forcing conditions such as higher temperatures and longer reaction times, or switch to a more effective catalytic system.[6] |
| Suboptimal reaction conditions | - Catalyst: Experiment with different Brønsted or Lewis acids. BF₃·THF has been found to be effective in certain cases.[1] - Solvent: Test various solvents. While ethanol is common, acetonitrile (MeCN) has provided good yields and easier workup in some systems.[1][4] - Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature. A reaction temperature of at least 65 °C has been shown to be necessary for good yields in some cases.[1] Monitor for any signs of decomposition at higher temperatures. |
| Decomposition of starting materials or intermediates | - If decomposition is suspected at higher temperatures, consider adding the pyruvic acid dropwise to the heated reaction mixture to control the reaction rate and minimize side reactions.[1] |
| Inefficient workup | - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions. - Optimize the pH during workup to ensure the product is in a form that is readily extractable into the organic phase.[1] |
Problem 2: Formation of Byproducts and Tar
| Possible Cause | Troubleshooting Steps |
| Formation of pyrrolidine derivatives | - This side reaction is substrate-specific. If you are using a substrate prone to this alternative cyclization, consider modifying the substrate or exploring a different synthetic route to the desired quinoline.[1][7] |
| Polymerization of carbonyl compound (in Doebner-Miller reaction) | - Employ a biphasic reaction medium (e.g., water/toluene) to sequester the α,β-unsaturated carbonyl compound in the organic phase, which can significantly reduce polymerization.[5][6][9] - Add the carbonyl compound slowly or in portions to the reaction mixture.[6] - Optimize the temperature and acid concentration to be as mild as possible to reduce tar formation.[6] |
| Formation of reduced imine byproduct | - The formation of a reduced imine from the aniline and aldehyde has been observed. Increasing the equivalents of the aniline and aldehyde can sometimes favor the formation of the desired quinoline product.[1] |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the optimization of reaction conditions for the synthesis of a quinoline-4-carboxylic acid from an electron-deficient aniline, demonstrating the impact of the catalyst and solvent on the reaction yield.
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | H₂NSO₃H (1.0) | EtOH | Reflux | <10 |
| 2 | p-TsOH (1.0) | MeCN | 80 | 25 |
| 3 | Sc(OTf)₃ (0.1) | MeCN | 80 | 38 |
| 4 | BF₃·OEt₂ (1.0) | MeCN | 80 | 55 |
| 5 | BF₃·THF (1.0) | Toluene | 80 | 42 |
| 6 | BF₃·THF (1.0) | DCE | 80 | 35 |
| 7 | BF₃·THF (1.0) | THF | 80 | 65 |
| 8 | BF₃·THF (1.0) | MeCN | 80 | 65 |
Data adapted from a study on the synthesis of quinoline-4-carboxylic acids.[4]
Experimental Protocols
General Procedure for the Doebner Reaction (Hydrogen-Transfer Modification)
This protocol is adapted for the synthesis of quinoline-4-carboxylic acids, and has been shown to be effective for challenging electron-deficient anilines.[1]
-
Reaction Setup: To a solution of the aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile (MeCN), add BF₃·THF (0.28 equiv).
-
Initial Heating: Stir the reaction mixture at 65 °C for 10 minutes.
-
Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (0.56 equiv) in MeCN. Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours at 65 °C.
-
Reaction: Continue to heat the reaction mixture at 65 °C for an additional 21 hours.
-
Workup: After cooling to room temperature, perform a standard aqueous workup. This typically involves extraction with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizations
Proposed Mechanism of the Doebner Reaction
Caption: Proposed mechanism of the Doebner reaction.
General Experimental Workflow for the Doebner Reaction
Caption: General experimental workflow for the Doebner reaction.
Troubleshooting Logic for the Doebner Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Doebner reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
addressing low yields in the Pfitzinger synthesis of quinolines
Welcome to the technical support center for the Pfitzinger quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction to synthesize quinoline-4-carboxylic acids. We understand that while the Pfitzinger reaction is a cornerstone of heterocyclic chemistry, achieving high yields can be challenging. This document provides in-depth troubleshooting guides and answers to frequently asked questions, grounding our advice in mechanistic principles and field-proven protocols to help you optimize your experimental outcomes.
Troubleshooting & FAQs: Addressing Low Yields and Common Issues
This section is structured in a question-and-answer format to directly address the specific challenges you may encounter during the Pfitzinger synthesis.
Q1: My reaction produced a thick, intractable tar, and I'm struggling to isolate the product. What causes this and how can I prevent it?
A1: Root Cause Analysis & Prevention
Tar formation is a prevalent issue in the Pfitzinger synthesis, often resulting from competing side reactions that outpace the desired condensation. The primary culprit is the self-condensation of the carbonyl reactant (aldehydes or ketones) under the strongly basic and high-temperature conditions required for the reaction.[1] Aldehydes, in particular, are susceptible to aldol-type reactions, leading to polymerization and the formation of complex, high-molecular-weight tars.
Troubleshooting Steps & Solutions:
-
Modify the Order of Reagent Addition: This is the most critical adjustment. Instead of combining all reactants simultaneously, first dissolve the isatin in the strong base (e.g., aqueous KOH or NaOH). Stir this mixture until the isatin's amide bond is fully hydrolyzed, which is typically indicated by a distinct color change from orange/red to a pale yellow or brown solution.[1][2][3] This in-situ formation of the potassium salt of isatinic acid (the keto-acid intermediate) ensures it is ready to react once the carbonyl compound is introduced, minimizing the time the carbonyl spends in a basic solution alone.[4][5]
-
Implement Strict Temperature Control: Excessive heat accelerates undesirable side reactions.[4] Avoid aggressive heating. For sensitive carbonyl substrates, consider running the reaction at a lower temperature (e.g., 40-50°C) for an extended period (24-48 hours).[1] The trade-off between reaction time and temperature often favors lower temperatures for a cleaner reaction profile. Always monitor progress by Thin Layer Chromatography (TLC).
-
Optimize Solvent Choice: While ethanol is a common solvent, its choice can influence the solubility of intermediates and byproducts.[4] For particularly stubborn cases of tar formation, exploring other protic solvents or adjusting the ethanol/water ratio may alter the reaction kinetics favorably.
-
Careful pH Adjustment During Workup: During the final product precipitation, add the acid (e.g., HCl or acetic acid) slowly and with vigorous stirring.[2][4] This prevents localized areas of high acidity, which can cause degradation of the desired quinoline-4-carboxylic acid product.
Q2: My yield is consistently low, and I recover a significant amount of unreacted isatin. How can I drive the reaction to completion?
A2: Diagnosing and Overcoming Incomplete Conversion
Recovering starting material is a clear sign of an incomplete reaction. This can stem from several factors, including insufficient ring opening, suboptimal stoichiometry, or inadequate reaction time and temperature.
Troubleshooting Steps & Solutions:
-
Ensure Complete Isatin Ring Opening: As detailed in Q1, the initial base-catalyzed hydrolysis of isatin is a crucial prerequisite for the subsequent condensation.[5] Before adding your carbonyl compound, ensure the isatin is fully dissolved in the base and the characteristic color change is observed.[1][4] Adding the carbonyl reactant prematurely to a suspension of isatin is a common cause of failure.
-
Adjust Reactant Stoichiometry: To drive the equilibrium toward the product, use a molar excess of the carbonyl compound (e.g., 1.5 to 2.0 equivalents).[1][4] This ensures the complete consumption of the more valuable isatin starting material, which can often be more difficult to remove during purification.[3]
-
Optimize Reaction Time and Temperature: Some Pfitzinger reactions require prolonged heating to achieve full conversion.[1] Monitor your reaction's progress using TLC. If you observe unreacted isatin after several hours at reflux, extending the reaction time may be necessary. For substrates that are sensitive to heat, a longer reaction time at a lower temperature is a viable strategy.[1]
-
Verify Reagent Purity: The purity of both the isatin and the carbonyl compound is paramount. Impurities can inhibit the reaction or participate in side reactions, consuming reagents and lowering the yield.[4]
Q3: I am synthesizing a 2,3-disubstituted quinoline-4-carboxylic acid using an unsymmetrical ketone, but I am getting a mixture of isomers. How can I improve regioselectivity?
A3: Understanding and Controlling Regioselectivity
When an unsymmetrical ketone is used, the Pfitzinger reaction can theoretically produce two different regioisomers, depending on which α-carbon participates in the initial enamine formation and subsequent cyclization. The outcome is governed by the relative stability of the possible enamine intermediates. Generally, the reaction favors the formation of the more thermodynamically stable (i.e., more substituted) enamine.
Strategies for Improving Regioselectivity:
-
Steric Hindrance: The reaction will preferentially proceed via the enamine formed from the less sterically hindered α-methylene group. If your ketone has one α-methyl and one α-methylene group, cyclization will typically occur at the methylene position.
-
Electronic Effects: Electron-withdrawing or -donating groups near the α-carbons can influence the acidity of the α-protons and the stability of the resulting enamine, thereby directing the cyclization.
-
Alternative Synthetic Routes: If regioselectivity remains poor, alternative quinoline syntheses that offer better control, such as the Friedländer or Camps syntheses, may be more appropriate for your specific target molecule.[5][6]
Visualizing the Process: Mechanism and Troubleshooting
To better understand the reaction and diagnostic process, the following diagrams illustrate the core mechanism and a logical workflow for troubleshooting.
Pfitzinger Reaction Mechanism
The reaction proceeds via a base-catalyzed ring opening of isatin, followed by condensation, tautomerization, and a final cyclization/dehydration cascade.[2][5]
Caption: Key steps of the Pfitzinger reaction mechanism.
Troubleshooting Workflow
This flowchart provides a logical path to diagnose and solve common issues leading to low yields.
Caption: A logical workflow for troubleshooting the Pfitzinger reaction.
Data Summary: Reported Yields
The yield of the Pfitzinger reaction is highly substrate-dependent. The following table provides a summary of representative yields reported for the reaction of isatin with various ketones under conventional heating conditions.
| Carbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Acetone | KOH | Ethanol/Water | 8 | 80 | [2] |
| Acetophenone | KOH | 95% Ethanol | 12-13 | ~75-85 | [7] |
| Butanone | NaOH | Water | 8 | ~60-70 | [3] |
| Cyclohexanone | KOH | Ethanol | 24 | 72 | [2] |
Note: Yields can vary based on reaction scale, reagent purity, and specific workup procedures.[7]
Experimental Protocols
Representative Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic acid
This protocol is a generalized method for the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone.[7]
Materials:
-
Isatin (1.0 eq)
-
Acetophenone (1.0-1.5 eq)
-
Potassium Hydroxide (KOH)
-
95% Ethanol
-
Water
-
Hydrochloric Acid (HCl) or Acetic Acid (for acidification)
-
Diethyl ether (for washing)
Procedure:
-
Preparation of Base Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a 33% (w/v) solution of potassium hydroxide in 95% ethanol. For example, dissolve 10 g of KOH pellets in approximately 30 mL of 95% ethanol. Caution: This process is exothermic.[7]
-
Isatin Ring Opening: To the stirred KOH solution, add isatin (e.g., 5.0 g). Stir the mixture at room temperature for 30-45 minutes. The color of the suspension will change from orange/red to a pale yellow or brown solution, indicating the formation of the potassium isatinate intermediate.[3][7]
-
Addition of Carbonyl Compound: Once the isatin is fully dissolved, add acetophenone dropwise to the reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 12-13 hours. Monitor the reaction's completion by TLC.[7]
-
Workup and Isolation: a. After the reaction is complete, cool the mixture to room temperature. b. Remove the bulk of the ethanol via rotary evaporation.[2] c. Add water to the residue to dissolve the potassium salt of the product. d. Wash the aqueous solution with diethyl ether to remove unreacted acetophenone and other non-polar impurities.[2] e. Cool the aqueous layer in an ice bath and slowly acidify with dilute HCl or acetic acid until the product fully precipitates (typically at pH 4-5).[2][7]
-
Purification: a. Collect the solid product by vacuum filtration. b. Wash the solid with cold water to remove inorganic salts. c. Dry the product in a vacuum oven. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-(trifluoromethyl)quinoline-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For minor impurities, recrystallization is often sufficient.[1][2] If the crude product is a complex mixture or contains impurities with similar polarity, column chromatography is recommended.[1][3] Acid-base extraction is particularly useful for separating the acidic product from neutral or basic impurities.[4]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[2][5] For carboxylic acids like this one, polar solvents are often a good starting point.[5] A systematic approach involves testing the solubility of a small amount of the crude product in various solvents. Common solvent systems to screen include ethanol, methanol, water, or mixtures like ethanol/water and acetone/water.[5][6] For non-polar impurities, a solvent pair like ethyl acetate/heptane can be effective.[6]
Q3: My compound fails to crystallize or "oils out" during recrystallization. What should I do?
A3: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent or if impurities are inhibiting crystal lattice formation.[1] To troubleshoot this, you can try several approaches:
-
Scratch the inner surface of the flask with a glass rod to create nucleation sites.
-
Add a seed crystal of the pure compound if available.
-
Lower the cooling rate. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Try a different solvent system. A solvent with a lower boiling point or a different polarity might be more suitable.
-
Purify further. If significant impurities are present, consider a preliminary purification step like column chromatography before recrystallization.[1]
Q4: What stationary and mobile phases are recommended for column chromatography of this compound?
A4: For column chromatography of moderately polar compounds like this compound, silica gel is a common stationary phase.[3] The mobile phase should be chosen to provide a good separation of the desired compound from its impurities, ideally with a retention factor (Rf) of 0.2-0.4 on a TLC plate.[1][3] A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[3][6] The polarity of the mobile phase can be gradually increased (gradient elution) to elute the compound if it is strongly retained on the column.[1]
Q5: How can I confirm the purity of my final product?
A5: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for determining purity and quantifying residual impurities.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any remaining impurities. The melting point of the purified compound can also be a good indicator of purity; a sharp melting range close to the literature value suggests high purity.
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Solution |
| Low Recovery of Purified Product | The compound is partially soluble in the cold recrystallization solvent. | Use a smaller volume of solvent for dissolution. Ensure the solution is fully saturated at the higher temperature. Cool the solution for a longer period in an ice bath before filtration. |
| The chosen solvent is not optimal. | Re-evaluate the solvent system. A less polar solvent might decrease solubility at low temperatures. | |
| Colored Impurities Remain in Crystals | The impurities co-crystallize with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a different solvent system that may not dissolve the impurity as readily. |
| The washing step is insufficient. | Wash the filtered crystals with a small amount of fresh, ice-cold recrystallization solvent. |
Column Chromatography
| Problem | Potential Cause | Solution |
| Poor Separation of Compound and Impurities | The mobile phase polarity is incorrect. | Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a clear separation between the spots of the product and impurities.[3] |
| The column is overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. | |
| Compound is Tailing on the Column | The compound is interacting too strongly with the stationary phase. | Add a small amount of a polar solvent (e.g., methanol) or an acid (e.g., acetic acid) to the mobile phase to reduce strong interactions. |
| Cracked or Channeled Column Bed | Improper packing of the stationary phase. | Ensure the silica gel is packed as a uniform slurry without any air bubbles.[3] |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a chosen solvent (e.g., ethanol).
-
Dissolution: Gently heat the test tube while adding the solvent dropwise until the solid completely dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-30 minutes.
-
Observation: Observe if crystals form. If they do, this is a potentially suitable solvent.
-
Scaling Up: Dissolve the bulk of the crude product in the minimum amount of the hot, selected solvent in an Erlenmeyer flask.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Column Chromatography Protocol
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to find a mobile phase that gives the desired compound an Rf value of approximately 0.3.[3]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column, ensuring no air bubbles are trapped.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the column and begin collecting fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Purification Workflow
Caption: A decision-making workflow for the purification of this compound.
Troubleshooting Logic
Caption: A logical diagram for troubleshooting common purification issues.
References
Technical Support Center: Overcoming Solubility Issues of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(trifluoromethyl)quinoline-2-carboxylic acid. The information is presented in a user-friendly question-and-answer format to directly address common issues faced during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a white to light yellow solid that is poorly soluble in aqueous solutions. Its solubility is significantly influenced by the pH of the medium. Due to the presence of the carboxylic acid group, it is more soluble in alkaline conditions where the carboxylate salt can form. It is generally characterized as having high solubility in common organic solvents.[1]
Q2: In which organic solvents is this compound soluble?
Q3: How does pH affect the aqueous solubility of this compound?
The aqueous solubility of quinoline carboxylic acids is highly pH-dependent.[2][3][4][5] In acidic to neutral pH, the carboxylic acid group remains largely protonated, leading to low aqueous solubility. As the pH increases (becomes more alkaline), the carboxylic acid deprotonates to form a more polar and, therefore, more water-soluble carboxylate anion.
Troubleshooting Guides
Issue: Difficulty dissolving this compound in aqueous buffers.
This is a common issue due to the compound's hydrophobic nature. Here are several strategies to overcome this, ranging from simple adjustments to more advanced formulation techniques.
1. pH Adjustment and Salt Formation
-
Concept: Increasing the pH of the aqueous solution will deprotonate the carboxylic acid, forming a more soluble salt in situ.
-
Troubleshooting Steps:
-
Prepare a stock solution of a suitable base (e.g., 1 M NaOH or 1 M KOH).
-
Suspend the this compound in your desired aqueous buffer.
-
While stirring, add the base dropwise and monitor the pH and dissolution.
-
Aim for a final pH that is at least 1-2 units above the pKa of the carboxylic acid for sufficient salt formation. The pKa of a similar compound, 2,8-bis(trifluoromethyl)quinoline-4-carboxylic acid, is predicted to be around 3.55, suggesting that a pH of 5.5 or higher would significantly improve solubility.[6]
-
2. Co-solvency
-
Concept: The addition of a water-miscible organic solvent (a co-solvent) can reduce the overall polarity of the solvent system, thereby increasing the solubility of a hydrophobic compound.
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycol (PEG).
-
Troubleshooting Steps:
-
Prepare a concentrated stock solution of this compound in a suitable co-solvent (e.g., DMSO or ethanol).
-
Gradually add the stock solution to your aqueous buffer while vortexing or stirring to avoid precipitation.
-
Be mindful of the final concentration of the co-solvent in your experiment, as it may affect biological assays. It is advisable to keep the final co-solvent concentration below 1% (v/v) if possible.
-
3. Cyclodextrin Complexation
-
Concept: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules, like this compound, forming an inclusion complex with enhanced aqueous solubility.
-
Common Cyclodextrins: β-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Troubleshooting Steps:
-
Prepare an aqueous solution of the chosen cyclodextrin.
-
Add the this compound to the cyclodextrin solution.
-
Stir or sonicate the mixture until the compound dissolves. The formation of the inclusion complex can be facilitated by gentle heating.
-
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Poor | General knowledge |
| Dimethyl Sulfoxide (DMSO) | High | [1] |
| Ethanol | High | [1] |
| Dichloromethane | High | [1] |
Table 2: Estimated Quantitative Solubility in an Organic Solvent (based on a structural analog)
| Compound | Solvent | Solubility (mg/mL) |
| 4-Chloro-7-(trifluoromethyl)quinoline | Chloroform | 25 |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment (Salt Formation)
-
Materials:
-
This compound
-
Deionized water or desired buffer
-
1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh the desired amount of this compound and add it to a beaker containing the desired volume of water or buffer.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Slowly add 1 M NaOH dropwise to the suspension.
-
Monitor the pH of the solution continuously with a calibrated pH meter.
-
Continue adding the base until the compound is fully dissolved.
-
Record the final pH of the solution.
-
If necessary, adjust the pH back to the desired experimental range by adding a suitable acid (e.g., 1 M HCl), being careful not to cause precipitation.
-
Protocol 2: Solubilization using a Co-solvent (DMSO)
-
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), ACS grade or higher
-
Aqueous buffer or cell culture medium
-
Vortex mixer
-
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved.
-
To prepare your working solution, perform a serial dilution of the DMSO stock solution into your aqueous buffer or medium.
-
It is critical to add the stock solution to the aqueous phase while vortexing to ensure rapid mixing and prevent precipitation.
-
Calculate the final percentage of DMSO in your working solution and ensure it is compatible with your experimental system. Always include a vehicle control (aqueous buffer with the same final percentage of DMSO) in your experiments.
-
Protocol 3: Enhancing Aqueous Solubility with Cyclodextrin Complexation
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or buffer
-
Magnetic stirrer and stir bar
-
Sonicator (optional)
-
-
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous solvent (e.g., 10% w/v).
-
Add the this compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature. If dissolution is slow, gentle heating (e.g., to 40-50 °C) or sonication can be applied to facilitate complex formation.
-
Once the compound is dissolved, the solution can be filtered (0.22 µm) to remove any undissolved particles.
-
Visualizations
Caption: Decision workflow for solubilizing this compound.
Caption: Workflow for solubility enhancement via pH adjustment.
Caption: Workflow for solubilization using the co-solvency method.
References
- 1. chembk.com [chembk.com]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Human Metabolome Database: Showing metabocard for 2,8-bis-Trifluoromethyl-4-quinoline carboxylic acid (HMDB0060726) [hmdb.ca]
Technical Support Center: Optimization of Quinoline-4-Carboxylic Acid Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of quinoline-4-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during common synthetic routes to quinoline-4-carboxylic acid.
General Issues & Troubleshooting
Q1: My reaction is resulting in a very low yield or no product at all. What are the most common causes?
A1: Low yields are a common challenge in quinoline synthesis and can arise from several factors across different methodologies.[1][2] Key areas to investigate include:
-
Inappropriate Catalyst: The choice of an acid or base catalyst is critical and highly dependent on the substrates. An unsuitable catalyst may fail to promote the desired reaction or may encourage side reactions.[1]
-
Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to proceed efficiently. However, excessively high temperatures can lead to the decomposition of reactants or products, often resulting in tar formation.[1] Conversely, a temperature that is too low will lead to a sluggish or incomplete reaction.[1]
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials significantly impact the reaction rate. For example, anilines bearing strong electron-withdrawing groups are known to be less reactive and often give low yields in conventional Doebner reactions.[1][3][4]
-
Presence of Water: In many acid-catalyzed syntheses, water produced during the reaction can inhibit the reaction equilibrium.[1] Using anhydrous reagents and solvents is often recommended.[1]
-
Side Reactions: Polymerization of reactants or intermediates, especially under harsh acidic conditions, is a common side reaction that consumes starting materials and complicates purification.[5]
Q2: I'm observing significant tar formation in my reaction mixture. How can I minimize it?
A2: Tar formation is typically caused by polymerization of reactants or intermediates under harsh acidic and oxidizing conditions.[5] To minimize this:
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and any exothermic phases should be carefully controlled.[5]
-
Control Reagent Addition: Slow, dropwise addition of a reactant can help maintain its low concentration, minimizing self-condensation or polymerization.[5]
-
Use a Moderator: In highly exothermic reactions like the Skraup synthesis, moderators such as ferrous sulfate (FeSO₄) can be used to make the reaction less violent and reduce charring.[5]
Q3: How can I purify my crude quinoline-4-carboxylic acid product?
A3: Purification strategies depend on the nature of the impurities. Common methods include:
-
Recrystallization: This is a standard method for purifying solid products. The crude product can be dissolved in a suitable hot solvent (such as ethanol or an ethanol/water mixture) and allowed to cool slowly to form crystals.[6]
-
Precipitation and Filtration: Adjusting the pH of the solution can cause the product to precipitate. For example, after basic hydrolysis, acidifying the solution will precipitate the carboxylic acid, which can then be collected by filtration.[6][7]
-
Steam Distillation: This technique is particularly useful for separating volatile quinoline products from non-volatile tarry byproducts, a common issue in Skraup-type syntheses.[1]
Method-Specific Troubleshooting
Doebner Reaction
Q1: My Doebner reaction with an electron-deficient aniline is giving a very low yield. How can I improve it?
A1: The traditional Doebner reaction is often inefficient for anilines with electron-withdrawing groups.[4] Recent studies have shown that optimizing the catalyst and solvent system can significantly improve yields. For instance, using BF₃·THF as a catalyst in acetonitrile (MeCN) has been shown to be effective for these challenging substrates.[3]
Pfitzinger Reaction
Q1: What is the initial step in the Pfitzinger reaction, and how do I know it's complete?
A1: The Pfitzinger reaction begins with the base-catalyzed ring opening of isatin to form a keto-acid intermediate (an isatinate).[6][8] This is often visually indicated by a color change; for example, an orange isatin suspension in ethanolic KOH may turn to a pale yellow solution.[6] Ensuring this step is complete before proceeding is crucial for good yields.
Q2: My Pfitzinger reaction is not proceeding to completion. What could be the issue?
A2: Incomplete reactions can be due to several factors:
-
Insufficient Base: A strong base (like KOH) is required to open the isatin ring.[8][9] Ensure a sufficient molar equivalent is used.
-
Reaction Time: The condensation and subsequent cyclization can be slow. Refluxing for an adequate period (e.g., 12-13 hours) is often necessary.[6] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine completion.[6]
-
Reactive Carbonyl Partner: The reaction requires a carbonyl compound (ketone or aldehyde) with an active α-methylene group for the cyclization to occur.[8][10]
Quantitative Data Summary
The yield of quinoline-4-carboxylic acid synthesis is highly dependent on the reaction conditions. The following table summarizes the optimization of the Doebner reaction for the synthesis of 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid from an electron-deficient aniline.
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | - | EtOH | Reflux | 10 |
| 2 | H₂NSO₃H (1.0) | H₂O | 100 | 18 |
| 3 | TsOH·H₂O (1.0) | EtOH | Reflux | 25 |
| 4 | TfOH (1.0) | EtOH | Reflux | 23 |
| 5 | BF₃·THF (1.0) | EtOH | Reflux | 32 |
| 6 | BF₃·THF (1.0) | Toluene | 80 | 25 |
| 7 | BF₃·THF (1.0) | DCE | 80 | 28 |
| 8 | BF₃·THF (1.0) | MeCN | 80 | 41 |
| 9 | BF₃·THF (1.0) | THF | 80 | 41 |
| 10 | BF₃·THF (0.5) | MeCN | 65 | 45 |
| 11 | BF₃·THF (0.2) | MeCN | 65 | 35 |
Data adapted from a study on the Doebner hydrogen-transfer reaction.[3] The reaction was performed with 6-(trifluoromethoxy)aniline, benzaldehyde, and pyruvic acid.[3]
Experimental Protocols
Protocol 1: Optimized Doebner Synthesis for Electron-Deficient Anilines
This protocol is based on an optimized procedure for anilines with electron-withdrawing groups.[3]
Materials:
-
Substituted Aniline (e.g., 6-(trifluoromethoxy)aniline) (1.0 equiv)
-
Aldehyde (e.g., benzaldehyde) (1.0 equiv)
-
Pyruvic acid (1.2 equiv)
-
Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.5 equiv)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of the aniline and aldehyde in acetonitrile (MeCN), add BF₃·THF.
-
Stir the reaction mixture at 65 °C for 1 hour.
-
Add a solution of pyruvic acid in MeCN dropwise to the reaction mixture.
-
Continue stirring at 65 °C for 20 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture and perform a suitable work-up, such as inverse extraction, solidification, and filtration to isolate the product.[11]
Protocol 2: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid
This protocol describes a typical Pfitzinger condensation.[6]
Materials:
-
Isatin (1.0 equiv)
-
Potassium hydroxide (KOH)
-
95% Ethanol
-
Acetophenone (1.0 equiv)
-
Hydrochloric acid (for acidification)
Procedure:
-
Preparation of Base Solution: In a round-bottom flask, prepare a 33% (w/v) solution of KOH in 95% ethanol. Stir until all pellets are dissolved. Caution: This process is exothermic.
-
Isatin Ring Opening: To the stirred KOH solution, add isatin. Stir at room temperature for 30-45 minutes. The color should change from orange to pale yellow, indicating the formation of the potassium isatinate intermediate.[6]
-
Addition of Carbonyl Compound: Add acetophenone dropwise to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours.[6] Monitor for completion using TLC.
-
Precipitation: Cool the reaction mixture to room temperature, then transfer it to a beaker containing crushed ice. Stir and acidify the mixture to a pH of ~4-5 with hydrochloric acid. A solid product should precipitate.
-
Isolation: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[6]
Visualized Workflows and Logic Diagrams
Caption: A general troubleshooting workflow for addressing low yields.
Caption: Experimental workflow for the Pfitzinger condensation.
Caption: Logical relationships in the Doebner reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. iipseries.org [iipseries.org]
- 10. organicreactions.org [organicreactions.org]
- 11. pubs.acs.org [pubs.acs.org]
assessing the stability of 4-(trifluoromethyl)quinoline-2-carboxylic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-(trifluoromethyl)quinoline-2-carboxylic acid in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The compound's stability is expected to be pH-dependent. Both strongly acidic and alkaline conditions may lead to degradation.
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Light: Exposure to UV or ambient light may induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the quinoline ring system.
-
Solvent: The choice of solvent can impact the stability of the compound. Protic solvents, especially at non-neutral pH, may participate in degradation reactions.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of related compounds, potential degradation routes include:
-
Hydrolysis of the Trifluoromethyl Group: Under certain pH and temperature conditions, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid, which may be followed by decarboxylation.
-
Quinoline Ring Degradation: The quinoline ring system can be susceptible to oxidative degradation or hydroxylation, potentially leading to ring-opening.[1][2][3][4]
-
Decarboxylation: The carboxylic acid group at the 2-position may be susceptible to decarboxylation, especially at elevated temperatures.
Q3: How can I monitor the stability of my this compound solution?
A3: The most common and effective method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5][6][7][8] This technique allows for the separation and quantification of the parent compound from its potential degradation products. Key features of a suitable HPLC method include:
-
High Specificity: The ability to resolve the parent peak from all potential degradation products and impurities.
-
Sensitivity: The method should be sensitive enough to detect and quantify low levels of degradation products.
-
Accuracy and Precision: The method must provide reliable and reproducible results.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
| Possible Cause | Troubleshooting Step |
| Degradation of the compound | Perform a forced degradation study to identify potential degradation products and their retention times. Compare these with the unexpected peaks in your sample chromatogram. |
| Impurity in the starting material | Analyze the starting material using the same HPLC method to check for pre-existing impurities. |
| Contamination | Ensure all solvents, glassware, and equipment are clean and free of contaminants. |
Issue 2: Decrease in the Concentration of this compound Over Time
| Possible Cause | Troubleshooting Step |
| Chemical Degradation | Investigate the impact of pH, temperature, and light on your solution. Store solutions in the dark at low temperatures and at a neutral pH if possible. |
| Adsorption to Container Surface | Consider using different types of storage vials (e.g., polypropylene vs. glass) to assess for non-specific binding. |
| Evaporation of Solvent | Ensure that your sample containers are properly sealed to prevent solvent evaporation, which would artificially increase the concentration. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for establishing the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light for a defined period.
3. Sample Analysis:
-
At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temperature |
| Thermal | - | 48 hours | 60°C |
| Photolytic | UV and Fluorescent Light | As per ICH Q1B | Room Temperature |
Table 2: Example HPLC Data for Stability Assessment
| Time (hours) | pH | Temperature (°C) | Light Exposure | % Remaining of Initial Concentration |
| 0 | 7.0 | 25 | Dark | 100.0 |
| 24 | 2.0 | 40 | Dark | 95.2 |
| 24 | 7.0 | 40 | Dark | 98.5 |
| 24 | 10.0 | 40 | Dark | 92.1 |
| 24 | 7.0 | 25 | UV Light | 88.7 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting unexpected HPLC peaks.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Degradation of quinoline by a soil bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. acdlabs.com [acdlabs.com]
preventing decarboxylation side reactions in Pfitzinger synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent decarboxylation and other side reactions during Pfitzinger synthesis of quinoline-4-carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is the Pfitzinger synthesis and what are its common applications?
The Pfitzinger reaction is a chemical synthesis that produces substituted quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base.[1][2] This reaction is widely used in medicinal chemistry and drug development due to the prevalence of the quinoline-4-carboxylic acid scaffold in biologically active compounds with antitumor, antiviral, and antibacterial properties.[1]
Q2: What is decarboxylation in the context of the Pfitzinger synthesis, and why is it a problem?
Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO2). In the Pfitzinger synthesis, the desired product is a quinoline-4-carboxylic acid. Decarboxylation is an undesirable side reaction that leads to the formation of the corresponding quinoline without the carboxylic acid group. This reduces the yield of the target molecule and introduces impurities that can be difficult to separate.
Q3: What are the primary factors that promote decarboxylation and other side reactions in the Pfitzinger synthesis?
High reaction temperatures and the use of strong bases are the main contributors to decarboxylation and other side reactions like tar formation.[3][4] Prolonged exposure to harsh conditions can lead to the decomposition of the desired product.[4]
Q4: How can I minimize the formation of tarry impurities?
Tar formation is often a result of decomposition at high temperatures.[4] To minimize this, it is crucial to maintain careful control over the reaction temperature.[3] Additionally, a modified reactant addition, where isatin is first completely dissolved in the base before adding the carbonyl compound, can reduce the self-condensation of isatin which contributes to tar formation.[3]
Troubleshooting Guide: Preventing Decarboxylation
This guide provides specific troubleshooting steps to address the issue of decarboxylation during your Pfitzinger synthesis experiments.
| Issue | Potential Cause | Recommended Solution |
| Significant amount of decarboxylated byproduct observed. | High reaction temperature. | Lower the reaction temperature and extend the reaction time. For sensitive substrates, running the reaction at a lower temperature for a longer duration can be beneficial.[3][5] |
| Use of a very strong base or high base concentration. | Optimize the base concentration. While a strong base is necessary for the initial ring-opening of isatin, an excessively high concentration can promote side reactions. Consider using the minimum effective concentration of the base.[3] | |
| Prolonged reaction time at elevated temperatures. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the reaction is complete, proceed with the work-up promptly to avoid prolonged exposure to heat.[1] | |
| Low yield of the desired carboxylic acid. | Incomplete ring-opening of isatin. | Ensure the isatin is fully dissolved in the basic solution before adding the carbonyl compound. A color change from purple to brown/yellow typically indicates the formation of the isatinic acid salt.[1][6] |
| Suboptimal reaction temperature. | A reflux temperature of around 79°C (for ethanol) is a common starting point.[1] However, this may need to be optimized for your specific substrates. Excessively high temperatures can lead to decomposition.[4] | |
| Slow reaction rate. | While high temperatures should be avoided, a temperature that is too low can lead to a sluggish or incomplete reaction. Finding the optimal balance is key. | |
| Presence of multiple unidentified byproducts. | Simultaneous mixing of all reactants. | Employ a modified reactant addition strategy. First, dissolve the isatin in the base. Once the ring-opening is complete, add the carbonyl compound, preferably dropwise, to control the reaction rate and minimize side product formation.[3] |
Experimental Protocols
Below are detailed protocols for the Pfitzinger synthesis, including a standard method and a modified approach designed to minimize side reactions.
Protocol 1: Standard Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid
This protocol is a representative example of a conventional Pfitzinger synthesis.
Materials:
-
Isatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
95% Ethanol
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
Preparation of Base Solution: In a round-bottom flask, dissolve 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Note that this process is exothermic.[7]
-
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. Stir at room temperature for 30-45 minutes until the color changes from orange to pale yellow, indicating the formation of the potassium isatinate.[7]
-
Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approx. 4.1 mL) dropwise to the reaction mixture.[7]
-
Reflux: Heat the mixture to a gentle reflux and maintain for 12-13 hours. Monitor the reaction by TLC.[7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol via rotary evaporation.[1]
-
Purification: Dilute the residue with cold water and wash with diethyl ether to remove unreacted acetophenone. Cool the aqueous layer in an ice bath and acidify with HCl until precipitation is complete. Collect the solid product by vacuum filtration, wash with cold water, and dry.[1]
Protocol 2: Modified Pfitzinger Synthesis to Minimize Decarboxylation
This protocol incorporates modifications to reduce the likelihood of decarboxylation and other side reactions.
Materials:
-
Isatin
-
Carbonyl compound (e.g., Butan-2-one)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
Controlled Isatin Ring Opening: In a round-bottom flask, dissolve KOH in a mixture of ethanol and water. Add isatin and stir at room temperature for 1 hour, or until the color changes from purple to brown, ensuring complete formation of the potassium salt of isatinic acid.[1]
-
Slow Addition of Carbonyl Compound: Add the carbonyl compound dropwise to the reaction mixture over a period of 30-60 minutes.
-
Lower Temperature Reflux: Heat the reaction mixture to a gentle reflux at a controlled temperature (e.g., 65-70°C) and maintain for an extended period (e.g., 24 hours), monitoring progress by TLC.[3]
-
Careful Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Controlled Precipitation: Add water to the residue and wash with an organic solvent to remove impurities. Cool the aqueous layer and slowly add HCl with vigorous stirring to precipitate the product, avoiding localized high acidity.[3]
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry.
Data Presentation
The following table summarizes the influence of reaction conditions on the yield of quinoline-4-carboxylic acids in the Pfitzinger synthesis, as reported in the literature. Note that direct quantitative data on decarboxylation is scarce.
| Isatin Derivative | Carbonyl Compound | Base | Conditions | Yield (%) | Reference |
| Isatin | Acetone | KOH | Modified procedure | >60% | [7] |
| Isatin | Acetophenone | 33% KOH | Ethanol, Reflux, 12-13 hrs | Excellent | [7] |
| 5-Chloroisatin | 5,6-dimethoxy indanone | KOH | Ethanol, 16 hrs | 36% | [7] |
| 5-Chloroisatin | 5,6-dimethoxy indanone | HCl | Acetic Acid, 75°C | 86% | [7] |
| Isatin | Acetylpyrazine | KOH | --- | ~41% | [7] |
Visualizations
Pfitzinger Reaction Mechanism
Caption: General mechanism of the Pfitzinger synthesis and the decarboxylation side reaction.
Troubleshooting Workflow for Decarboxylation
Caption: A logical workflow for troubleshooting and preventing decarboxylation in Pfitzinger synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Navigating the Synthesis of Trifluoromethylated Quinolines: A Technical Support Guide
For researchers, scientists, and drug development professionals, the synthesis of trifluoromethylated quinolines presents both significant opportunities and notable challenges. The incorporation of a trifluoromethyl (CF₃) group can dramatically enhance the pharmacological properties of quinoline-based compounds. However, the strong electron-withdrawing nature of the CF₃ group can also lead to the formation of unexpected side products, complicating reaction pathways and reducing yields. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during these syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side products in trifluoromethylated quinoline synthesis?
A1: The side products encountered largely depend on the synthetic route employed. However, some common classes of byproducts include:
-
Regioisomers: The trifluoromethyl group can influence the regioselectivity of cyclization reactions, leading to mixtures of isomers. For example, in reactions like the Doebner-von Miller synthesis, the position of the CF₃ group on the resulting quinoline ring can vary.
-
Polymerization and Tar Formation: Similar to classical quinoline syntheses, harsh acidic conditions and high temperatures can cause starting materials and intermediates to polymerize, resulting in the formation of intractable tars and significantly lowering the yield of the desired product.
-
Incomplete Cyclization or Elimination Products: Under certain conditions, the reaction may not proceed to completion, leading to the isolation of stable intermediates. In some cases, elimination reactions can compete with the desired cyclization, forming unsaturated side products.
-
Over-trifluoromethylation: In direct trifluoromethylation reactions, it is sometimes possible to introduce more than one CF₃ group onto the quinoline ring, especially with highly activated substrates.
Q2: I am observing a mixture of regioisomers in my reaction. How can I improve the selectivity for the desired product?
A2: Achieving high regioselectivity is a common challenge. Several strategies can be employed:
-
Choice of Catalyst and Solvent: The Lewis or Brønsted acid used can significantly influence the reaction pathway. Experimenting with different catalysts (e.g., p-TsOH, TFA, ZnCl₂) and solvents of varying polarity can help favor the formation of one isomer over another.
-
Reaction Temperature: Temperature control is critical. Running the reaction at the lowest effective temperature can often enhance selectivity.
-
Steric Hindrance: The steric bulk of substituents on both the aniline and the carbonyl compound can direct the cyclization to the less hindered position.
-
Protecting Groups: In some cases, the use of protecting groups on the aniline can influence the regiochemical outcome of the cyclization.
Q3: My reaction is producing a lot of tar. What are the best ways to minimize this?
A3: Tar formation is often a result of polymerization of the carbonyl compounds or other reactive intermediates under strong acid catalysis. To mitigate this:
-
Slow Addition of Reagents: Adding the more reactive component (often the α,β-unsaturated carbonyl compound) slowly to the reaction mixture can help to keep its concentration low and minimize self-condensation.
-
Milder Reaction Conditions: Using milder acids or lower reaction temperatures can significantly reduce tar formation.
-
Biphasic Reaction Medium: In some cases, using a two-phase solvent system can help to sequester the reactive carbonyl compound in an organic phase, reducing its polymerization in the acidic aqueous phase.
Troubleshooting Guides
Problem 1: Low Yield and Formation of an Unexpected Regioisomer in Doebner-von Miller Synthesis with α,β-Unsaturated Trifluoromethyl Ketones
Symptoms: The desired 2-trifluoromethylquinoline is obtained in low yield, with a significant amount of the 4-trifluoromethylquinoline isomer being formed.
Root Cause: The strong electron-withdrawing nature of the trifluoromethyl group can alter the traditional regioselectivity of the Doebner-von Miller reaction. A reversal of regiochemistry has been observed when condensing α,β-unsaturated trifluoromethyl ketones with anilines in trichloroacetic acid (TCA), leading to the formation of 2-trifluoromethylquinolines where 4-substituted products might be expected.[1][2]
Troubleshooting Steps:
-
Confirm Product Structure: Utilize 1D and 2D NMR spectroscopy and mass spectrometry to definitively identify the structure of the major and minor products. The chemical shifts in ¹H and ¹³C NMR, as well as the fragmentation patterns in mass spectrometry, will be distinct for the different isomers.
-
Optimize Acid Catalyst: The choice of acid is critical. While TCA has been shown to favor the formation of 2-trifluoromethylquinolines, other acids like HCl or H₂SO₄ may lead to different isomer ratios. A systematic screening of acid catalysts is recommended.
-
Vary Reaction Temperature: Lowering the reaction temperature may improve the regioselectivity of the addition step, potentially favoring the formation of the desired isomer.
-
Modify the Substrate: If possible, introducing steric bulk near one of the reactive sites on the aniline or the ketone can help to direct the cyclization.
| Parameter | Condition | Expected Outcome on Regioselectivity |
| Acid Catalyst | Trichloroacetic Acid (TCA) | May favor the formation of 2-trifluoromethylquinolines.[1][2] |
| Hydrochloric Acid (HCl) | May result in a different isomer ratio. | |
| Temperature | Lower Temperature (e.g., 80 °C vs. 120 °C) | Can potentially increase the selectivity for one isomer. |
| Substituents | Bulky ortho-substituent on aniline | May sterically hinder cyclization at the C2 position. |
Problem 2: Self-Condensation of Ethyl Trifluoroacetoacetate in Conrad-Limpach and Knorr Syntheses
Symptoms: Low yield of the desired trifluoromethylated 4-hydroxyquinoline (Conrad-Limpach) or 2-hydroxyquinoline (Knorr), with the formation of byproducts derived from the self-condensation of ethyl trifluoroacetoacetate.
Root Cause: The α-protons of ethyl trifluoroacetoacetate are acidic and can be deprotonated, leading to aldol-type self-condensation reactions, especially under basic or even neutral conditions at elevated temperatures.
Troubleshooting Steps:
-
Control of Reaction Temperature: The initial condensation of the aniline with ethyl trifluoroacetoacetate should be performed at the lowest possible temperature to form the enamine intermediate while minimizing self-condensation. The subsequent cyclization step often requires high temperatures, but this should only be done after the initial condensation is complete.
-
Catalyst Choice: For the Conrad-Limpach synthesis, which is typically conducted at high temperatures without a catalyst for the cyclization step, ensuring the complete formation of the enamine intermediate at a lower temperature first is crucial. For the Knorr synthesis, which uses a strong acid like sulfuric acid for cyclization, the acid should be added after the initial anilide formation.
-
Pre-formation of the Enamine/Anilide: Reacting the aniline and ethyl trifluoroacetoacetate under mild conditions to form and potentially isolate the intermediate before subjecting it to the high-temperature cyclization can prevent side reactions of the starting materials.
| Synthesis | Parameter | Recommended Condition | Reasoning |
| Conrad-Limpach | Temperature | Stepwise heating: initial low temperature for enamine formation, then high temperature for cyclization. | Minimizes self-condensation of the β-ketoester. |
| Knorr | Catalyst Addition | Add strong acid after the initial anilide formation is confirmed (e.g., by TLC). | Prevents acid-catalyzed side reactions of the starting materials. |
Experimental Protocols
Protocol for Identification of Regioisomeric Side Products by Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile).
-
Mass Spectrometry Analysis: Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI) or an appropriate ionization technique.
-
MS1 Analysis: Acquire a full scan mass spectrum to identify the molecular ions of the product and any potential isomers. The high-resolution data will provide accurate mass measurements, allowing for the determination of the elemental composition.
-
MS/MS Analysis: Select the molecular ion of interest and perform tandem mass spectrometry (MS/MS) to induce fragmentation.
-
Fragmentation Pattern Analysis: The fragmentation patterns of regioisomers are often distinct. Analyze the MS/MS spectra to identify unique fragment ions for each isomer. This can help in the structural elucidation of the side products. Comparison with literature data or theoretical fragmentation patterns can aid in this analysis.
Visualizing Reaction Pathways
The following diagrams illustrate key decision points and potential pathways in trifluoromethylated quinoline synthesis.
Caption: A logical workflow for troubleshooting common issues in trifluoromethylated quinoline synthesis.
Caption: Competing pathways leading to desired product and common side products.
References
Technical Support Center: Crystallization of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the crystallization of 4-(trifluoromethyl)quinoline-2-carboxylic acid. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: No Crystals Are Forming
-
Question: I have prepared a solution of my compound, but no crystals have formed after an extended period. What could be the issue?
-
Answer: The absence of crystal formation is a common issue that can stem from several factors.[1]
-
Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystal nucleation to occur.[1]
-
Inappropriate Solvent: The compound may be too soluble in the chosen solvent, which prevents it from precipitating.[1]
-
Presence of Impurities: Certain impurities can inhibit nucleation and crystal growth.[1]
-
Lack of Nucleation Sites: A perfectly smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation.[1]
Troubleshooting Steps:
-
Induce Nucleation:
-
Increase Supersaturation:
-
Reduce Solvent Volume: If the compound is thermally stable, gently heat the solution to evaporate some of the solvent, then allow it to cool slowly.[1][3]
-
Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution. This will decrease the overall solubility and promote crystallization.[1]
-
-
Re-evaluate Solvent Choice: The compound may be too soluble in the selected solvent. Attempt the crystallization again with a different solvent or a binary solvent mixture.[2][3]
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
-
Question: My compound is separating from the solution as a liquid (oiling out) rather than forming solid crystals. What should I do?
-
Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point in that specific solvent system, often because the solution is too concentrated or cooled too quickly.[2]
Troubleshooting Steps:
-
Adjust the Temperature and Cooling Rate: Re-dissolve the oil by gently heating the solution. Allow the solution to cool much more slowly to room temperature before any further cooling in a refrigerator or ice bath.[2] A slower cooling rate is critical.[3]
-
Reduce the Concentration: The solution may be too supersaturated. Add more solvent to create a more dilute solution before attempting to crystallize again.[1][3]
-
Modify the Solvent System: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling.[1] This can sometimes prevent the compound from precipitating out at a high temperature. Alternatively, try a completely different solvent.[2]
-
Issue 3: The Final Crystal Yield is Very Low
-
Question: I have successfully grown crystals, but the final yield is very low. How can I improve it?
-
Answer: A low yield can result from several factors during the experimental process.
-
Excessive Solvent: Using too much solvent will result in a significant amount of the compound remaining dissolved in the mother liquor even after cooling.[3]
-
Premature Filtration: Filtering the crystals before crystallization is complete will lead to a lower yield.[1]
-
High Solubility at Low Temperatures: The chosen solvent may still dissolve a considerable amount of the compound even at low temperatures.[1]
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.[1]
-
Cool Thoroughly: Ensure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize the amount of precipitate before filtration.[1]
-
Check Mother Liquor: After filtering, you can test the remaining solution (mother liquor) for dissolved product. Evaporating a small sample on a watch glass will show if a significant amount of solid remains. If so, you may be able to recover more product by partially evaporating the solvent from the mother liquor and cooling again.[3]
-
Issue 4: Crystals Decompose or Lose Their Shape After Isolation
-
Question: The crystals look good in the flask, but they fall apart or turn into powder after I filter them. What is happening?
-
Answer: This often indicates that solvent molecules are incorporated into the crystal lattice, forming a solvate. When the crystals are removed from the mother liquor, the volatile solvent evaporates, causing the crystal structure to collapse.[4] This has been observed in other quinoline derivatives where methanol molecules were part of the crystal structure.[4]
Troubleshooting Steps:
-
Immediate Analysis: Analyze the crystals as quickly as possible after isolation.
-
Protect the Crystals: Immediately after filtration, you can try covering the crystals in paraffin oil to prevent the rapid loss of solvent.[4]
-
Change the Solvent: Use a different, less volatile solvent for crystallization to see if a more stable crystal form can be obtained.
-
Issue 5: Obtaining Crystals of Different Shapes (Polymorphism)
-
Question: I have crystallized the same compound multiple times and obtained crystals with different shapes and properties. Why?
-
Answer: You are likely observing polymorphism, a phenomenon where a compound can crystallize into different solid-state structures known as polymorphs. These different forms can be influenced by experimental conditions.[1]
Troubleshooting & Control Strategies:
-
Solvent Selection: The choice of solvent can significantly impact which polymorph is formed. Experiment with a range of solvents with different polarities.[1]
-
Control Supersaturation: The level of supersaturation can influence which polymorph nucleates first. Try varying the concentration and cooling rate.[1]
-
Vary Temperature: Crystallizing at different temperatures can favor the formation of different polymorphs.[1]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₁H₆F₃NO₂ | ChemBK[5] |
| Appearance | White to light yellow solid | ChemBK[5] |
| Melting Point | Approx. 180-182°C | ChemBK[5] |
| Solubility | High solubility in common organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dichloromethane. | ChemBK[5] |
Table 2: Recommended Starting Solvents for Crystallization Screening
Based on the compound's structure (polar carboxylic acid, rigid aromatic core) and general solubility data for quinoline derivatives, the following solvents are recommended for initial screening.[2][6]
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | The carboxylic acid group can form hydrogen bonds with polar protic solvents.[2][7] |
| Esters | Ethyl acetate | Medium polarity, often a good choice for recrystallization.[2] |
| Ketones | Acetone | Medium polarity, can be effective.[2] |
| Aromatic | Toluene | Good for rigid aromatic systems, can be used in binary mixtures.[2] |
| Ethers | Dioxane, Tetrahydrofuran (THF) | Can be effective, especially in mixtures.[2] |
| Amides | N,N-Dimethylformamide (DMF) | Use with caution; high boiling point can make it difficult to remove.[2] |
Experimental Protocols
Protocol 1: General Recrystallization
This protocol is a standard method for purifying the compound.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude compound in various solvents at room and elevated temperatures to find a suitable one (dissolves when hot, poorly soluble when cold).[2]
-
Dissolution: In an appropriately sized flask, add the crude compound and the minimum amount of the chosen solvent. Heat the mixture while stirring until the compound is completely dissolved.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.[2]
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. To slow the cooling process, you can insulate the flask.[2] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1][2]
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Gently wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[2]
-
Drying: Dry the crystals under a vacuum to remove residual solvent.
Protocol 2: Single Crystal Growth by Slow Evaporation
This method is suitable for obtaining high-quality single crystals for X-ray diffraction.
-
Dissolution: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol) to create a solution that is close to saturation.[8] A good starting point is 10-20 mg of the compound in 1-2 mL of solvent.[1]
-
Filtration: Filter the solution through a syringe filter (0.2 µm pore size) into a clean crystallization vessel (e.g., a small vial) to remove any dust or particulate matter.[1][8]
-
Slow Evaporation: Cover the vial with a cap or parafilm that has been pierced with a few small holes. This allows the solvent to evaporate slowly over several days.[8]
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.[8]
-
Harvesting: Once crystals of a suitable size have formed, carefully harvest them from the solution.[8]
Visualizations
Caption: A troubleshooting workflow for common crystallization issues.
Caption: A logical workflow for selecting a suitable crystallization solvent system.
References
Technical Support Center: Quinoline Synthesis with Electron-Deficient Anilines
Welcome to the Technical Support Center for Quinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals navigating the complexities of synthesizing quinoline scaffolds using challenging electron-deficient anilines. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during common quinoline synthesis reactions when using anilines bearing electron-withdrawing groups (EWGs) such as -NO₂, -CF₃, -Cl, -Br, or -CN.
General Issues
Q1: Why is my quinoline synthesis (e.g., Skraup, Friedländer) failing or giving very low yields with an electron-deficient aniline?
A1: The primary cause is the reduced nucleophilicity of the aniline nitrogen. Electron-withdrawing groups decrease the electron density on the aromatic ring and, critically, on the nitrogen atom.[1] This makes the initial nucleophilic attack—a key step in most quinoline syntheses like Michael addition in the Skraup reaction or condensation in the Friedländer synthesis—sluggish or altogether inhibited.[2][3] Consequently, harsher reaction conditions are often required, which can lead to side reactions and decomposition.[2]
Q2: My reaction is producing a significant amount of tar and polymeric material. What can I do to minimize this?
A2: Tar formation is a frequent problem, especially in highly exothermic reactions like the Skraup and Doebner-von Miller syntheses.[3][4]
-
For Skraup Synthesis:
-
Use a Moderator: Add a moderating agent like ferrous sulfate (FeSO₄) or boric acid. Ferrous sulfate helps to control the violent exothermic reaction, leading to a smoother process and less charring.[2][3][4]
-
Control Temperature and Addition: Add concentrated sulfuric acid slowly with efficient cooling and stirring to prevent localized hotspots.[4][5]
-
-
For Doebner-von Miller Synthesis:
-
Use a Biphasic Medium: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction.[4][6] Sequestering the carbonyl compound in an organic phase can significantly reduce polymerization and improve yield.[4][6]
-
Slow Addition: Add the carbonyl reactant slowly to keep its concentration low, minimizing self-condensation.[4]
-
Specific Synthesis Methods
Q3: How can I improve the yield of my Skraup or Doebner-von Miller synthesis with a nitro- or haloaniline?
A3: Besides controlling the reaction vigor (see Q2), consider the following:
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for Skraup-type reactions, even with deactivated anilines.[7][8] It provides rapid, uniform heating that can overcome the activation energy barrier more efficiently than conventional heating.[9]
-
Oxidant Choice: In addition to traditional oxidizing agents like arsenic(V) oxide or nitrobenzene, milder options like hydrogen peroxide can sometimes improve yields in Doebner-like processes.[6][10]
-
Modern Modifications: Recent developments in the Doebner reaction have focused on uncovering relationships between the oxidation of the dihydroquinoline intermediate and the reduction of the imine, leading to improved yields for electron-deficient systems.[11]
Q4: What are the best catalysts for the Friedländer or Combes synthesis when using anilines with electron-withdrawing groups?
A4: The choice of catalyst is critical for these condensation reactions.
-
Friedländer Synthesis: This reaction is catalyzed by both acids and bases.[12][13] For electron-deficient substrates, strong acid catalysts are often necessary.
-
Lewis Acids: Metal triflates like Bismuth(III) triflate (Bi(OTf)₃) have been shown to be highly effective, even at room temperature.[14] Other options include Sc(OTf)₃ and Yb(OTf)₃.
-
Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), sulfuric acid, and acidic ionic liquids can be effective.[10][12]
-
Solid-Supported Catalysts: Using solid acids like sulfonated rice husk ash or polymers can simplify workup and improve yields under solvent-free conditions.[15]
-
-
Combes Synthesis: This reaction typically requires a strong acid catalyst to promote the cyclization of the β-amino enone intermediate.[16][17]
-
Polyphosphoric Acid (PPA): PPA is a common and effective dehydrating agent and catalyst for this synthesis.
-
Concentrated Sulfuric Acid: While traditionally used, it can be less effective than PPA for challenging substrates.[18]
-
Q5: Are there modern alternatives to classical methods for synthesizing quinolines from these challenging substrates?
A5: Yes, several modern metal-catalyzed and transition-metal-free methods have been developed.
-
Palladium-Catalyzed Reactions: The Buchwald-Hartwig amination can be challenging with electron-deficient anilines, but using modern bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) can facilitate the coupling.[1] Other palladium-catalyzed oxidative cyclization reactions of anilines with compounds like aryl allyl alcohols have also shown good tolerance for electron-withdrawing groups.[13]
-
Copper and Cobalt-Catalyzed Reactions: These metals can catalyze C-H activation and annulation reactions to build the quinoline core, often with high functional group tolerance.[19]
-
Transition-Metal-Free Strategies: Oxidative annulation techniques using inexpensive oxidants like K₂S₂O₈ with DMSO as a carbon source offer an alternative route.[20]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize comparative data for catalyst performance and reaction conditions to guide your experimental design.
Table 1: Effect of Catalyst on Friedländer Synthesis Yield
| 2-Aminoaryl Ketone Substrate | Carbonyl Component | Catalyst (mol%) | Conditions | Yield (%) |
|---|---|---|---|---|
| 2-Aminobenzophenone | Ethyl Acetoacetate | Bi(OTf)₃ (5%) | Ethanol, RT, 2.5h | 94% |
| 2-Aminobenzophenone | Ethyl Acetoacetate | Yb(OTf)₃ (5%) | Ethanol, RT, 4.0h | 90% |
| 2-Amino-5-chlorobenzophenone | Acetylacetone | p-TsOH (10%) | Solvent-free, 80°C, 30 min | 95% |
| 2-Aminobenzophenone | Cyclohexanone | Iodine (10%) | Solvent-free, 80°C, 45 min | 92% |
| 2-Aminoaryl Ketone | α-Methylene Ketone | Nafion NR50 | Ethanol, MW, 120°C | High Yields |
Data compiled from various sources demonstrating typical outcomes.[14][19]
Table 2: Comparison of Conventional vs. Microwave-Assisted Skraup Synthesis
| Aniline Substrate | Conditions | Time | Yield (%) |
|---|---|---|---|
| 4-Nitroaniline | Conventional Heating (H₂SO₄, Glycerol) | Several hours | ~17% |
| 4-Nitroaniline | Microwave Irradiation (Water, Glycerol) | 10-30 min | 15-52% (Phenanthrolines) |
| Aniline | Conventional Heating | 3-4 hours | ~70% |
| Aniline | Microwave Irradiation | 15 min | 66% |
Data highlights the potential for microwave synthesis to reduce reaction times and, in some cases, improve yields with challenging substrates.[5][8]
Visualizations: Workflows and Logic Diagrams
Diagram 1: The Core Problem of Low Reactivity
Caption: The effect of electron-withdrawing groups on aniline reactivity.
Diagram 2: General Troubleshooting Workflow for Low Yields
Caption: A decision tree for troubleshooting low-yield quinoline syntheses.
Experimental Protocols
Protocol 1: Microwave-Assisted Skraup Synthesis of a Substituted Quinoline
This protocol is a representative green chemistry approach suitable for overcoming the low reactivity of some anilines.
Materials:
-
Substituted aniline (e.g., 4-chloroaniline) (4 mmol)
-
Glycerol (2.5 mL)
-
Arsenic(V) oxide (2.1 g) or another suitable oxidizing agent
-
Concentrated Sulfuric Acid (4.2 mL)
-
Microwave-safe reaction vessel with a stirrer bar
Procedure:
-
Reaction Setup: In a fume hood, carefully combine the substituted aniline, glycerol, arsenic(V) oxide, and concentrated sulfuric acid in the microwave-safe reaction vessel.[7]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 130-150 °C) and power (e.g., 250 W) for 10-20 minutes.[7] Monitor the reaction pressure, ensuring it remains within the vessel's limits.
-
Work-up: After irradiation, allow the vessel to cool completely to room temperature. Carefully pour the viscous reaction mixture into a beaker containing ice-water (approx. 15-20 mL).[7]
-
Neutralization: Make the solution strongly basic by slowly adding a concentrated sodium hydroxide solution. This step neutralizes the acid and liberates the quinoline free base. The mixture will likely heat up; perform this step in an ice bath.
-
Purification: The crude quinoline product is often purified by steam distillation, which effectively separates the volatile product from non-volatile tars and inorganic salts.[2][5] Collect the distillate and extract it with an organic solvent (e.g., toluene or dichloromethane).
-
Isolation: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.
Protocol 2: Bismuth Triflate-Catalyzed Friedländer Synthesis
This protocol describes a mild and efficient Lewis acid-catalyzed synthesis.
Materials:
-
2-Aminoaryl ketone (e.g., 2-aminobenzophenone) (1.0 mmol)
-
α-Methylene ketone (e.g., ethyl acetoacetate) (1.2 mmol)
-
Bismuth(III) triflate [Bi(OTf)₃] (0.05 mmol, 5 mol%)
-
Ethanol (5 mL)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aminoaryl ketone and the α-methylene ketone in ethanol at room temperature.[14]
-
Catalyst Addition: Add the bismuth(III) triflate to the stirred solution.
-
Reaction: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is often complete within 2-4 hours.
-
Work-up: Upon completion, remove the ethanol under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting crude product can be purified by column chromatography on silica gel to afford the pure substituted quinoline.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jptcp.com [jptcp.com]
- 17. iipseries.org [iipseries.org]
- 18. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. Quinoline synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of 4-(trifluoromethyl)quinoline-2-carboxylic acid and Other Dihydroorotate Dehydrogenase (DHODH) Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-(trifluoromethyl)quinoline-2-carboxylic acid with other prominent dihydroorotate dehydrogenase (DHODH) inhibitors. This document synthesizes experimental data on their efficacy, outlines detailed methodologies for key experiments, and visualizes relevant biological pathways and workflows.
Introduction to Dihydroorotate Dehydrogenase (DHODH) as a Therapeutic Target
Dihydroorotate dehydrogenase (DHODH) is a crucial mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1] This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital for DNA and RNA replication.[2] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly dependent on the de novo synthesis pathway.[1] This dependency makes DHODH an attractive therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[2] Inhibition of DHODH leads to pyrimidine depletion, resulting in cell cycle arrest, primarily in the S-phase, and the induction of apoptosis in these rapidly dividing cells.[3]
Overview of this compound
This compound is a potent inhibitor of human DHODH. Structure-activity relationship studies of 4-quinoline carboxylic acid analogs have identified key features that contribute to high-potency inhibition of the DHODH enzyme.[4][5] The carboxylic acid moiety is crucial as it forms a salt bridge with a key arginine residue (R136) and a potential hydrogen bond with a glutamine residue (Q47) in the enzyme's active site.[4] The quinoline core and substituted phenyl ring interact with a hydrophobic channel in the enzyme.[4]
Comparative Efficacy of DHODH Inhibitors
The inhibitory potency of this compound and other well-characterized DHODH inhibitors is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the DHODH enzyme by 50%.
| Inhibitor | Chemical Structure | Target | IC50 (nM) | Reference |
| This compound analogue | 4-quinoline carboxylic acid scaffold with trifluoromethyl substitution | Human DHODH | 9.71 ± 1.4 | [5] |
| Brequinar | 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid | Human DHODH | 5.2 - 20 | [6][7] |
| Teriflunomide (active metabolite of Leflunomide) | (Z)-2-cyano-3-hydroxy-but-2-enoic acid-(4'-trifluoromethylphenyl)amide | Human DHODH | 24.5 | [8] |
| Leflunomide | N-(4'-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide | Human DHODH | >100,000 | [9] |
| Farudodstat (ASLAN003) | 2-((3,5-Difluoro-3'-methoxy-1,1'-biphenyl-4-yl)amino)nicotinic acid | Human DHODH | 35 | [10][11][12] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach to evaluating DHODH inhibitors, the following diagrams illustrate the de novo pyrimidine synthesis pathway and a general workflow for assessing inhibitor efficacy.
References
- 1. physchemres.org [physchemres.org]
- 2. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of dihydroorotate dehydrogenase activity by brequinar sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Precision Medicine With Leflunomide: Consideration of the DHODH Haplotype and Plasma Teriflunomide Concentration and Modification of Outcomes in Patients With Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Farudodstat (ASLAN003) | DHODH inhibitor | Probechem Biochemicals [probechem.com]
- 12. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Doebner and Pfitzinger Syntheses for Substituted Quinolines
For researchers, scientists, and drug development professionals, the synthesis of substituted quinolines is a cornerstone of medicinal chemistry due to their prevalence in a wide array of biologically active compounds.[1][2] Two of the most established methods for constructing the quinoline core are the Doebner and Pfitzinger syntheses. This guide provides an objective comparison of these two classical reactions, supported by experimental data, to aid in the selection of the most suitable synthetic route.
General Overview
The Doebner reaction , first described by Oscar Doebner in 1887, is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[3][4] Conversely, the Pfitzinger reaction , reported by Wilhelm Pfitzinger in 1886, is a condensation reaction between isatin (or its derivatives) and a carbonyl compound containing an α-methylene group in the presence of a base to afford the same class of quinoline derivatives.[5][6]
Reaction Mechanisms
The mechanistic pathways of the Doebner and Pfitzinger reactions differ significantly, which influences their substrate scope and reaction conditions.
Doebner Reaction Mechanism: The mechanism of the Doebner reaction is thought to begin with the formation of a Schiff base from the aniline and aldehyde.[3] This is followed by the reaction with the enol form of pyruvic acid, subsequent intramolecular cyclization, and a final oxidation step to yield the aromatic quinoline-4-carboxylic acid.[3][7]
References
The Fluorine Advantage: A Comparative Analysis of the Biological Prowess of Fluorinated versus Non-Fluorinated Quinoline Carboxylic Acids
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of fluorinated and non-fluorinated quinoline carboxylic acids. By presenting supporting experimental data, detailed methodologies, and clear visualizations of relevant biological pathways, this document aims to illuminate the significant impact of fluorination on the therapeutic potential of this important class of compounds.
The introduction of fluorine atoms into the quinoline carboxylic acid scaffold has been a pivotal strategy in medicinal chemistry, leading to the development of highly potent therapeutic agents. This guide delves into a comparative analysis of the antibacterial, anticancer, and anti-inflammatory activities of fluorinated quinoline carboxylic acids against their non-fluorinated counterparts. The data presented underscores the profound influence of fluorine substitution on the biological efficacy of these molecules.
Comparative Biological Activity: A Quantitative Overview
The following tables summarize the quantitative data from various studies, offering a clear comparison of the biological activities of representative fluorinated and non-fluorinated quinoline carboxylic acids.
Antibacterial Activity
The most striking difference in biological activity is observed in the antibacterial arena. The fluoroquinolones, a major class of antibiotics, owe their broad-spectrum and potent activity to the presence of a fluorine atom at the C-6 position. A classic comparison is that of ciprofloxacin (a second-generation fluoroquinolone) and its non-fluorinated predecessor, nalidixic acid.
| Compound | Organism | MIC (mg/L) | Reference |
| Ciprofloxacin (Fluorinated) | Enterobacteriaceae | 0.004 - 4 | [1] |
| Pseudomonas spp. | 0.016 - 2 | [1] | |
| Staphylococcus aureus | 0.12 - 2 | [1] | |
| Nalidixic Acid (Non-fluorinated) | Enterobacteriaceae | - | [1][2] |
| Pseudomonas spp. | - | [1][2] | |
| Staphylococcus aureus | - | [1][2] |
Note: Direct MIC values for Nalidixic Acid against these specific strains were not provided in the compared abstracts, but it is widely established that ciprofloxacin is significantly more potent, often by a factor of 100 or more, and possesses a much broader spectrum of activity that includes Gram-positive bacteria, which nalidixic acid is largely ineffective against.[2]
Anticancer Activity
Fluorination has also been shown to enhance the anticancer properties of quinoline derivatives. Studies on various cancer cell lines have demonstrated that fluorinated analogs often exhibit lower IC50 values, indicating greater potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Quinoline Analog (Compound 6a) | MDA-MB-468 (Triple-Negative Breast Cancer) | 4.0 | [3] |
| MCF7 (Breast Cancer) | 10.5 | [3] | |
| Fluorinated Quinoline Analog (Compound 6b) | MDA-MB-468 (Triple-Negative Breast Cancer) | 5.0 | [3] |
| MCF7 (Breast Cancer) | 11.0 | [3] | |
| Non-fluorinated Quinoline Analog with -CF3 group (Compound 6e) | MDA-MB-468 (Triple-Negative Breast Cancer) | 20.0 | [3] |
| MCF7 (Breast Cancer) | 60.0 | [3] | |
| Non-fluorinated Quinoline Carboxylic Acids | Various Cancer Cell Lines | - | [4][5] |
Note: While a direct comparison with a non-fluorinated parent compound is not available in the provided search results, the data for compound 6e, where the fluorine is not directly attached to the aromatic ring, shows significantly lower potency, suggesting the importance of direct fluorination.[3] Other studies on non-fluorinated quinoline carboxylic acids show a range of activities, but often with lower potency compared to their fluorinated counterparts.[4][5]
Anti-inflammatory Activity
Both fluorinated and non-fluorinated quinoline carboxylic acids have demonstrated anti-inflammatory properties. However, the available data suggests that both classes of compounds can exhibit significant activity.
| Compound | Assay | IC50 (µM) | Reference |
| Commercial Fluoroquinolones (FQs) | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinities | [4] |
| Quinoline-4-carboxylic acid (Non-fluorinated) | LPS-induced inflammation in RAW264.7 macrophages | Appreciably appreciable anti-inflammatory affinities | [4] |
| Quinoline-3-carboxylic acid (Non-fluorinated) | LPS-induced inflammation in RAW264.7 macrophages | Appreciably appreciable anti-inflammatory affinities | [4] |
Note: The study indicates that both commercial fluoroquinolones and selected non-fluorinated quinoline carboxylic acids exerted impressive anti-inflammatory effects.[4] This suggests that while fluorination is critical for antibacterial activity, its role in anti-inflammatory effects may be more nuanced and dependent on the overall molecular structure.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and a deeper understanding of the presented data.
Sulforhodamine B (SRB) Assay for Anticancer Activity
The SRB assay is a colorimetric method used to determine cytotoxicity and cell proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (fluorinated and non-fluorinated quinoline carboxylic acids) for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B solution.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The optical density is read at a wavelength of 510-540 nm using a microplate reader. The IC50 value, the concentration that inhibits cell growth by 50%, is then calculated.
Minimum Inhibitory Concentration (MIC) Determination for Antibacterial Activity
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Lipopolysaccharide (LPS)-Induced Inflammation Assay in RAW264.7 Macrophages for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the inflammatory response in macrophage cells.
-
Cell Culture: RAW264.7 macrophage cells are cultured in 96-well plates.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
Measurement of Inflammatory Mediators: After a defined incubation period, the cell culture supernatant is collected to measure the levels of inflammatory mediators such as nitric oxide (NO) (using the Griess reagent) or pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
-
Calculation of Inhibition: The percentage of inhibition of the inflammatory mediators by the test compound is calculated relative to the LPS-stimulated control. The IC50 value can then be determined.
Signaling Pathways and Mechanisms of Action
The biological activities of quinoline carboxylic acids are intrinsically linked to their interactions with specific cellular pathways. The following diagrams, generated using the DOT language, illustrate the key mechanisms of action.
Inhibition of Bacterial DNA Gyrase by Fluoroquinolones
Fluoroquinolones exert their potent bactericidal effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[6] This inhibition disrupts DNA replication and repair, leading to bacterial cell death.
Caption: Mechanism of DNA gyrase inhibition by fluoroquinolones.
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of certain quinoline derivatives are attributed to their ability to modulate key inflammatory signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a primary target.[7][8][9][10][11]
References
- 1. The in-vitro activity of ciprofloxacin compared with that of norfloxacin and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vitro and in vivo activity of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. NF-kB pathway overview | Abcam [abcam.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid Analogs
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel compounds is paramount for the rational design of more potent and selective therapeutic agents. This guide provides a comparative overview of the known biological activities and SAR insights for quinoline-2-carboxylic acid analogs, with a special focus on the potential role of the 4-(trifluoromethyl) substitution. Due to a scarcity of publicly available research specifically detailing the SAR of 4-(trifluoromethyl)quinoline-2-carboxylic acid analogs, this guide synthesizes information from closely related quinoline structures to provide valuable insights for researchers in this field.
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. While specific SAR studies on this compound are limited, the analysis of related compounds provides a foundation for understanding the potential impact of this substitution.
Comparative Biological Activity of Quinoline-2-Carboxylic Acid Analogs
| Compound Class | Biological Activity | Key Findings |
| Substituted Quinoline-2-carboxamides | Antimycobacterial | N-cycloheptylquinoline-2-carboxamide and N-cyclohexylquinoline-2-carboxamide showed significant activity against M. tuberculosis.[1] |
| Substituted Quinoline-2-carboxamides | Photosynthesis Inhibition | N-benzyl-2-naphthamide, an isostere of quinoline-2-carboxamides, was found to be a potent inhibitor of photosynthetic electron transport.[1] |
| Quinoline-2-carboxylic Acid | Antiproliferative | Unsubstituted quinoline-2-carboxylic acid displayed significant cytotoxicity against the cervical HeLa cancer cell line.[2] |
| Quinoline Derivatives | General Antibacterial | The substitution at various positions on the quinoline ring is vital for antibacterial activity, with fluorine substitution often enhancing the spectrum and potency.[3] |
Table 1: Summary of Biological Activities of Related Quinoline-2-Carboxylic Acid Analogs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of quinoline-2-carboxylic acid analogs.
Synthesis of Quinoline-2-carboxamides (General Procedure):
A common method for the synthesis of quinoline-2-carboxamides involves the condensation of quinoline-2-carbonyl chloride with an appropriate amine.[1]
-
Preparation of Quinoline-2-carbonyl chloride: Quinoline-2-carboxylic acid is reacted with a chlorinating agent, such as oxalyl chloride or thionyl chloride, to yield the corresponding acid chloride. The reaction is typically performed in an inert solvent under anhydrous conditions.
-
Amide Formation: The freshly prepared quinoline-2-carbonyl chloride is then reacted with a primary or secondary amine in the presence of a base to neutralize the HCl generated during the reaction. The resulting quinoline-2-carboxamide can be purified by crystallization or chromatography.
In Vitro Antimycobacterial Activity Assay (Microdilution Method):
The antimycobacterial activity of synthesized compounds can be evaluated using a broth microdilution method.[4]
-
Preparation of Bacterial Suspension: A fresh culture of Mycobacterium species is grown to a specific optical density and then diluted.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microplate.
-
Inoculation and Incubation: The bacterial suspension is added to each well containing the test compound. The plates are incubated at an appropriate temperature for a specified period.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Cytotoxicity Assay (MTT Assay):
The cytotoxic effects of the compounds on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.
-
Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Visualizing Key Relationships and Workflows
General Workflow for Synthesis and Evaluation of Quinoline-2-Carboxamides:
Caption: A general workflow for the synthesis and biological evaluation of quinoline-2-carboxamide analogs.
Hypothesized SAR for this compound Analogs:
Based on general principles of medicinal chemistry, the following SAR can be hypothesized for this class of compounds. Experimental validation is required to confirm these hypotheses.
Caption: Hypothesized structure-activity relationships for this compound analogs.
References
- 1. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
In Vivo Validation of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid Bioactivity: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of 4-(trifluoromethyl)quinoline-2-carboxylic acid, a promising heterocyclic compound with significant therapeutic potential. Drawing from established preclinical models and the known bioactivities of quinoline derivatives, we present a direct comparative analysis against standard-of-care agents to rigorously assess its anti-inflammatory and anticancer efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to translate in vitro findings into robust animal model data.
Introduction to this compound
Quinoline carboxylic acids are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][3] The introduction of a trifluoromethyl (-CF3) group at the 4-position of the quinoline ring is anticipated to enhance metabolic stability and lipophilicity, potentially improving the compound's pharmacokinetic profile and biological activity.[4][5] While in vitro studies on quinoline-2-carboxylic acid have demonstrated effects on cancer cell lines like MCF7 and HeLa, and inhibition of enzymes such as α-glucosidase and α-amylase, comprehensive in vivo validation of the 4-(trifluoromethyl) derivative is essential to ascertain its therapeutic viability.[2][3]
This guide will delineate the experimental pathways for validating two of the most promising therapeutic avenues for this compound class: anti-inflammatory and anticancer activities.
Part 1: In Vivo Validation of Anti-Inflammatory Activity
The anti-inflammatory effects of quinoline derivatives are thought to be mediated through the inhibition of key pro-inflammatory pathways such as JAK/STAT and NF-κB, leading to a reduction in pro-inflammatory cytokines like IL-6 and TNF-α.[6] To evaluate the in vivo anti-inflammatory potential of this compound, we propose the use of the carrageenan-induced paw edema model in rats, a standard and well-characterized model of acute inflammation.[7][8]
Comparative Compound: Indomethacin
Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), will be used as the positive control. Its well-understood mechanism of action (inhibition of cyclooxygenase enzymes) provides a robust benchmark for evaluating the efficacy of the test compound.[2]
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for carrageenan-induced paw edema assay.
Detailed Experimental Protocol
-
Animal Model: Male Wistar rats (180-220 g) will be used.
-
Acclimatization: Animals will be acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping: Rats will be randomly divided into four groups (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group II (Test Compound): Receives this compound at a predetermined dose.
-
Group III (Positive Control): Receives Indomethacin (10 mg/kg).
-
Group IV (Naive): Receives no treatment.
-
-
Dosing: All treatments will be administered orally 60 minutes before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline will be injected into the sub-plantar region of the right hind paw of rats in Groups I, II, and III.
-
Measurement of Paw Edema: The volume of the injected paw will be measured using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection. The percentage inhibition of edema will be calculated.
-
Biochemical Analysis: At the end of the experiment (6 hours), blood will be collected for cytokine analysis (TNF-α, IL-6) using ELISA kits. Paw tissue will be excised for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.
Comparative Data Presentation
| Group | Treatment | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| I | Vehicle Control | 0.85 ± 0.05 | - |
| II | This compound | Data to be determined | Data to be determined |
| III | Indomethacin (10 mg/kg) | 0.30 ± 0.03 | 64.7% |
Part 2: In Vivo Validation of Anticancer Activity
Quinoline derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis and cell cycle arrest.[1][9] The cytotoxic effects of quinoline-2-carboxylic acid have been observed in breast cancer cell lines (MCF7), making this a logical starting point for in vivo validation.[2] A xenograft model using human cancer cells implanted in immunodeficient mice is the gold standard for preclinical evaluation of novel anticancer compounds.[10][11]
Comparative Compound: 5-Fluorouracil (5-FU)
5-Fluorouracil, an antimetabolite chemotherapeutic agent, is a standard treatment for various cancers, including breast cancer. It will serve as a robust positive control to benchmark the efficacy of our test compound.[10]
Experimental Workflow: Human Tumor Xenograft Model
Caption: Workflow for human tumor xenograft model in nude mice.
Detailed Experimental Protocol
-
Animal Model: Female athymic nude mice (NU/NU, 6-8 weeks old).
-
Cell Line: MCF-7 human breast adenocarcinoma cell line.
-
Tumor Implantation: 5 x 10^6 MCF-7 cells in 100 µL of Matrigel will be injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Grouping: Tumor growth will be monitored with calipers. When tumors reach a volume of approximately 100-150 mm³, mice will be randomized into three groups (n=8 per group):
-
Group I (Vehicle Control): Receives the vehicle.
-
Group II (Test Compound): Receives this compound at a predetermined dose and schedule.
-
Group III (Positive Control): Receives 5-Fluorouracil (e.g., 20 mg/kg, intraperitoneally, 3 times a week).
-
-
Treatment and Monitoring: Treatments will be administered for 21 days. Tumor volume and body weight will be measured three times per week. Tumor volume will be calculated using the formula: (Length x Width²) / 2.
-
Endpoint Analysis: At the end of the study, mice will be euthanized, and tumors will be excised and weighed. A portion of the tumor tissue will be fixed for histopathological analysis (e.g., H&E staining, Ki-67 for proliferation) and another portion will be snap-frozen for Western blot analysis of apoptotic markers (e.g., cleaved caspase-3).
Comparative Data Presentation
| Group | Treatment | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| I | Vehicle Control | 1500 ± 150 | - | +5.0 ± 1.5 |
| II | This compound | Data to be determined | Data to be determined | Data to be determined |
| III | 5-Fluorouracil (20 mg/kg) | 600 ± 80 | 60% | -8.0 ± 2.0 |
Conclusion
This guide outlines a rigorous, comparative approach to the in vivo validation of this compound. By employing well-established animal models and benchmarking against standard therapeutic agents, researchers can generate the critical data necessary to assess the compound's true therapeutic potential. The proposed experimental designs provide a clear path to understanding the efficacy, and to some extent, the safety profile of this novel chemical entity, paving the way for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 8. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, physicochemical properties, and biological activities of two key quinoline isomers, providing essential data for strategic research and development.
Quinoline carboxylic acids are pivotal scaffolds in medicinal chemistry, with the positional isomerism of the carboxylic acid group dramatically influencing their biological profiles. This guide offers a comprehensive comparative analysis of quinoline-2-carboxylic acid (also known as quinaldic acid) and quinoline-4-carboxylic acid (also known as cinchoninic acid), presenting key experimental data, detailed protocols, and visual workflows to inform research and drug development endeavors.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle difference in the placement of the carboxylic acid group between the 2- and 4-positions on the quinoline ring results in notable variations in their physicochemical properties. These differences can significantly impact their solubility, absorption, and interaction with biological targets.
| Property | Quinoline-2-Carboxylic Acid | Quinoline-4-Carboxylic Acid |
| Molecular Formula | C₁₀H₇NO₂ | C₁₀H₇NO₂ |
| Molecular Weight | 173.17 g/mol [1] | 173.17 g/mol [2] |
| Melting Point | 156-158 °C[1] | 254-255 °C[2] |
| Solubility | Moderately soluble in water. Soluble in DMSO (≥27.7 mg/mL) and ethanol.[1][3] | Soluble in DMSO.[2] |
| pKa | ~5.4[1] | 1.03±0.10 (Predicted)[2] |
Synthesis and Production: Distinct Pathways to the Core Scaffolds
The synthetic routes to quinoline-2-carboxylic acid and quinoline-4-carboxylic acid are well-established, with distinct and efficient methods favored for each isomer.
Synthesis of Quinoline-2-Carboxylic Acid
A prevalent and direct method for the synthesis of quinoline-2-carboxylic acid is the oxidation of 2-methylquinoline (quinaldine).[1][4] This process typically utilizes strong oxidizing agents like potassium permanganate (KMnO₄) or selenium dioxide.[1][4]
Caption: Oxidation of 2-methylquinoline to quinoline-2-carboxylic acid.
Synthesis of Quinoline-4-Carboxylic Acid
The Pfitzinger reaction is a cornerstone in the synthesis of quinoline-4-carboxylic acid and its derivatives.[5][6] This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide (KOH).[5][6]
Caption: Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acid.
Comparative Biological Activities
Both quinoline-2-carboxylic acid and quinoline-4-carboxylic acid, along with their derivatives, exhibit a broad spectrum of biological activities. However, the specific therapeutic potential often diverges based on the isomer.
| Biological Activity | Quinoline-2-Carboxylic Acid & Derivatives | Quinoline-4-Carboxylic Acid & Derivatives |
| Anticancer | Derivatives show significant cytotoxicity against various cancer cell lines including prostate (PC3), cervical (HeLa), and breast (MCF7).[1][7] | Derivatives have shown antitumor activity against L1210 leukemia and B16 melanoma.[2] They are also investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a target in cancer therapy. |
| Anti-inflammatory | Esters and amides have been explored for anti-inflammatory and analgesic effects.[8] | Known to possess anti-inflammatory and analgesic activity.[8] Showed "appreciable" anti-inflammatory affinities in LPS-induced nitric oxide production in RAW264.7 macrophages.[7][9] |
| Antimicrobial | Derivatives have demonstrated significant antimicrobial properties against various bacterial and fungal strains.[1] | Derivatives have been evaluated for antimicrobial and antifungal activities. |
| Antidiabetic | Acts as an inhibitor of α-glucosidase and α-amylase, suggesting potential in managing diabetes.[1] | Less studied for direct antidiabetic effects compared to the 2-isomer. |
| Other | Derivatives have shown potential antiallergic and antiviral activities. | Derivatives are potent inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis, indicating potential as immunosuppressive and antiproliferative agents. |
Signaling Pathway: Inhibition of α-Glucosidase by Quinoline-2-Carboxylic Acid
Quinoline-2-carboxylic acid has been identified as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. By inhibiting this enzyme, it can help to reduce postprandial hyperglycemia.
Caption: Mechanism of α-glucosidase inhibition by quinoline-2-carboxylic acid.
Experimental Protocols
Synthesis of Quinoline-2-Carboxylic Acid via Oxidation of 2-Methylquinoline[1]
Materials:
-
2-Methylquinoline
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve a specific molar equivalent of NaOH or KOH in distilled water.
-
To this alkaline solution, add 2-methylquinoline.
-
While vigorously stirring the mixture, slowly add powdered KMnO₄ in small portions. The addition should be controlled to manage the exothermic reaction.
-
After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.
-
While the reaction mixture is still hot, filter it to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with a small amount of hot water.
-
Cool the filtrate in an ice bath and slowly acidify with 10% HCl until the pH is acidic (pH ~3-4).
-
Quinoline-2-carboxylic acid will precipitate out as a solid. Collect the precipitate by filtration and wash it with cold distilled water.
-
The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture.
-
Dry the purified crystals in a vacuum oven.
Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Reaction[5][10]
Materials:
-
Isatin
-
A carbonyl compound with an α-methylene group (e.g., acetophenone)
-
Potassium hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
In a round-bottom flask, prepare a 33% (w/v) solution of KOH in 95% ethanol.
-
To the stirred KOH solution, add isatin. Continue stirring at room temperature for 30-45 minutes.
-
Add a stoichiometric equivalent of the carbonyl compound dropwise to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 12-13 hours. Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the bulk of the solvent by rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.
-
Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound.
-
Acidify the aqueous layer with concentrated HCl to precipitate the crude product.
-
Cool the suspension in an ice bath to maximize precipitation and collect the solid product by vacuum filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
In Vitro α-Glucosidase Inhibitory Assay[11][12]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compound (Quinoline-2-carboxylic acid)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well microplate containing phosphate buffer, α-glucosidase enzyme solution, and varying concentrations of the test compound.
-
Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the substrate, pNPG.
-
Incubate the mixture for an additional 20 minutes at 37°C.
-
Stop the reaction by adding a Na₂CO₃ solution.
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition relative to a control sample without the inhibitor and determine the IC₅₀ value.
Dihydroorotate Dehydrogenase (DHODH) Enzymatic Assay[13][14]
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q₁₀ (CoQ₁₀)
-
Assay Buffer (e.g., Tris-HCl with KCl and Triton X-100)
-
Test compound (Quinoline-4-carboxylic acid derivative)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Add dilutions of the test compound (or DMSO for control) to the wells of a 96-well plate.
-
Add the DHODH enzyme solution to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ₁₀ in the assay buffer.
-
Initiate the reaction by adding the reaction mix to each well.
-
Measure the decrease in absorbance at 600-650 nm, which corresponds to the rate of DCIP reduction.
-
Calculate the rate of reaction and determine the IC₅₀ value of the inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. QUINOLINE-4-CARBOXYLIC ACID CAS#: 486-74-8 [m.chemicalbook.com]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid Analogues and Brequinar as DHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a potent 4-(trifluoromethyl)quinoline-2-carboxylic acid analogue and the well-established dihydroorotate dehydrogenase (DHODH) inhibitor, brequinar. Dihydroorotate dehydrogenase is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a key target for therapeutic intervention in cancer, autoimmune disorders, and viral infections.[1][2][3] This document summarizes their performance based on experimental data, outlines the methodologies for key experiments, and visualizes the relevant biological pathways and experimental workflows.
Introduction to DHODH Inhibition
The de novo synthesis of pyrimidines is essential for the production of DNA, RNA, and other vital cellular components.[3] DHODH catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[1][3] Rapidly proliferating cells, such as cancer cells, are particularly dependent on this pathway to meet their high demand for nucleotides.[1] Inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, resulting in cell cycle arrest, primarily in the S-phase, and can induce apoptosis.[4]
Brequinar is a potent, well-characterized inhibitor of human DHODH that has been extensively studied.[5][6][7][8][9] More recently, a new series of quinoline-based carboxylic acid derivatives have been developed as highly potent DHODH inhibitors, with some analogues demonstrating greater in vitro activity than brequinar.[10][11] This guide focuses on a direct comparison between brequinar and a promising this compound analogue, compound 41, as described in the work by Madak et al.[10][12]
Quantitative Data Summary
The following table summarizes the in vitro potency of brequinar and the this compound analogue (compound 41) against human DHODH.
| Compound | Target | Assay Type | IC50 Value | Reference |
| Brequinar | Human DHODH | Enzymatic Assay | ~5.2 nM - 20 nM | [5][6][7] |
| This compound analogue (Cmpd 41) | Human DHODH | Enzymatic Assay | 9.71 ± 1.4 nM | [11][12] |
Signaling Pathways and Experimental Workflows
De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition
Inhibition of DHODH disrupts the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This leads to cell cycle arrest and apoptosis. The pathway is illustrated below.
Caption: Inhibition of DHODH by Brequinar and its analogues blocks pyrimidine synthesis.
General Experimental Workflow for Efficacy Testing
The evaluation of DHODH inhibitors typically involves a series of in vitro assays to determine their potency and cellular effects. A standard workflow is depicted below.
Caption: A typical workflow for evaluating the efficacy of DHODH inhibitors.
Experimental Protocols
DHODH Enzyme Inhibition Assay (DCIP-Based)
This assay directly measures the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor.[13] The rate of dye reduction is proportional to DHODH activity.
Principle: The enzymatic activity of recombinant human DHODH is determined by monitoring the decrease in absorbance at 600 nm due to the reduction of DCIP.
Materials:
-
Recombinant human DHODH
-
Test compounds (this compound analogue, brequinar) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[14]
-
L-Dihydroorotic acid (DHO)
-
Coenzyme Q10 (CoQ10) or a soluble analogue like decylubiquinone[15]
-
2,6-dichloroindophenol (DCIP)[14]
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of test compounds and control inhibitors in DMSO.
-
Prepare stock solutions of DHO, CoQ10, and DCIP.
-
Dilute recombinant human DHODH in Assay Buffer to the desired working concentration.
-
-
Assay Setup:
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing DHO, CoQ10, and DCIP in Assay Buffer.
-
Initiate the reaction by adding the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 10-15 minutes.[13]
-
-
Data Analysis:
-
Calculate the initial reaction rates (Vmax) from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTS/CCK-8)
This assay determines the effect of DHODH inhibitors on the proliferation and viability of cancer cell lines.
Principle: Tetrazolium compounds (like MTS or WST-8 in CCK-8) are bioreduced by metabolically active cells into a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., HL-60, A549)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTS or CCK-8 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium. Ensure the final DMSO concentration is consistent and low (e.g., <0.5%).
-
Add the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[13]
-
-
Viability Measurement:
-
Add the MTS or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.[4]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and fit the data to determine the EC50 value.
-
Comparative Discussion
Both brequinar and the novel this compound analogue (compound 41) are highly potent inhibitors of human DHODH, with IC50 values in the low nanomolar range.[5][12] The quinoline-4-carboxylic acid scaffold is a key pharmacophore for both classes of compounds, with the carboxylic acid group forming important interactions within the enzyme's active site.[10]
The development of new quinoline-based inhibitors like compound 41, which demonstrates comparable or even slightly improved in vitro potency to brequinar, highlights the ongoing potential for optimizing DHODH-targeted therapies.[11][12] Further studies are necessary to fully characterize the pharmacokinetic profiles, in vivo efficacy, and safety of these newer analogues in comparison to established inhibitors like brequinar.
Conclusion
The inhibition of DHODH remains a promising strategy for the development of novel therapeutics. While brequinar has long been a benchmark for potent DHODH inhibition, newer this compound analogues have emerged as compelling alternatives with comparable in vitro activity. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these and other DHODH inhibitors.
References
- 1. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Brequinar (NSC 368390), a Potent Dihydroorotate Dehydrogenase (DHODH) Inhibitor
Introduction
Brequinar (NSC 368390), a 4-quinolinecarboxylic acid derivative, is a highly potent and selective inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[1] Rapidly proliferating cells, including cancer cells and activated lymphocytes, have a high demand for pyrimidine nucleotides for DNA and RNA synthesis, making them particularly susceptible to DHODH inhibition.[1] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Brequinar, detailing its mechanism of action, experimental evaluation, and the critical factors influencing its therapeutic potential.
Mechanism of Action: Targeting Pyrimidine Biosynthesis
Brequinar's primary mechanism of action is the inhibition of DHODH, leading to the depletion of intracellular pyrimidine pools (UTP and CTP).[3] This pyrimidine starvation results in the inhibition of DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cells.[1][4] The activity of Brequinar can often be reversed by the addition of exogenous uridine, which can replenish the pyrimidine pool through the salvage pathway.[5][6] This aspect is a critical consideration when translating in vitro findings to the in vivo setting, where plasma uridine levels can influence efficacy.[3][6]
The signaling pathway affected by Brequinar is central to cellular proliferation. By inhibiting DHODH, Brequinar triggers a cascade of events that impact cell growth and survival.
References
- 1. benchchem.com [benchchem.com]
- 2. Brequinar - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel mechanisms of brequinar sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. In vitro and in vivo studies on the combination of Brequinar sodium (DUP-785; NSC 368390) with 5-fluorouracil; effects of uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4-(trifluoromethyl)quinoline-2-carboxylic acid: Cross-Reactivity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cross-reactivity and selectivity of 4-(trifluoromethyl)quinoline-2-carboxylic acid, a potent inhibitor of dihydroorotate dehydrogenase (DHODH).[1][2][3] Its performance is compared with other relevant quinoline-based compounds to offer insights into its potential for therapeutic development.
Executive Summary
This compound has emerged as a significant molecule in drug discovery, primarily due to its inhibitory action on DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is crucial for cell proliferation, making its inhibitors valuable candidates for anticancer and antiviral therapies.[2] This guide synthesizes available data to evaluate the selectivity of this compound against its primary target and provides a framework for assessing potential off-target effects.
Performance Comparison
The selectivity of a compound is critical for its therapeutic index. To contextualize the performance of this compound, we compare its activity with other quinoline derivatives. Brequinar, a well-characterized DHODH inhibitor, serves as a key comparator.[1]
| Compound | Primary Target | IC50 (nM) vs. Primary Target | Cellular Activity (Exemplary) | Reference |
| This compound Analog (Compound 41) | DHODH | 9.71 ± 1.4 | HCT-116 IC50: Not specified | |
| Brequinar Analog | DHODH | Potent | Active in mixed lymphocyte reaction (MLR) assay | [2] |
| Compound 33 (A c-Met Kinase Inhibitor) | c-Met Kinase | 0.59 | Antiproliferative activity against various cancer cell lines. | [4] |
| Compound C44 (A DHODH Inhibitor) | DHODH | 1 | VSV EC50: 2 nM; WSN-Influenza EC50: 41 nM | [2][3] |
Experimental Protocols
To rigorously assess the cross-reactivity and selectivity of this compound, a multi-faceted approach is recommended. The following are detailed methodologies for key experiments.
In Vitro DHODH Enzyme Inhibition Assay
This assay directly measures the inhibitory activity of the compound against its primary target.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human DHODH is purified. Dihydroorotate and the electron acceptor 2,6-dichloroindophenol (DCIP) are prepared in an appropriate assay buffer.
-
Compound Preparation: this compound and comparator compounds are serially diluted in DMSO to generate a range of concentrations.
-
Assay Procedure:
-
The enzymatic reaction is initiated by adding DHODH to a reaction mixture containing dihydroorotate, DCIP, and the test compound.
-
The reduction of DCIP is monitored spectrophotometrically at a wavelength of 600 nm over time.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a suitable sigmoidal model.
Kinase Selectivity Profiling
Given that some quinoline derivatives exhibit kinase inhibitory activity, a broad kinase panel screen is crucial to identify potential off-target interactions.[4]
Methodology:
-
Compound Submission: this compound is submitted to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).
-
Assay Format: The service will typically perform radiometric or fluorescence-based assays against a panel of hundreds of kinases at a fixed concentration of the test compound (e.g., 1 or 10 µM).
-
Data Analysis: The percentage of inhibition for each kinase is determined. For significant hits (e.g., >50% inhibition), follow-up IC50 determinations are performed to quantify the potency of the off-target interaction.
Cellular Proliferation Assays
These assays assess the functional consequence of target inhibition and potential off-target toxicities in a cellular context.
Methodology:
-
Cell Culture: A panel of cancer cell lines (e.g., HCT-116, A549, MCF7) are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound and comparator compounds for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The IC50 (or GI50) value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Visualizing the Workflow
A systematic workflow is essential for a thorough assessment of selectivity and cross-reactivity.
Caption: Experimental workflow for assessing compound selectivity.
Conclusion
The available data indicates that this compound and its analogs are potent inhibitors of DHODH. To establish a comprehensive selectivity profile, rigorous testing against a broad panel of off-targets, particularly kinases, is imperative. The experimental protocols and workflow outlined in this guide provide a robust framework for such an evaluation, which is critical for the continued development of this and related compounds as potential therapeutic agents.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Confirmation of Synthesized 4-(Trifluoromethyl)quinoline-2-carboxylic Acid: A Comparative Guide to NMR and Alternative Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques for the structural elucidation of 4-(trifluoromethyl)quinoline-2-carboxylic acid, a key building block in medicinal chemistry.
This document details the expected ¹H and ¹³C NMR spectral data for the target compound, offering a benchmark for experimental validation. Furthermore, it presents alternative spectroscopic methods, namely Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, providing a multi-faceted approach to structural confirmation. Detailed experimental protocols for both the synthesis of the target molecule and its analysis via NMR are also included to facilitate the replication of these methods in a laboratory setting.
Comparative Analysis of Spectroscopic Data
The structural confirmation of this compound relies on the comprehensive analysis of its spectroscopic data. While NMR provides detailed information about the carbon-hydrogen framework, MS and IR spectroscopy offer complementary data regarding the molecular weight and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectra will exhibit characteristic signals corresponding to the unique chemical environment of each nucleus.
Expected ¹H and ¹³C NMR Data:
Due to the unavailability of direct experimental spectra in the searched literature, the following table presents estimated chemical shifts (δ) for this compound. These estimations are based on the known spectral data of closely related analogs, including quinoline-2-carboxylic acid and other trifluoromethyl-substituted quinolines. The expected multiplicities and coupling constants (J) are also included.
| ¹H NMR | ¹³C NMR | |||
| Proton | Estimated δ (ppm) | Multiplicity, J (Hz) | Carbon | Estimated δ (ppm) |
| H-3 | 8.4 - 8.6 | s | C-2 | ~165 |
| H-5 | 8.2 - 8.4 | d, J ≈ 8.5 | C-3 | ~122 |
| H-6 | 7.8 - 8.0 | t, J ≈ 7.5 | C-4 | ~140 (q, J ≈ 35 Hz) |
| H-7 | 7.9 - 8.1 | t, J ≈ 7.5 | C-4a | ~128 |
| H-8 | 8.1 - 8.3 | d, J ≈ 8.5 | C-5 | ~130 |
| COOH | 12.0 - 14.0 | br s | C-6 | ~129 |
| C-7 | ~132 | |||
| C-8 | ~125 | |||
| C-8a | ~148 | |||
| COOH | ~168 | |||
| CF₃ | ~124 (q, J ≈ 275 Hz) |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). The multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), and q (quartet). The presence of the trifluoromethyl group is expected to introduce complex splitting patterns (quartets) for the C-4 carbon and the CF₃ carbon itself due to C-F coupling.
Alternative Spectroscopic Techniques
While NMR provides the most detailed structural information, other spectroscopic techniques are invaluable for confirming key molecular features.
Mass Spectrometry (MS):
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and providing information about its fragmentation pattern. For this compound (C₁₁H₆F₃NO₂), the expected exact mass is approximately 241.0351 g/mol . Under electron ionization (EI), the molecule is expected to show a prominent molecular ion peak (M⁺) and characteristic fragment ions corresponding to the loss of the carboxylic acid group (-COOH) and subsequent fragmentation of the quinoline ring.[1][2]
Infrared (IR) Spectroscopy:
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring (in the 1600-1450 cm⁻¹ region), and strong C-F stretching vibrations characteristic of the trifluoromethyl group (typically in the 1350-1100 cm⁻¹ region).[3]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through established methods such as the Pfitzinger or Doebner reaction.[4][5][6] The following is a generalized protocol based on the Pfitzinger reaction:
Materials:
-
Isatin
-
A trifluoromethyl-substituted ketone (e.g., 1,1,1-trifluoroacetone)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.
-
Add isatin to the solution and stir until it dissolves.
-
Slowly add the trifluoromethyl-substituted ketone to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
NMR Spectroscopic Analysis
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized this compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. The choice of solvent may affect the chemical shifts.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, standard acquisition parameters should be used.
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to further confirm the proton-proton and proton-carbon correlations, respectively.
Visualizing the Workflow and Relationships
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound.
Caption: Logical relationships between the synthesis and various analytical techniques for structural confirmation.
References
- 1. chempap.org [chempap.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Comparative Molecular Docking Guide to Quinoline-Based Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, particularly in the realm of oncology.[1][2] Their versatile scaffold allows for diverse chemical modifications, leading to the development of potent inhibitors against various protein kinases and enzymes implicated in cancer progression.[3] This guide provides a comparative analysis of the molecular docking performance of selected quinoline-based inhibitors against key oncological targets, supported by experimental data and detailed methodologies to aid in the rational design of novel therapeutics.
Comparative Docking Performance of Quinoline-Based Inhibitors
The following tables summarize the quantitative data from various molecular docking studies, offering a comparative perspective on the binding affinities and inhibitory concentrations of different quinoline derivatives against prominent cancer-related protein targets.
Table 1: Quinoline-Based Inhibitors Targeting Protein Kinases
| Derivative/Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Binding Energy (kJ/mol) | IC50 (µM) | Reference Compound |
| Compound 8b | VEGFR-2 | - | - | 0.1908 | Sorafenib (0.1283 µM) |
| Compound 8c | VEGFR-2 | - | - | 0.1875 | Sorafenib (0.1283 µM) |
| Compound 5 | EGFR | - | - | 0.001 | Vandetanib (0.011 µM) |
| Compound 6 | EGFR | - | - | 0.01 | Sorafenib (0.02 µM) |
| Quinoline 65 | C-Raf (3OMV) | - | - | 0.10 | Sorafenib |
| Compound 8i | PI3Kα | - | - | 0.0005 - 0.00203 | - |
| Compound 7c | PI3K/Akt/mTOR Pathway | - | - | (inhibited phosphorylation at 0.125-0.250 µM) | - |
| Pyrazoline 5 | PI3K | -7.85 | - | - | AMG-319 (-4.36 kcal/mol) |
| Pyrazoline 3 | PI3K | -7.17 | - | - | PI-103 (-6.83 kcal/mol) |
Note: A lower docking score generally indicates a higher predicted binding affinity. IC50 values represent the concentration of the compound required to inhibit the biological process by 50%.
Table 2: Quinoline-Based Inhibitors Targeting Other Oncological Proteins
| Derivative/Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | IC50 (µM) | Reference Compound |
| Compound 13 | Topoisomerase I (Topo 1) | - | 0.278 | Camptothecin (0.224 µM) |
| Compound 4 | HIV Reverse Transcriptase (4I2P) | -10.67 | - | Rilpivirine, Elvitegravir |
Experimental Protocols: A Methodological Overview
The following section outlines a generalized yet detailed methodology for molecular docking studies of quinoline-based inhibitors, based on common practices cited in the literature.
Protein and Ligand Preparation
-
Protein Structure Retrieval: The three-dimensional crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structure is prepared using software such as Schrödinger's Protein Preparation Wizard or AutoDockTools. This process typically involves:
-
Removal of water molecules and heteroatoms.
-
Addition of hydrogen atoms.
-
Assignment of bond orders and formal charges.
-
Minimization of the protein structure to relieve steric clashes.
-
-
Ligand Structure Preparation: The 2D structures of the quinoline-based inhibitors are sketched using chemical drawing software and converted to 3D structures. Ligand preparation involves:
-
Generation of possible tautomers and ionization states at a physiological pH.
-
Energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).[2]
-
Molecular Docking Simulation
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand. The dimensions of the grid are typically set to encompass the known binding site of a co-crystallized ligand or predicted active site residues.
-
Docking Algorithm: Molecular docking is performed using software such as AutoDock Vina, Glide (Schrödinger), or AutoDock 4.2.[4] These programs employ various search algorithms to explore the conformational space of the ligand within the defined grid and scoring functions to estimate the binding affinity.
-
Pose Selection and Analysis: The docking software generates multiple binding poses for each ligand. The pose with the best score (e.g., lowest docking score or highest Glide score) is typically selected for further analysis. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.
Validation of Docking Protocol
To ensure the reliability of the docking protocol, it is often validated by redocking a co-crystallized native ligand into the active site of the protein. A successful validation is typically indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose of the native ligand.[2]
Visualizing the Process: From Workflow to Pathway Inhibition
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for molecular docking studies and a simplified representation of a signaling pathway targeted by quinoline-based inhibitors.
References
Evaluating Potential Off-Target Effects of 4-(trifluoromethyl)quinoline-2-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics requires a thorough understanding of a compound's interaction with biological targets beyond its intended mechanism of action. Off-target effects are a major contributor to drug attrition and can lead to unforeseen toxicities. This guide provides a comparative framework for evaluating the potential off-target effects of 4-(trifluoromethyl)quinoline-2-carboxylic acid, a scaffold of interest in medicinal chemistry. Due to the limited publicly available off-target screening data for this specific molecule, this guide utilizes data from structurally related quinoline-2-carboxylic acid derivatives and the well-characterized drug Brequinar to illustrate the evaluation process. We will also compare it to the parent compound, quinoline-2-carboxylic acid, to highlight the potential influence of the trifluoromethyl group.
Comparative Off-Target Profile
The following table summarizes the known and potential off-target interactions of this compound and its comparators. The data for the target compound is inferred from studies on analogous structures, while the data for the comparators is based on published findings.
| Target Class | This compound (inferred) | Brequinar (6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-quinoline-4-carboxylic acid) | Quinoline-2-carboxylic acid |
| Primary Target(s) | Various (putative, based on quinoline scaffold) | Dihydroorotate Dehydrogenase (DHODH)[1][2][3] | Various (e.g., Kynurenine aminotransferase) |
| Kinase Off-Targets | Potential for inhibition of various kinases, including SGK1.[4] | Limited public data on broad kinase screening. | Limited public data on broad kinase screening. |
| GPCR Off-Targets | Potential for interaction with serotonin receptors (e.g., 5-HT3).[5] | Limited public data on broad GPCR screening. | Potential for interaction with serotonin receptors (e.g., 5-HT3).[5] |
| Other Off-Targets | Potential for DNA intercalation.[6] | Dihydroorotate Dehydrogenase (DHODH) - Potent inhibitor, considered a primary target in some contexts but an off-target in others.[1][2][3] | Potential for DNA intercalation. |
Experimental Protocols for Off-Target Evaluation
To empirically determine the off-target profile of a compound like this compound, a tiered screening approach is often employed. This typically involves broad panel screens followed by more focused dose-response studies for any identified "hits."
In Vitro Kinase Inhibitor Profiling (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity. A decrease in ADP production in the presence of a test compound indicates inhibition.
Protocol Outline:
-
Kinase Reaction: A reaction mixture is prepared containing the kinase of interest, its substrate, ATP, and the test compound at a specified concentration (e.g., 10 µM for a primary screen).
-
Reaction Incubation: The reaction is allowed to proceed for a predetermined time at an optimal temperature (e.g., 30°C).
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, and the luminescent signal is detected with a plate reader. The signal is proportional to the ADP concentration and, therefore, the kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the signal from the test compound-treated wells to the vehicle control wells. For hits, an IC50 value is determined by testing a range of compound concentrations.
Radioligand Receptor Binding Assay
This technique is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand that is known to bind to that receptor.
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared and homogenized.
-
Assay Incubation: The membrane preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter, trapping the membrane-bound radioligand. Unbound radioligand passes through the filter.
-
Radioactivity Measurement: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radioligand is determined, and the concentration that inhibits 50% of the specific binding (IC50) is calculated. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.
Visualizing Experimental Workflows and Signaling Pathways
To better understand the processes involved in evaluating off-target effects, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be impacted by an off-target interaction.
Conclusion
References
Safety Operating Guide
Safeguarding Research: A Guide to Handling 4-(trifluoromethyl)quinoline-2-carboxylic Acid
For Immediate Use by Laboratory Professionals
This guide provides essential safety and logistical information for handling 4-(trifluoromethyl)quinoline-2-carboxylic acid, a compound with significant potential in drug development and scientific research. Adherence to these protocols is critical for ensuring a safe laboratory environment and the integrity of your experimental work. This document outlines the necessary personal protective equipment (PPE), detailed operational procedures, and compliant disposal plans.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The required PPE for handling this compound is summarized below.
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact with the chemical. Inspect gloves for any signs of degradation or punctures before use.[1] | Primary |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[1][2] | Primary |
| Respiratory Protection | N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridges | For handling the solid, powdered form to prevent inhalation of dust particles. For handling solutions or when vapors may be generated.[1] | Task-Dependent |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | Protects skin and personal clothing from contamination. Recommended when handling larger quantities or when there is a significant risk of splashing.[1][2][3] | Primary & Secondary |
| Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes.[4][5] | Secondary |
Operational Plan: Step-by-Step Handling Procedures
All operations involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
1. Preparation:
-
Donning PPE: Before entering the designated handling area, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.[1]
-
Work Area Preparation: Ensure the chemical fume hood is functioning correctly. Gather all necessary equipment and reagents.
2. Handling the Solid Compound:
-
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the required amount of the solid compound, minimizing the creation of dust.
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.[1]
3. During the Experiment:
-
Containment: Keep all containers with the chemical tightly closed when not in use.[2][5]
-
Monitoring: Be vigilant for any signs of spills or container leaks.
4. Post-Experiment:
-
Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.[1]
-
PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.[1]
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All solid waste (contaminated gloves, weigh boats, etc.) and liquid waste containing this compound must be collected in a clearly labeled hazardous waste container.[1]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed hazardous waste container in a designated, secondary containment area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[2] Do not pour any waste containing this compound down the drain. [1][2]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS office.
Caption: A step-by-step workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.cn]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
